3-[(3-Hydroxypropyl)amino]propanamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(3-hydroxypropylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c7-6(10)2-4-8-3-1-5-9/h8-9H,1-5H2,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGKGWQRJXASRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCC(=O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-[(3-Hydroxypropyl)amino]propanamide
Abstract
This technical guide provides a comprehensive overview of viable synthetic pathways for 3-[(3-Hydroxypropyl)amino]propanamide, a bifunctional molecule with potential applications in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the core synthetic strategies, including reaction mechanisms, step-by-step experimental protocols, and critical process parameters. The presented methodologies are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.
Introduction
This compound is an organic compound characterized by the presence of a secondary amine, a primary hydroxyl group, and a primary amide. This unique combination of functional groups imparts a hydrophilic character and provides multiple points for further chemical modification, making it a valuable building block in various scientific domains. Its potential to engage in hydrogen bonding and serve as a scaffold for more complex molecules underscores its significance in the development of novel therapeutic agents and functional polymers.
This guide will delve into three primary synthetic routes for the preparation of this compound:
-
Aza-Michael Addition of 3-Aminopropanol to Acrylamide: A direct and atom-economical approach.
-
Amidation of 3-Aminopropanol with an Activated Acrylic Acid Derivative: A classic and robust method for amide bond formation.
-
Carbodiimide-Mediated Amidation of 3-Aminopropanol with Propanoic Acid: A mild and efficient one-pot synthesis.
Each pathway will be discussed in detail, with an emphasis on the rationale behind experimental choices, potential side reactions, and methods for purification and characterization of the final product.
Pathway 1: Aza-Michael Addition of 3-Aminopropanol to Acrylamide
The Aza-Michael addition is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. This pathway represents a highly efficient and direct route to this compound, proceeding with high atom economy.
Reaction Mechanism and Rationale
The reaction is initiated by the nucleophilic attack of the primary amine of 3-aminopropanol on the electron-deficient β-carbon of acrylamide. The electron-withdrawing nature of the amide group in acrylamide polarizes the carbon-carbon double bond, rendering the β-carbon susceptible to nucleophilic attack. The reaction is typically carried out in a protic solvent, which can facilitate proton transfer steps in the mechanism. While the reaction can proceed without a catalyst, the use of a mild base or acid can sometimes accelerate the process. It is important to control the reaction temperature, as the Michael addition can be reversible at elevated temperatures[1][2].
A potential side reaction is the double Michael addition, where the secondary amine of the product reacts with a second molecule of acrylamide. This can be minimized by using an excess of the amine nucleophile (3-aminopropanol) or by carefully controlling the stoichiometry of the reactants.
Caption: Aza-Michael Addition of 3-Aminopropanol to Acrylamide.
Experimental Protocol
Materials:
-
3-Aminopropanol (≥99%)
-
Acrylamide (≥99%)
-
Methanol (anhydrous)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminopropanol (1.2 equivalents) in anhydrous methanol.
-
To this solution, add acrylamide (1.0 equivalent) portion-wise over 15 minutes at room temperature to control any initial exotherm.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the acrylamide spot is no longer visible.
-
Allow the reaction mixture to cool to room temperature and remove the methanol under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with brine to remove any unreacted 3-aminopropanol.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure this compound.
| Parameter | Condition | Rationale |
| Solvent | Methanol | Protic solvent that facilitates proton transfer and dissolves reactants. |
| Temperature | Reflux (65 °C) | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Stoichiometry | 1.2 eq. 3-Aminopropanol | Excess amine minimizes the formation of the double addition byproduct. |
| Reaction Time | 12-24 hours | Ensures complete consumption of the limiting reagent (acrylamide). |
Pathway 2: Amidation of 3-Aminopropanol with Acryloyl Chloride
This pathway involves the formation of an amide bond through the reaction of a primary amine with an acid chloride. Acryloyl chloride is a highly reactive acylating agent, leading to a rapid and often high-yielding reaction.
Reaction Mechanism and Rationale
The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 3-aminopropanol attacks the electrophilic carbonyl carbon of acryloyl chloride. This is followed by the elimination of a chloride ion to form the amide bond. A base, such as triethylamine, is typically added to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the starting amine. The reaction is usually conducted in an aprotic solvent at low temperatures to control its exothermic nature and minimize side reactions.
Safety Considerations: Acryloyl chloride is a highly toxic, corrosive, and flammable liquid. It reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[1][3][4][5][6]
Caption: Amidation of 3-Aminopropanol with Acryloyl Chloride.
Experimental Protocol
Materials:
-
3-Aminopropanol (≥99%)
-
Acryloyl chloride (≥98%)
-
Triethylamine (≥99.5%, distilled)
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-aminopropanol (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of acryloyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Solvent | Dichloromethane | Aprotic solvent that dissolves reactants and does not react with acryloyl chloride. |
| Temperature | 0 °C to Room Temp. | Controls the exothermic reaction and minimizes side reactions. |
| Base | Triethylamine | Neutralizes the HCl byproduct. |
| Reaction Time | 2-4 hours | Typically sufficient for complete reaction due to the high reactivity of acryloyl chloride. |
Pathway 3: Carbodiimide-Mediated Amidation of 3-Aminopropanol with Propanoic Acid
This pathway offers a milder alternative to the use of acid chlorides, employing a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond directly from a carboxylic acid and an amine.
Reaction Mechanism and Rationale
DCC activates the carboxylic acid (propanoic acid) by forming a highly reactive O-acylisourea intermediate. The amine (3-aminopropanol) then acts as a nucleophile, attacking the activated carbonyl group to form the amide product. A stable dicyclohexylurea (DCU) byproduct is formed, which is insoluble in most organic solvents and can be removed by filtration. The reaction is typically carried out in an apathetic solvent like dichloromethane or tetrahydrofuran at room temperature.[7][8][9][10]
Caption: DCC-Mediated Amidation of 3-Aminopropanol with Propanoic Acid.
Experimental Protocol
Materials:
-
3-Aminopropanol (≥99%)
-
Propanoic acid (≥99%)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (≥99%)
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve propanoic acid (1.0 equivalent) and 3-aminopropanol (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Condition | Rationale |
| Solvent | Dichloromethane | Aprotic solvent that dissolves reactants and allows for easy removal of the DCU byproduct. |
| Temperature | 0 °C to Room Temp. | Mild conditions that preserve sensitive functional groups. |
| Coupling Agent | DCC | Activates the carboxylic acid for amidation. |
| Reaction Time | 12-24 hours | Allows for complete reaction at room temperature. |
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the hydroxypropyl and propanamide moieties. The hydroxyl proton will appear as a broad singlet, and the amide and amine protons will also be observable.[3]
-
¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon of the amide group in the range of 170-175 ppm. The carbons adjacent to the hydroxyl and amino groups will also have distinct chemical shifts.[3]
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine and primary amide, and the C=O stretch of the amide.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.
Conclusion
This guide has detailed three robust and versatile synthetic pathways for the preparation of this compound. The choice of a particular pathway will depend on factors such as the availability of starting materials, desired scale of the reaction, and safety considerations. The Aza-Michael addition offers a direct and atom-economical route, while the amidation with acryloyl chloride is a rapid and high-yielding method, albeit with the need for careful handling of a hazardous reagent. The DCC-mediated amidation provides a mild and convenient one-pot synthesis. By following the detailed protocols and considering the underlying chemical principles outlined in this guide, researchers can confidently synthesize and characterize this valuable bifunctional molecule for their specific applications.
References
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Biofilm Inhibitor Synthesis. (n.d.). Amide Workup. Retrieved from [Link]
- Zamora, R., Delgado, R. M., & Hidalgo, F. J. (2010). Model reactions of acrylamide with selected amino compounds. Journal of Agricultural and Food Chemistry, 58(3), 1735-1741.
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Khan Academy. (n.d.). Preparation of amides using DCC. Retrieved from [Link]
- Barber, D. M., & Potts, K. T. (2015). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Chemical reviews, 115(11), 5448–5501.
- Al-Azzawi, A. M., Al-Tamimi, E. O., & Ali, R. A. (2008). Synthesis and Copolymerization of several N-substituted acrylamides. Baghdad Science Journal, 5(4), 619-626.
- Zamora, R., & Hidalgo, F. J. (2011). Conversion of 3-aminopropionamide and 3-alkylaminopropionamides into acrylamide in model systems. Journal of agricultural and food chemistry, 59(11), 6099–6105.
- Navarro, R., Monterde, C., Molina, S., Pérez-Perrino, M., Reviriego, F., del Prado, A., Gallardo, A., & Reinecke, H. (2018). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. Polymer Chemistry, 9(1), 53-62.
- Parker, A. J., & Parker, C. O. (2014). The chemistry, formation and occurrence of 3- aminopropionamide (3-APA) in foods. Food Additives & Contaminants: Part A, 31(10), 1636-1650.
- Sabri, M. A., et al. (2020). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences, 24(6), 876-887.
- Vollenweider, S., & Lacroix, C. (2003). Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. Journal of agricultural and food chemistry, 51(11), 3297–3303.
- Youssef, A. M., & Abdul-Reada, N. A. (2025). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A, 8(3), 628-638.
- Sabitha, G., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(39), 5262-5266.
-
Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Reddit. (2014). DCC + ammonia as a way to form amides from carboxylic acids. Retrieved from [Link]
-
Pearson. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide and N,N-diethylpropanamide to differ?. Retrieved from [Link]
-
Quora. (2018). How would you convert propanoyl chloride to dipropylamine?. Retrieved from [Link]
- Google Patents. (2013). Purification of 3-Hydroxypropionic Acid from Crude Cell Broth and Production of Acrylamide.
- Google Patents. (2012). Process for preparing and purifying 3-aminopropanol.
- Google Patents. (2012). Method for producing and purifying 3-aminopropanol.
- Google Patents. (2003). Method for purification of amino acid containing solutions by electrodialysis.
-
National Institute of Standards and Technology. (n.d.). 1-Propanol, 3-amino-. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Acrylyl Chloride. Retrieved from [Link]
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An In-depth Technical Guide to 3-[(3-Hydroxypropyl)amino]propanamide (CAS 1040687-70-4)
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential biological activities, and safety considerations for the compound 3-[(3-Hydroxypropyl)amino]propanamide, identified by CAS number 1040687-70-4. As a molecule possessing both amine and amide functionalities, it holds potential for diverse applications in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for researchers and developers, consolidating available information and providing a framework for its safe handling and effective utilization in a laboratory setting.
Molecular Profile and Physicochemical Properties
This compound is an organic compound featuring a propanamide backbone substituted with a hydroxypropylamino group.[1] This unique combination of functional groups—a primary amine, a secondary amine, a hydroxyl group, and an amide—imparts specific chemical characteristics that are crucial for its potential interactions and applications.
| Property | Value | Source |
| CAS Number | 1040687-70-4 | [1] |
| Molecular Formula | C6H14N2O2 | [1] |
| Molecular Weight | 146.19 g/mol | [1] |
| Alternate Name | N-(3-hydroxypropyl)propanamide | [1] |
The presence of both hydrogen bond donors (-OH, -NH) and acceptors (C=O, -NH, -OH) suggests that this compound is likely to be soluble in polar solvents and capable of engaging in various intermolecular interactions.[1] These interactions are fundamental to its potential biological activity, as they can facilitate binding to enzyme active sites or receptor pockets.[1][2]
Synthesis and Chemical Reactivity
The synthesis of this compound can be achieved through several established chemical routes. The choice of a particular method may be dictated by factors such as desired yield, purity, and available starting materials.
Synthetic Methodologies
Several synthetic pathways have been described for the formation of this compound:[1]
-
Condensation Reaction: This approach involves the reaction of propanoic acid with 3-aminopropanol. The use of a dehydrating agent, such as thionyl chloride or phosphorus trichloride, is often necessary to drive the reaction towards the formation of the amide bond.[1]
-
Amidation Reaction: A more direct method involves the amidation of 3-hydroxypropylamine with propanoic acid, facilitated by a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).[1]
-
Microwave-Assisted Synthesis: For more rapid and efficient synthesis, microwave irradiation can be employed to accelerate the reaction between the starting materials, often leading to higher yields in shorter reaction times.[1]
Caption: Synthetic routes to this compound.
Chemical Reactivity
The functional groups of this compound allow for a range of chemical transformations:[1]
-
Oxidation: The primary hydroxyl group can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents.[1]
-
Reduction: The amide functionality can be reduced to a secondary amine using strong reducing agents like lithium aluminum hydride.[1]
-
Substitution: The hydroxyl group can undergo nucleophilic substitution to introduce other functional groups.[1]
Potential Biological Activity and Applications
While specific biological data for CAS 1040687-70-4 is limited, its structural motifs suggest potential for biological activity. The presence of hydrogen bonding and hydrophobic interaction capabilities indicates that it may interact with biological macromolecules like enzymes and receptors.[1] This has led to its proposed utility in pharmacological research and drug development.[1]
Compounds with similar structures are often explored for their potential as:
-
Enzyme Inhibitors: The molecule could potentially bind to the active site of an enzyme, modulating its activity.
-
Receptor Ligands: It may act as an agonist or antagonist at a specific receptor.
-
Building Blocks in Medicinal Chemistry: Its functional groups make it a versatile scaffold for the synthesis of more complex molecules with therapeutic potential.
Hypothetical Biological Interaction Workflow
Sources
Strategic Approaches to N-(3-hydroxypropyl)propanamide Synthesis
An In-depth Technical Guide to the Synthesis and Characterization of N-(3-hydroxypropyl)propanamide
For the attention of researchers, scientists, and professionals in drug development, this document serves as a comprehensive guide to the synthesis and characterization of N-(3-hydroxypropyl)propanamide. As a senior application scientist, my objective is to provide not just a set of instructions, but a self-validating framework grounded in established chemical principles. This guide emphasizes the rationale behind methodological choices, ensuring both reproducibility and a deep understanding of the underlying chemistry.
The formation of an amide bond is a cornerstone of organic synthesis. The target molecule, N-(3-hydroxypropyl)propanamide, possesses a secondary amide and a primary alcohol, making it a versatile scaffold. The core of its synthesis lies in the creation of the amide linkage between a propionyl group and 3-aminopropan-1-ol. Two primary, industrially and academically recognized pathways are considered here, each with distinct advantages and mechanistic underpinnings.
Pathway A: Acylation via Propanoyl Chloride (Schotten-Baumann Conditions)
This is the most robust and widely employed method for forming amide bonds from readily available starting materials.[1] The high electrophilicity of the acyl chloride carbonyl carbon makes it highly susceptible to nucleophilic attack by the amine.[2] This reaction is typically fast, high-yielding, and proceeds under mild conditions.[1]
Causality and Experimental Rationale: The choice of an acyl chloride is deliberate. Carboxylic acids themselves are poor electrophiles for direct amidation due to the rapid, competing acid-base reaction that deactivates the amine nucleophile.[1] Converting the carboxylic acid to a highly reactive acyl chloride bypasses this issue entirely.[2] The reaction generates hydrochloric acid (HCl) as a byproduct, which would protonate the unreacted amine. Therefore, a non-nucleophilic base (e.g., triethylamine or pyridine) is essential to scavenge the HCl and drive the reaction to completion.[1][3]
Reaction Mechanism: The synthesis proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen of 3-aminopropan-1-ol attacks the carbonyl carbon of propanoyl chloride. This forms a tetrahedral intermediate, which then collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.[3][4]
Visualizing the Synthesis Workflow (Pathway A)
Caption: Workflow for the synthesis of N-(3-hydroxypropyl)propanamide via acylation.
Experimental Protocol: Acylation of 3-aminopropan-1-ol
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-aminopropan-1-ol (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM). Cool the stirring solution to 0°C using an ice bath.
-
Addition of Acyl Chloride: Add propanoyl chloride (1.05 eq) dropwise to the cooled solution. Maintain the temperature at 0°C during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 8-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Isolation: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by either recrystallization or flash column chromatography to yield pure N-(3-hydroxypropyl)propanamide.
Pathway B: Aminolysis of an Ester
An alternative, though often less efficient, route is the reaction of an amine with an ester, such as ethyl propanoate.[5] This method avoids the use of highly reactive and moisture-sensitive acyl chlorides.
Causality and Experimental Rationale: This reaction is a nucleophilic acyl substitution where the incoming amine displaces the alkoxy group of the ester.[6] However, alkoxides are poorer leaving groups than halides, meaning this reaction typically requires more forcing conditions, such as elevated temperatures (heating), to proceed at a reasonable rate.[2][6] The reaction is generally considered more environmentally benign as the byproduct is an alcohol (ethanol in this case) rather than HCl.[7]
Visualizing the Synthesis Workflow (Pathway B)
Caption: Workflow for the synthesis of N-(3-hydroxypropyl)propanamide via aminolysis.
Experimental Protocol: Aminolysis of Ethyl Propanoate
-
Reaction Setup: Combine 3-aminopropan-1-ol (2.0 eq) and ethyl propanoate (1.0 eq) in a round-bottom flask equipped with a reflux condenser. Using an excess of the amine helps to drive the equilibrium towards the product.
-
Reaction: Heat the mixture to reflux and maintain for several hours to days. The reaction progress should be monitored by TLC or GC-MS.
-
Isolation: Upon completion, allow the mixture to cool. Remove the ethanol byproduct and excess 3-aminopropan-1-ol by distillation under reduced pressure.
-
Purification: The remaining crude product can be further purified by vacuum distillation or column chromatography.
Comprehensive Characterization: A Self-Validating System
The successful synthesis must be validated through a rigorous characterization workflow. The data obtained from each analytical technique should be consistent with the structure of N-(3-hydroxypropyl)propanamide, creating a self-validating loop that confirms the identity and purity of the compound.
Visualizing the Characterization Workflow
Caption: Integrated workflow for the structural characterization of the final product.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For a secondary amide like N-(3-hydroxypropyl)propanamide, specific stretches are expected.[8] The presence of a hydroxyl group will also be evident.
| Expected Absorption (cm⁻¹) | Functional Group | Vibration | Appearance |
| 3350 - 3180 | N-H (Secondary Amide) | Stretch | Strong, one sharp peak[9] |
| 3400 - 3200 | O-H (Alcohol) | Stretch | Strong, broad |
| 2960 - 2850 | C-H (Alkyl) | Stretch | Medium-Strong |
| 1680 - 1630 | C=O (Amide I Band) | Stretch | Strong, sharp[9][10] |
| 1570 - 1515 | N-H | Bend (Amide II Band) | Moderate-Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum will confirm the connectivity and chemical environment of all non-exchangeable protons. The predicted spectrum for N-(3-hydroxypropyl)propanamide is detailed below, with chemical shifts estimated based on analogous structures like propanamide.[11]
| Chemical Shift (δ, ppm) | Protons | Integration | Splitting Pattern | Coupling to |
| ~ 6.5 - 7.5 | -NH- | 1H | Broad singlet | - |
| ~ 3.6 | -CH₂-OH | 2H | Triplet | -CH₂-CH₂OH |
| ~ 3.5 | -OH | 1H | Broad singlet | - |
| ~ 3.3 | -NH-CH₂- | 2H | Quartet | -NH- and -CH₂-CH₂OH |
| ~ 2.2 | -CO-CH₂- | 2H | Quartet | -CH₃ |
| ~ 1.7 | -CH₂-CH₂-CH₂- | 2H | Quintet | -NH-CH₂- and -CH₂-OH |
| ~ 1.1 | -CH₃ | 3H | Triplet | -CO-CH₂- |
¹³C NMR Spectroscopy: The carbon NMR spectrum will show six distinct signals, corresponding to the six unique carbon environments in the molecule. Predicted chemical shifts are based on propanamide and related structures.[12]
| Chemical Shift (δ, ppm) | Carbon Atom |
| ~ 175 | C =O |
| ~ 60 | -C H₂-OH |
| ~ 40 | -NH-C H₂- |
| ~ 35 | -C H₂-CH₂-CH₂- |
| ~ 30 | -CO-C H₂- |
| ~ 10 | -C H₃ |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.[13]
Expected Data: The molecular formula for N-(3-hydroxypropyl)propanamide is C₆H₁₃NO₂.
| Analysis Type | Expected m/z Value | Interpretation |
| Molecular Ion (M⁺) | 131.09 | Corresponds to [C₆H₁₃NO₂]⁺ |
| M+1 Peak | 132.10 | Presence of ¹³C isotope |
| Key Fragments | 72, 59, 57 | e.g., [CONHCH₂CH₂CH₂OH]⁺, [CH₂CH₂CH₂OH]⁺, [CH₃CH₂CO]⁺ |
The observation of the correct molecular ion peak provides strong evidence for the successful synthesis of the target compound. Analysis of the fragmentation pattern can further corroborate the proposed structure.[14]
References
-
Reaction between acyl chlorides and amines - addition / elimination . Chemguide. [Link]
-
Esters Reaction with Amines – The Aminolysis Mechanism . Chemistry Steps. [Link]
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Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes . Nature. [Link]
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DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components . ACS Omega. [Link]
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The C-13 NMR spectrum of propanamide (propionamide) . Doc Brown's Chemistry. [Link]
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Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of propanamide . Doc Brown's Chemistry. [Link]
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An In-Depth Technical Guide to the Biological Activity of 3-[(3-Hydroxypropyl)amino]propanamide Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-[(3-Hydroxypropyl)amino]propanamide scaffold represents a class of organic compounds characterized by a propanamide backbone with key hydrogen-bonding functionalities, including hydroxyl and amino groups.[1] This unique structural arrangement confers a versatile reactivity profile, making these derivatives promising candidates in pharmacological research and drug development.[1][2] Their ability to engage in various biological interactions through hydrogen bonding and hydrophobic interactions allows them to modulate the activity of enzymes and receptors.[1] This guide provides a comprehensive exploration of the synthesis, multifaceted biological activities, mechanisms of action, and structure-activity relationships of these derivatives. Furthermore, it offers detailed experimental protocols for their biological evaluation, aiming to equip researchers with the foundational knowledge required to innovate within this chemical space.
The Chemical Foundation: Synthesis and Derivatization
The synthesis of the this compound core and its derivatives is achievable through several established chemical routes. The choice of method often depends on the desired scale, purity requirements, and the specific substitutions intended for the final molecule.
Core Synthesis Strategies
The foundational structure can be synthesized via several primary pathways:
-
Condensation Reaction: A direct approach involves the reaction between propanoic acid and 3-aminopropanol, typically facilitated by a dehydrating agent to drive the reaction towards amide formation.[1]
-
Amidation with Coupling Agents: A highly efficient method is the amidation of 3-hydroxypropylamine with propanoic acid, utilizing coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) to promote high-yield amide bond formation.[1]
-
Nucleophilic Substitution: Another viable route involves the reaction of 3-aminopropanamide with 3-chloropropanol in the presence of a suitable base, which facilitates a nucleophilic substitution to yield the target compound.[3]
-
Microwave-Assisted Synthesis: For rapid synthesis and improved efficiency, microwave-assisted techniques can be employed, offering controlled heating to reduce reaction times significantly.[1]
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and subsequent derivatization of the core scaffold.
Caption: Generalized synthetic pathway for this compound and its derivatives.
Spectrum of Biological Activity and Therapeutic Potential
Derivatives of this compound have demonstrated a promising range of biological activities, positioning them as a scaffold of interest for addressing various pathological conditions. The inherent chemical functionalities allow for interactions with diverse biological targets.
Key Bioactivities
The primary therapeutic areas where these compounds show potential are summarized below:
| Biological Activity | Observed Effect | Potential Application | Reference |
| Antimicrobial | Demonstrated efficacy against bacterial strains including E. coli and S. aureus. | Infectious Diseases | [3] |
| Anti-inflammatory | Evidence suggests a capacity to reduce pro-inflammatory cytokines. | Inflammatory Disorders | [3] |
| Anticancer / Cytotoxic | Preliminary studies indicate the potential to induce apoptosis in cancer cell lines. | Oncology | [3] |
| Enzyme Inhibition | Capable of inhibiting specific enzymes, such as Cholesteryl Ester Transfer Protein (CETP). | Cardiovascular Disease | [1][4] |
| Receptor Modulation | Structural features allow for the modulation of various receptor activities. | Diverse Therapeutic Areas | [1] |
Mechanism of Action: The Role of Molecular Interactions
The biological effects of these derivatives are rooted in their ability to interact with molecular targets like enzymes and receptors.[3] The mechanism is primarily driven by non-covalent interactions:
-
Hydrogen Bonding: The hydroxyl (-OH), amino (-NH), and amide (-C=O) groups are potent hydrogen bond donors and acceptors, enabling strong and specific binding to the active sites of proteins.[2][3]
-
Electrostatic and Hydrophobic Interactions: The overall charge distribution and the hydrocarbon portions of the molecule contribute to electrostatic and hydrophobic interactions, further stabilizing the ligand-target complex.[1][3]
This combination of interactions allows the derivatives to function as modulators, either by inhibiting an enzyme's catalytic activity or by activating/blocking a receptor's signaling pathway.
Caption: Ligand-receptor interaction model illustrating the mechanism of action.
Structure-Activity Relationships (SAR): Optimizing for Potency
Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. For this compound derivatives, SAR studies aim to identify which molecular modifications enhance potency and selectivity. While specific SAR data for this exact scaffold is emerging, principles can be drawn from related structures like aryloxypropanolamines.[5][6]
-
Impact of Polar Groups: The presence and positioning of polar groups are critical for interactions with specific amino acid residues within a binding pocket, such as arginine.[5]
-
Role of Aromatic and Cyclic Systems: Incorporating aromatic rings can introduce beneficial pi-stacking interactions with residues like phenylalanine, significantly enhancing binding affinity.[5]
-
Alkyl Chain Length: Modifying the length of alkyl chains, such as the hydroxypropyl group, can alter the compound's solubility, reactivity, and hydrophobic interactions.[1]
-
Computational Modeling: Advanced computational techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR), including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are invaluable for predicting the activity of novel derivatives and guiding synthetic efforts.[5][6][7] These models analyze how steric and electrostatic fields around the molecule correlate with biological activity.[7]
Experimental Protocols for Biological Evaluation
The validation of biological activity requires robust and reproducible experimental protocols. The following section details standard in vitro assays relevant to the activities reported for this class of compounds.
General Experimental Workflow
Caption: A typical workflow for the in vitro evaluation of novel chemical derivatives.
Protocol: Antimicrobial Susceptibility (MIC Assay)
-
Principle: The Minimum Inhibitory Concentration (MIC) assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a foundational test for assessing antibacterial or antifungal activity.[8]
-
Materials:
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO).
-
Bacterial or fungal strains (e.g., S. aureus, E. coli).[3]
-
Sterile 96-well microplates.
-
Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth).
-
Positive control (known antibiotic) and negative control (vehicle).
-
Microplate reader.
-
-
Step-by-Step Methodology:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, perform a two-fold serial dilution of the test compound in the growth medium to achieve a range of concentrations.
-
Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well containing the test compound, positive control, and negative control.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) with a microplate reader. The MIC is the lowest concentration well with no visible growth.
-
Protocol: Cytotoxicity (MTT Assay)
-
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Sterile 96-well cell culture plates.
-
-
Step-by-Step Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Future Perspectives and Conclusion
The this compound scaffold is a platform ripe with potential for therapeutic innovation. The existing body of research highlights its promise in oncology, infectious diseases, and inflammatory conditions.
Future research should focus on:
-
Synthesis of Diverse Libraries: Expanding the chemical space by synthesizing novel derivatives with varied substituents to probe new biological targets.
-
Mechanism Elucidation: Moving beyond primary screening to conduct in-depth mechanistic studies to identify specific protein targets and signaling pathways.
-
In Vivo Validation: Progressing promising lead compounds from in vitro assays to in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles, a crucial step in drug development.[9]
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Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles - MDPI. [Link]
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Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed Central. [Link]
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An Aminosteroid Derivative Shows Higher In Vitro and In Vivo Potencies than Gold Standard Drugs in Androgen-Dependent Prostate Cancer Models - MDPI. [Link]
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An In-Depth Technical Guide to the Solubility Profile of 3-[(3-Hydroxypropyl)amino]propanamide
Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-[(3-Hydroxypropyl)amino]propanamide (CAS No. 1040687-70-4). While specific quantitative solubility data for this compound is not extensively published, its molecular structure provides significant insight into its expected behavior in various solvent systems. This document serves as a predictive guide and a methodological resource for researchers, scientists, and drug development professionals. It details the theoretical basis for its solubility, outlines a robust experimental protocol for its determination, and discusses the critical factors that influence its solubility profile. The provided protocols are designed to be self-validating, ensuring the generation of accurate and reproducible data in a research setting.
Physicochemical Properties and Structural Analysis
A compound's solubility is fundamentally dictated by its physicochemical properties. This compound is a multifunctional molecule whose solubility characteristics are governed by the interplay of its polar functional groups.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1040687-70-4 | [1] |
| Molecular Formula | C₆H₁₄N₂O₂ | [1] |
| Molecular Weight | 146.19 g/mol | [1] |
| IUPAC Name | 3-(3-hydroxypropylamino)propanamide | [1] |
| SMILES | C(CNCCC(=O)N)CO | [1] |
Structural Insights into Solubility:
The structure of this compound contains three key polar functional groups that are capable of engaging in hydrogen bonding:
-
Primary Amide (-CONH₂): The N-H and C=O bonds are excellent hydrogen bond donors and acceptors, respectively.
-
Secondary Amine (-NH-): The nitrogen atom can act as a hydrogen bond acceptor, and the N-H bond as a donor. This group is also basic.
-
Primary Hydroxyl (-OH): The alcohol group is a strong hydrogen bond donor and acceptor.
The presence of these groups, combined with a relatively low molecular weight, strongly suggests that the compound will be soluble in polar protic solvents like water and alcohols.[1][2] The principle of "like dissolves like" predicts that its solubility will decrease significantly in nonpolar, aprotic solvents. Furthermore, the basicity of the secondary amine implies that the compound's aqueous solubility will be highly dependent on pH.
Predictive Solubility Profile and Solvent Selection
Based on first principles of physical organic chemistry, a qualitative solubility profile can be predicted. This serves as a starting point for experimental design.
-
High Solubility Expected: Polar protic solvents such as Water, Methanol, Ethanol, and Isopropanol. The ability to form multiple hydrogen bonds with the solvent will drive dissolution.
-
Moderate to Low Solubility Expected: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Acetone, and Acetonitrile. While these solvents can accept hydrogen bonds, the overall solute-solvent interaction is weaker than with protic solvents.
-
Negligible Solubility Expected: Nonpolar solvents such as Hexane, Toluene, and Diethyl Ether. The energy required to break the strong intermolecular hydrogen bonds within the solid compound will not be compensated by weak van der Waals interactions with these solvents.
Gold-Standard Protocol for Thermodynamic Solubility Determination
To obtain definitive, quantitative data, the Shake-Flask Method is considered the gold standard for determining equilibrium or thermodynamic solubility.[3][4] This method measures the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[5]
Principle
An excess amount of the solid compound is agitated in a chosen solvent system at a constant temperature for a sufficient duration to allow the system to reach a state of equilibrium. At this point, the rate of dissolution of the solid equals the rate of precipitation from the saturated solution. After separating the undissolved solid, the concentration of the compound in the clear, saturated solution is quantified.[4][5]
Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Step-by-Step Methodology
-
Preparation:
-
Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a glass vial.
-
Pipette a precise volume (e.g., 1-2 mL) of the desired solvent or buffer system into the vial.
-
Securely cap the vial to prevent solvent evaporation. It is crucial that a visible amount of undissolved solid remains throughout the experiment.[3]
-
-
Equilibration:
-
Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C for room temperature or 37°C for physiological temperature).
-
Agitate the samples at a consistent speed (e.g., 300 RPM) for a period of 24 to 48 hours.[3] This extended time is critical to ensure true thermodynamic equilibrium is achieved.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand for a short period to let heavy solids settle.
-
To obtain a particle-free sample of the saturated solution, use one of two methods:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes). Carefully pipette the clear supernatant for analysis.
-
Filtration: Draw the solution into a syringe and expel it through a chemical-resistant syringe filter (e.g., 0.45 µm PVDF or PTFE) into a clean analysis vial.[6]
-
-
-
Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze the calibration standards and the filtered sample from Step 3 using a suitable, validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[7]
-
Determine the concentration of the sample by comparing its response to the calibration curve. This concentration is the thermodynamic solubility.
-
Critical Factors Influencing Solubility
The solubility of this compound is not a single value but a property that depends on its environment. Understanding these factors is key to controlling its behavior in solution.
Caption: Key Factors Modulating Compound Solubility.
-
Effect of pH: The secondary amine in the molecule is a weak base. In an aqueous solution with a pH below the pKa of its conjugate acid, the amine will be protonated to form an ammonium salt. This salt is ionic and will exhibit significantly higher water solubility than the neutral form. Therefore, researchers can expect a dramatic increase in aqueous solubility in acidic buffers (e.g., pH 1.2, 4.5) compared to neutral or basic buffers (e.g., pH 7.4, 9.0).[3][8]
-
Effect of Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with temperature. When reporting solubility data, it is imperative to specify the temperature at which the measurement was made.[3]
-
Co-solvents: In drug development, co-solvents are often used to enhance the solubility of a compound in an aqueous formulation. The addition of water-miscible organic solvents like ethanol or propylene glycol could increase the solubility of this compound in water.
Data Presentation
All experimentally determined solubility data should be recorded systematically. A clear and comprehensive table is essential for comparison and interpretation.
Table 2: Template for Reporting Experimental Solubility Data
| Solvent System | Temperature (°C) | Final pH (if aqueous) | Solubility (µg/mL) | Solubility (µM) |
| Phosphate Buffered Saline | 25 | 7.4 | Experimental Value | Calculated Value |
| 0.1 M HCl | 25 | ~1.0 | Experimental Value | Calculated Value |
| Water | 25 | Measure | Experimental Value | Calculated Value |
| Ethanol | 25 | N/A | Experimental Value | Calculated Value |
| DMSO | 25 | N/A | Experimental Value | Calculated Value |
Safety and Handling Precautions
This compound is intended exclusively for research purposes and is not for human or veterinary use.[1] As with any chemical substance, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. All work should be conducted in a well-ventilated area or a chemical fume hood. For complete safety information, users must consult the full Safety Data Sheet (SDS) provided by the supplier.
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McLaughlin, J.C. Experiment 27 - Amines and Amides. [Link]
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Thermogravimetric Analysis of 3-[(3-Hydroxypropyl)amino]propanamide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Thermal Profile of a Promising Molecule
3-[(3-Hydroxypropyl)amino]propanamide is a molecule of significant interest in the pharmaceutical and biomedical fields. Its structure, incorporating primary amine, secondary amine, hydroxyl, and amide functionalities, offers a versatile scaffold for drug design and development. Understanding the thermal stability and decomposition profile of this compound is paramount for establishing safe handling procedures, determining shelf-life, and ensuring the integrity of pharmaceutical formulations.
Thermogravimetric analysis (TGA) is an essential analytical technique for this purpose. By precisely measuring the change in mass of a substance as a function of temperature in a controlled atmosphere, TGA provides critical insights into its thermal stability, decomposition kinetics, and compositional characteristics.[1][2][3] This in-depth technical guide, designed for researchers and drug development professionals, provides a comprehensive overview of the thermogravimetric analysis of this compound. We will delve into the theoretical underpinnings of the methodology, provide a detailed experimental protocol, and interpret the anticipated results based on the molecule's structural attributes.
The Significance of TGA in Pharmaceutical Development
In the context of drug development, TGA is a cornerstone of material characterization. It allows scientists to:
-
Determine Thermal Stability: Identify the temperature at which the compound begins to degrade, a critical parameter for processing and storage.[1][2]
-
Analyze Composition: Quantify the presence of volatiles, such as water or residual solvents, and determine the purity of the active pharmaceutical ingredient (API).[1][4]
-
Predict Decomposition Pathways: Elucidate the sequence of degradation events, providing valuable information about the formation of potential impurities.
-
Ensure Formulation Integrity: Assess the impact of excipients on the thermal stability of the API in a final drug product.
This guide will equip the reader with the foundational knowledge to apply TGA effectively in the study of this compound and similar molecules.
Experimental Protocol: A Validated Approach to TGA
The following protocol is designed to yield accurate and reproducible thermogravimetric data for this compound. The causality behind each experimental choice is explained to ensure a thorough understanding of the methodology.
Instrumentation:
A calibrated thermogravimetric analyzer is required. The instrument should be capable of maintaining a controlled atmosphere and a linear heating rate.
Experimental Parameters:
| Parameter | Recommended Value | Rationale |
| Sample Mass | 5 - 10 mg | This mass is sufficient to obtain a clear signal while minimizing thermal gradients within the sample, ensuring uniform heating.[2] |
| Crucible | Platinum or Alumina | These materials are inert at high temperatures and will not react with the sample or its decomposition products. |
| Atmosphere | Nitrogen (Inert) | An inert atmosphere is crucial for studying the intrinsic thermal decomposition of the molecule without the influence of oxidative processes.[1] |
| Flow Rate | 50 - 100 mL/min | This flow rate ensures the efficient removal of gaseous decomposition products from the sample area, preventing secondary reactions. |
| Heating Rate | 10 °C/min | A heating rate of 10 °C/min provides a good balance between resolution of thermal events and analysis time.[2] |
| Temperature Range | Ambient to 600 °C | This range is sufficient to capture the complete decomposition of most organic molecules. |
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the thermogravimetric analyzer for mass and temperature according to the manufacturer's specifications and relevant standards such as ASTM E1131 and ISO 11358.[1][4]
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible. Ensure the sample is evenly distributed at the bottom of the crucible.
-
Loading the Sample: Place the crucible into the TGA furnace.
-
Purging: Purge the furnace with high-purity nitrogen at the specified flow rate for at least 15 minutes to ensure an inert atmosphere.
-
Initiating the Analysis: Begin the temperature program, heating the sample from ambient temperature to 600 °C at a constant rate of 10 °C/min.
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Post-Analysis: Once the run is complete, cool the furnace to room temperature before removing the crucible.
Experimental Workflow Diagram:
Caption: Experimental workflow for the thermogravimetric analysis of this compound.
Data Interpretation: Predicting the Thermal Decomposition Pathway
Predicted TGA and DTG Curve Profile:
A typical TGA thermogram plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The derivative of this curve, known as the DTG (Derivative Thermogravimetry) curve, shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates for each step.
| Temperature Range (°C) | Predicted Mass Loss (%) | Corresponding Decomposition Event |
| < 150 | Minor | Loss of adsorbed water or volatile impurities. |
| 150 - 250 | Significant | Initial decomposition involving the weaker bonds. This could involve the dehydration of the hydroxyl group to form water and potentially an unsaturated intermediate. The amide group is generally stable in this range.[5] |
| 250 - 400 | Major | Fragmentation of the main carbon chain. This stage would likely involve the cleavage of C-N and C-C bonds, leading to the release of ammonia, and smaller organic fragments. The decomposition of the propanamide core is expected in this region.[6] |
| > 400 | Gradual | Char residue formation and slow decomposition of the remaining carbonaceous material. |
Proposed Thermal Decomposition Pathway:
The thermal decomposition of this compound is hypothesized to proceed through a series of steps initiated by the loss of the most labile groups.
Decomposition Pathway Diagram:
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Technical Guide: Spectroscopic Characterization of 3-[(3-Hydroxypropyl)amino]propanamide
Introduction: Unveiling the Molecular Architecture
In the landscape of drug discovery and materials science, the precise characterization of novel small molecules is the bedrock upon which all subsequent research is built. 3-[(3-Hydroxypropyl)amino]propanamide, a bifunctional molecule featuring primary alcohol, secondary amine, and primary amide moieties, presents a unique structural profile. Its potential for hydrogen bonding and diverse chemical reactivity makes it a molecule of interest for various applications. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—required to elucidate and confirm the structure of this compound. Our approach is grounded in first principles, explaining not just the expected data, but the physicochemical rationale behind the spectral features.
Molecular Structure and Spectroscopic Implications
The structure of this compound (C₆H₁₄N₂O₂) dictates its spectroscopic signature. The presence of labile protons (-OH, -NH, and -NH₂) and polar functional groups (C=O, C-O, C-N) will give rise to characteristic signals. Understanding these structural components is crucial for interpreting the spectral data that follows.
Molecular Weight: 146.19 g/mol [1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.
Predicted ¹H NMR Spectral Analysis
The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. The presence of exchangeable protons on nitrogen and oxygen atoms results in characteristic broad signals whose chemical shifts are highly dependent on solvent, concentration, and temperature.[2][3]
Rationale for Experimental Choices:
-
Solvent: A deuterated solvent like DMSO-d₆ is often preferred over CDCl₃. Its ability to form strong hydrogen bonds helps to resolve the -OH and -NH proton signals, which might otherwise be overly broad or exchange too rapidly.
-
D₂O Exchange: The addition of a drop of deuterium oxide (D₂O) to the NMR tube is a critical diagnostic step. The labile -OH and -NH protons will exchange with deuterium, causing their corresponding signals to disappear from the spectrum, thus confirming their identity.[2]
Table 1: Predicted ¹H NMR Chemical Shifts (Referenced to TMS)
| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale & Notes |
|---|---|---|---|---|
| Hf (-OH) | 3.5 - 5.0 | Broad Singlet | 1H | Chemical shift is variable due to hydrogen bonding. Signal will disappear upon D₂O exchange.[1][4] |
| He (-CH₂-OH) | ~3.4 - 3.6 | Triplet | 2H | Deshielded by the adjacent electronegative oxygen atom.[4] |
| Hd (-CH₂-CH₂-OH) | ~1.6 - 1.8 | Quintet | 2H | Methylene group adjacent to two other methylene groups. |
| Hc (-NH-CH₂-) | ~2.6 - 2.8 | Triplet | 2H | Deshielded by the adjacent nitrogen atom.[2][3] |
| Hb (-CH₂-C=O) | ~2.3 - 2.5 | Triplet | 2H | Alpha to the carbonyl group, resulting in deshielding. |
| Ha (-CONH₂) | 6.5 - 7.5 | Two Broad Singlets | 2H | Amide protons often appear as two distinct signals due to restricted rotation around the C-N bond. Will disappear upon D₂O exchange. |
| -NH - (secondary amine) | 1.0 - 3.0 | Broad Singlet | 1H | Broad, exchangeable proton. Signal will disappear upon D₂O exchange.[1] |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum, typically acquired with proton decoupling, reveals each unique carbon environment as a single peak. The chemical shifts are highly indicative of the carbon's functionalization.
Rationale for Experimental Choices:
-
Proton Decoupling: Standard ¹³C NMR is performed with broadband proton decoupling. This collapses all C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet, simplifying interpretation and improving the signal-to-noise ratio.[5]
-
Relaxation Delay: A sufficient relaxation delay (d1) is important, especially for quaternary carbons (like the C=O group), which have longer relaxation times. A delay of 2-5 seconds helps ensure the signal can be accurately integrated if quantitative analysis is needed.[6]
Table 2: Predicted ¹³C NMR Chemical Shifts (Referenced to TMS)
| Assigned Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |
|---|---|---|
| C6 (C=O) | 173 - 178 | Typical range for a primary amide carbonyl carbon.[7] |
| C1 (-CH₂-OH) | 58 - 65 | Carbon directly attached to the hydroxyl group is significantly deshielded.[4][8] |
| C3 (-NH-CH₂-) | 45 - 55 | Carbon adjacent to the secondary amine nitrogen.[2][9] |
| C4 (-CH₂-C=O) | 35 - 45 | Carbon alpha to the amide carbonyl. |
| C2 (-CH₂-CH₂-OH) | 30 - 40 | Aliphatic carbon beta to the hydroxyl group. |
| C5 (-NH-CH₂-CH₂-) | 30 - 40 | Aliphatic carbon beta to the amine nitrogen. |
Experimental Protocol for NMR Spectroscopy
This protocol outlines the standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.[10]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set spectral width to approximately 16 ppm.
-
Set acquisition time to 2-4 seconds and relaxation delay to 2-5 seconds.[6]
-
Acquire 8-16 scans for a sufficiently concentrated sample.
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled single-pulse experiment.
-
Set spectral width to approximately 220 ppm.
-
Set acquisition time to 1-2 seconds and relaxation delay to 2-5 seconds.
-
Acquire 1024-4096 scans, as the ¹³C isotope has low natural abundance.[6]
-
-
Data Processing:
-
Apply Fourier transformation with appropriate line broadening (e.g., 0.3 Hz for ¹H, 1-2 Hz for ¹³C).[6]
-
Phase the spectrum and apply a baseline correction.
-
Calibrate the spectrum using the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like TMS (0.00 ppm).
-
Caption: General workflow for NMR sample analysis.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. It is an excellent technique for rapidly confirming the presence of the key hydroxyl, amine, and amide groups in the molecule. Attenuated Total Reflectance (ATR) is the preferred modern technique due to its minimal sample preparation.[11][12]
Analysis of Key Absorption Bands
The IR spectrum is dominated by strong, broad features associated with the polar, hydrogen-bonding functional groups.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Characteristics |
|---|---|---|---|
| 3200-3600 | -OH (Alcohol) | O-H Stretch | Strong, broad band due to intermolecular hydrogen bonding.[1] |
| 3100-3500 | -NH & -NH₂ (Amine/Amide) | N-H Stretch | Medium to strong, may overlap with the -OH band. Primary amides often show two distinct peaks. |
| 2800-3000 | C-H (Aliphatic) | C-H Stretch | Strong, sharp absorptions from the propyl and ethyl backbones.[1] |
| ~1650 | C=O (Amide I) | C=O Stretch | Strong, sharp absorption, characteristic of a primary amide. |
| ~1600 | -NH₂ (Amide II) | N-H Bend | Medium intensity band, confirms primary amide. |
| 1000-1100 | C-O (Alcohol) | C-O Stretch | Strong absorption, characteristic of a primary alcohol.[1] |
Experimental Protocol for ATR-FTIR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or ZnSe) is clean.[13]
-
Background Collection: Collect a background spectrum of the empty, clean crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application:
-
If the sample is a liquid or oil, place a single drop directly onto the center of the ATR crystal.
-
If the sample is a solid powder, place a small amount on the crystal and use the built-in press to ensure firm contact between the sample and the crystal surface.[11]
-
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
Cleaning: Clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
Caption: Key stages in Electrospray Ionization Mass Spectrometry.
Data Summary
Table 4: Consolidated Spectroscopic Data for this compound
| Technique | Feature | Expected Value / Observation |
|---|---|---|
| ¹H NMR | Exchangeable Protons (-OH, -NH, -NH₂) | Broad signals, disappear with D₂O. |
| -CH₂-O- Protons | ~3.4 - 3.6 ppm | |
| -CH₂-N- & -CH₂-C=O Protons | ~2.3 - 2.8 ppm | |
| ¹³C NMR | Amide Carbonyl (C=O) | ~173 - 178 ppm |
| Alcohol Carbon (-C-OH) | ~58 - 65 ppm | |
| IR | O-H / N-H Stretch | Broad band, 3100-3600 cm⁻¹ |
| C=O Stretch | Strong, sharp peak, ~1650 cm⁻¹ | |
| C-O Stretch | Strong peak, ~1000-1100 cm⁻¹ | |
| MS (ESI+) | Protonated Molecular Ion [M+H]⁺ | m/z ≈ 147.11 |
| | Key Fragments | [M+H-H₂O]⁺ (m/z 129), [CH₂OH]⁺ (m/z 31), [CONH₂]⁺ (m/z 44) |
Conclusion
The structural elucidation of this compound is reliably achieved through a synergistic application of NMR, IR, and MS. NMR spectroscopy provides the definitive carbon-hydrogen framework, IR spectroscopy quickly confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and offers corroborating structural evidence through fragmentation. The protocols and predicted data outlined in this guide serve as a robust framework for researchers to confidently characterize this molecule and similar chemical entities, ensuring data integrity and advancing scientific discovery.
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Methodological & Application
Application Note: Rapid and Efficient Synthesis of 3-[(3-Hydroxypropyl)amino]propanamide via Microwave-Assisted Aminolysis
Abstract
This application note details a robust and highly efficient protocol for the synthesis of 3-[(3-Hydroxypropyl)amino]propanamide, a valuable bifunctional molecule with applications in pharmaceutical and materials science.[1][2] By leveraging the advantages of microwave-assisted organic synthesis, this method offers significant reductions in reaction time, improved yields, and a greener chemical process compared to conventional heating methods.[3][4] The protocol herein describes the aminolysis of an ethyl 3-aminopropanoate precursor with 3-amino-1-propanol under controlled microwave irradiation. This document provides a comprehensive, step-by-step guide intended for researchers, scientists, and professionals in drug development, complete with mechanistic insights, safety protocols, and characterization guidelines.
Introduction: The Case for Microwave-Assisted Synthesis
This compound is an organic compound featuring both hydroxyl and amine functionalities, making it a versatile building block in various scientific domains.[1] Traditional synthetic routes to such amides often involve prolonged reaction times at elevated temperatures, which can lead to side-product formation and decreased yields.[5]
Microwave-assisted synthesis has emerged as a transformative technology in modern chemistry.[6] By utilizing microwave energy, reactions can be heated rapidly and uniformly, leading to a significant acceleration of reaction rates.[7] This technique is particularly advantageous for amide bond formation, a cornerstone reaction in organic and medicinal chemistry.[4][8] The protocol described herein harnesses these benefits to provide a time-efficient and high-yielding pathway to this compound.
Scientific Rationale: The synthesis proceeds via a nucleophilic acyl substitution, specifically the aminolysis of an ester.[5] In this reaction, the primary amine of 3-amino-1-propanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of an ethyl 3-aminopropanoate derivative. Microwave irradiation accelerates this process by efficiently overcoming the activation energy barrier of the reaction.[3] The choice of a solvent-free or high-boiling point solvent system is often preferred in microwave chemistry to allow for higher reaction temperatures, further increasing the reaction rate.[8][9]
Safety First: Essential Precautions for Microwave Chemistry
Microwave reactors are powerful tools, but their safe operation is paramount.[10] Adherence to strict safety protocols is mandatory.
-
Dedicated Laboratory Equipment: Never use a domestic microwave oven for chemical synthesis.[10][11][12] Laboratory-grade microwave reactors are equipped with essential safety features, including temperature and pressure sensors, and are designed to contain potential runaway reactions.[10][13]
-
Personal Protective Equipment (PPE): At a minimum, chemical splash goggles, a lab coat, and nitrile gloves are required.[11] When handling hot vessels, thermal gloves are necessary.[14]
-
Vessel Integrity: Always inspect the reaction vessels for any cracks or defects before use. Use only vessels approved by the microwave reactor manufacturer. Ensure that the vessel's pressure and temperature limits are not exceeded during the reaction.
-
Pressure Management: Do not use sealed vessels unless the microwave system is specifically designed for pressurized reactions.[14] If using a sealed vessel, ensure it is not filled to more than two-thirds of its volume to allow for thermal expansion and potential gas evolution.[14]
-
Exothermic Reactions: Be cautious with reactions known to be highly exothermic. The rapid energy transfer from microwave irradiation can accelerate heat generation, potentially leading to a dangerous increase in pressure and temperature.[10] When exploring a new reaction, it is prudent to start with small-scale experiments at low power and temperature settings.[10]
-
Ventilation: All microwave synthesis experiments should be conducted within a certified laboratory fume hood to prevent the inhalation of potentially toxic fumes.[10][12]
Experimental Protocol: Synthesis of this compound
This protocol outlines the microwave-assisted synthesis of the target compound from ethyl 3-aminopropanoate hydrochloride and 3-amino-1-propanol.
Materials and Instrumentation
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl 3-aminopropanoate hydrochloride | ≥98% | Commercially Available | |
| 3-Amino-1-propanol | ≥99% | Commercially Available | |
| Triethylamine (TEA) | ≥99.5% | Commercially Available | Used as a base to free the amine. |
| Ethanol | Anhydrous | Commercially Available | Reaction solvent. |
| Diethyl ether | Anhydrous | Commercially Available | For precipitation/crystallization. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available | For drying. |
| Microwave Synthesizer | N/A | e.g., CEM Discover SP, Biotage Initiator | Must be a dedicated laboratory unit. |
| Magnetic Stir Bars | N/A | Commercially Available | Ensure appropriate size for the vessel. |
Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine ethyl 3-aminopropanoate hydrochloride (1.0 mmol, 139.59 mg) and 3-amino-1-propanol (1.2 mmol, 90.14 mg, 1.2 equivalents).
-
Solvent and Base Addition: Add anhydrous ethanol (3 mL) to the vessel to dissolve the reactants. Subsequently, add triethylamine (1.1 mmol, 111.32 mg, 1.1 equivalents) to neutralize the hydrochloride salt and liberate the free amine of the ethyl 3-aminopropanoate.
-
Microwave Irradiation: Securely cap the reaction vessel and place it in the cavity of the microwave synthesizer. Irradiate the mixture under the conditions specified in Table 2.
| Parameter | Value | Rationale |
| Temperature | 120 °C | To accelerate the aminolysis reaction. |
| Ramp Time | 2 minutes | To ensure even heating of the reaction mixture. |
| Hold Time | 15 minutes | Sufficient time for the reaction to reach completion. |
| Power | 200 W (dynamic) | Power will adjust to maintain the target temperature. |
| Stirring | High | To ensure homogeneous heating and mixing. |
-
Reaction Work-up and Product Isolation: a. After the irradiation is complete, allow the vessel to cool to room temperature (below 40°C) before carefully opening it in the fume hood. b. Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure using a rotary evaporator. c. The resulting crude oil, containing the product and triethylamine hydrochloride, is then taken up in a minimal amount of ethanol. d. The triethylamine hydrochloride salt is precipitated by the addition of anhydrous diethyl ether. e. Filter the mixture to remove the precipitated salt. f. The filtrate, containing the desired product, is concentrated again via rotary evaporation to yield the crude this compound.
-
Purification (if necessary): If further purification is required, the crude product can be purified by column chromatography on silica gel using a dichloromethane/methanol gradient.
Experimental Workflow Diagram
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Harnessing the Potential of 3-[(3-Hydroxypropyl)amino]propanamide as a Novel Hydrophilic Linker in Bioconjugation
An Application Note and Protocol Guide for Researchers
Abstract
The field of bioconjugation is continually evolving, with the linker moiety playing a pivotal role in the efficacy, stability, and pharmacokinetic properties of complex biologics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] Hydrophilic linkers are of particular interest as they can mitigate the aggregation and poor solubility often associated with hydrophobic payloads.[2] This guide introduces 3-[(3-Hydroxypropyl)amino]propanamide, a short-chain, hydrophilic molecule, as a versatile linker for bioconjugation. We provide a comprehensive overview of its properties, potential conjugation strategies, and detailed, adaptable protocols for its application. This document is intended for researchers, chemists, and drug development professionals seeking to explore novel, non-traditional linkers in their bioconjugation workflows.
Introduction: The Critical Role of Linkers in Bioconjugates
A linker in a bioconjugate is not merely a spacer but a critical component that influences the overall performance of the therapeutic or diagnostic agent.[3] Its length, flexibility, and chemical nature can dictate the stability of the conjugate in circulation, the efficiency of payload release at the target site, and the overall solubility and pharmacokinetic profile.[4] The increasing complexity of bioconjugates, particularly in the realms of ADCs and PROTACs, has spurred the development of linkers with tailored properties.[5][] Hydrophilic linkers, such as those based on polyethylene glycol (PEG), have become a mainstay for improving the aqueous solubility of conjugates and reducing non-specific interactions.[7][8] However, the exploration of novel, small, hydrophilic linkers remains a fertile ground for innovation.
This compound presents an intriguing scaffold for a hydrophilic linker. Its structure incorporates a secondary amine, a primary amide, and a primary hydroxyl group, offering multiple potential points for chemical modification and conjugation. Its small size and hydrophilic nature make it a candidate for applications where a minimal, non-immunogenic spacer is desired.
Properties of this compound
Understanding the physicochemical properties of a linker is fundamental to its effective application.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄N₂O₂ | [9] |
| Molecular Weight | 146.19 g/mol | [9] |
| Key Functional Groups | Secondary Amine (-NH-), Primary Amide (-CONH₂), Primary Hydroxyl (-OH) | [9] |
| Predicted LogP | -1.7 (indicative of high hydrophilicity) | [10] |
The presence of multiple hydrogen bond donors and acceptors in its structure contributes to its predicted high water solubility, a desirable characteristic for a hydrophilic linker.
Strategic Approaches to Bioconjugation using this compound
The trifunctional nature of this linker allows for several distinct conjugation strategies. The choice of strategy will depend on the available functional groups on the biomolecule (e.g., protein, peptide) and the payload (e.g., small molecule drug, fluorophore), as well as the desired stability of the resulting linkages. Two primary approaches are outlined below: conjugation via the secondary amine and conjugation via the hydroxyl group.
Conjugation via the Secondary Amine
The secondary amine of the linker can serve as a nucleophile for reaction with various electrophilic species. However, when working with proteins, which are rich in primary amines (N-terminus and lysine side chains), achieving selectivity for a secondary amine on a linker can be challenging.[11] Recent advances in bioconjugation chemistry have provided methods to selectively modify secondary amines.[12]
One promising approach involves the use of ynones as Michael acceptors, which have been shown to react selectively with secondary amines under mild, biocompatible conditions.[11][12] This strategy would typically involve a two-step process:
-
Activation of the Linker: The hydroxyl group of this compound is first functionalized with a payload containing a terminal ynone moiety.
-
Conjugation to the Biomolecule: The ynone-functionalized linker-payload construct is then reacted with the target biomolecule. This approach is most suitable for biomolecules where the target for conjugation is a secondary amine, such as an N-terminal proline.[9]
Alternatively, if the biomolecule lacks accessible secondary amines, the linker's secondary amine could be used to attach the payload, leaving the hydroxyl group for conjugation to the biomolecule.
Conjugation via the Hydroxyl Group
The primary hydroxyl group offers a distinct reactive handle that is orthogonal to the amine chemistry typically used for protein modification.[13] This approach also requires a two-step strategy:
-
Functionalization of the Linker: The secondary amine of the linker is first acylated with the payload molecule, which should contain an activated carboxyl group (e.g., an NHS ester). This reaction forms a stable amide bond.[14]
-
Activation of the Hydroxyl Group and Conjugation: The hydroxyl group of the linker-payload construct is then activated to create a reactive intermediate that can be coupled to a nucleophilic residue on the biomolecule.
Common methods for activating hydroxyl groups for bioconjugation include:
-
Formation of a Carbonate: Reaction with N,N'-disuccinimidyl carbonate (DSC) creates a succinimidyl carbonate ester, which is reactive towards primary amines on the biomolecule.[15]
-
Formation of a Sulfonate Ester: Reaction with a sulfonyl chloride, such as 4-fluorobenzenesulfonyl chloride, can create a reactive sulfonate ester.[16]
This hydroxyl-first approach provides excellent selectivity, as the activation chemistry is orthogonal to the common functional groups found in proteins.
Experimental Protocols
The following protocols are provided as a starting point for researchers. It is crucial to note that optimization of reaction conditions (e.g., stoichiometry, pH, temperature, and reaction time) is essential for each specific application.
Protocol 1: Synthesis of a Maleimide-Functionalized Linker-Payload Construct for Hydroxyl-Based Conjugation
This protocol describes the synthesis of a bifunctional linker construct where a payload is attached via the secondary amine, and a maleimide group is installed on the hydroxyl terminus for subsequent conjugation to a thiol-containing biomolecule (e.g., a protein with a cysteine residue).
Workflow Diagram:
Caption: Synthesis of a maleimide-functionalized linker-payload.
Materials:
-
This compound
-
Payload with an activated carboxylic acid (e.g., Payload-NHS ester)
-
N-(α-Maleimidoacetoxy)succinimide ester (AMAS) or similar maleimide-NHS ester reagent
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
-
Mass Spectrometer for characterization
Procedure:
-
Payload Conjugation to Linker: a. Dissolve this compound (1.2 equivalents) in anhydrous DMF. b. Add TEA (3 equivalents) to the solution. c. In a separate vial, dissolve the Payload-NHS ester (1 equivalent) in anhydrous DMF. d. Add the Payload-NHS ester solution dropwise to the linker solution with stirring. e. Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by LC-MS. f. Upon completion, purify the Linker-Payload-OH intermediate by reverse-phase HPLC. g. Lyophilize the pure fractions and confirm the mass by mass spectrometry.
-
Maleimide Functionalization: a. Dissolve the purified Linker-Payload-OH (1 equivalent) in anhydrous DMF. b. Add DIPEA (2 equivalents). c. Add the maleimide-NHS ester reagent (e.g., AMAS, 1.5 equivalents) to the solution. d. Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS. e. Purify the final Maleimide-Linker-Payload construct by reverse-phase HPLC. f. Lyophilize the pure fractions, confirm the mass, and store under inert gas at -20°C or below.
Protocol 2: Conjugation of a Biomolecule with an Activated Linker via the Hydroxyl Group
This protocol details the activation of the linker's hydroxyl group with DSC and subsequent conjugation to a primary amine (e.g., lysine residue) on a protein.
Workflow Diagram:
Caption: Hydroxyl activation and bioconjugation workflow.
Materials:
-
Purified Linker-Payload-OH construct (from Protocol 1, Step 1)
-
N,N'-Disuccinimidyl Carbonate (DSC)
-
Anhydrous acetonitrile or DMF
-
Pyridine or TEA
-
Protein to be conjugated (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4-8.5)
-
Size-Exclusion Chromatography (SEC) column for purification
-
Hydrophobic Interaction Chromatography (HIC) for characterization
Procedure:
-
Activation of the Linker-Payload Construct: a. Dissolve the Linker-Payload-OH (1 equivalent) in anhydrous acetonitrile. b. Add DSC (1.5 equivalents) and pyridine (1.5 equivalents). c. Stir the reaction at room temperature for 1-2 hours. Monitor the formation of the activated succinimidyl carbonate intermediate by LC-MS. d. Use the activated linker solution immediately in the next step.
-
Conjugation to Protein: a. Prepare the protein solution at a concentration of 5-10 mg/mL in a conjugation buffer (e.g., 50 mM sodium borate, pH 8.5).[17] Amine-free buffers are essential to prevent reaction with the buffer components.[18] b. Calculate the required volume of the activated linker solution to achieve a desired molar excess over the protein (e.g., 10-20 fold excess). c. Add the activated linker solution to the protein solution while gently vortexing. d. Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-16 hours.[17] e. Quench the reaction by adding a final concentration of 50 mM Tris or glycine.
-
Purification and Characterization: a. Remove excess, unreacted linker-payload by SEC using a desalting column equilibrated with the desired formulation buffer (e.g., PBS). b. Characterize the resulting conjugate. Determine the Drug-to-Antibody Ratio (DAR) using HIC or RPLC.[] c. Confirm the mass of the conjugate and assess for aggregation using SEC and mass spectrometry.[2]
Causality and Trustworthiness in Protocols
-
Choice of Chemistry: The selection of conjugation chemistry (e.g., amine-reactive vs. thiol-reactive) is dictated by the available functional groups on the biomolecule. Thiol-maleimide chemistry is highly specific for cysteine residues, while NHS ester or DSC chemistry targets the more abundant lysine residues and the N-terminus.[20]
-
Buffer Conditions: Amine-reactive conjugations are performed at a slightly basic pH (8.0-9.0) to ensure that the target amine groups are deprotonated and thus nucleophilic.[17]
-
Purification: SEC is a standard and effective method for removing small molecule impurities from large protein conjugates, ensuring the final product is free of potentially toxic, unconjugated payload.[2]
-
Characterization: A thorough characterization of the final conjugate is non-negotiable. Techniques like HIC are essential for determining the DAR, a critical quality attribute that impacts both the efficacy and toxicity of an ADC.[]
Conclusion and Future Directions
This compound offers a novel, small, and hydrophilic scaffold for bioconjugation. Its multi-functional nature allows for diverse and orthogonal conjugation strategies, providing flexibility in the design of complex bioconjugates. The protocols outlined in this guide provide a robust starting point for researchers to explore the potential of this linker. Future work should focus on the systematic evaluation of bioconjugates synthesized with this linker, comparing their stability, solubility, and biological activity to those made with established linkers like PEG. Such studies will be crucial in validating its utility and carving out a niche for this promising molecule in the ever-expanding toolbox of bioconjugation chemistry.
References
- A Comparative Guide to Amide vs. Thioether Bond Stability in Bioconjugates. (2025). BenchChem. [URL: https://www.benchchem.
- Stability comparison of amide vs. thioether linkages in bioconjugates. (2025). BenchChem. [URL: https://www.benchchem.
- Gao, F., et al. (2023). Site-Selective Modification of Secondary Amine Moieties on Native Peptides, Proteins, and Natural Products with Ynones. Bioconjugate Chemistry, 34(9), 1553–1562. [URL: https://pubs.acs.org/doi/10.1021/acs.bioconjchem.3c00246]
- assessing the stability of thioether vs amide bonds in bioconjugates. (2025). BenchChem. [URL: https://www.benchchem.
- Koniev, O., & Wagner, A. (2015). Chemoselective Hydroxyl Group Transformation: An Elusive Target. Accounts of chemical research, 48(4), 939-50. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4405232/]
- From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024). AxisPharm. [URL: https://axispharm.com/from-design-to-degradation-the-essential-role-of-linkers-in-protacs/]
- ACTIVATION TECHNIQUES FOR HYDROXYL MAGNETIC PARTICLES. (n.d.). Spherotech, Inc. [URL: https://www.spherotech.com/technical/SPHEROTM_Technical_Note_1_Activation_Techniques_for_Hydroxyl_Magnetic_Particles.pdf]
- Gao, F., et al. (2023). Site-Selective Modification of Secondary Amine Moieties on Native Peptides, Proteins, and Natural Products with Ynones. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37646420/]
- Zolotov, M., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Expert Opinion on Drug Discovery, 15(11), 1265-1279. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7604473/]
- This compound. (n.d.). Smolecule. [URL: https://www.smolecule.com/3-[(3-Hydroxypropyl)amino]propanamide]
- Linkers in PROTACs. (n.d.). Precise PEG. [URL: https://www.precisepeg.com/linkers-in-protacs]
- May I know feasible ways to form a complex (conjugation) between amino or carboxyl group in amino acid with hydroxyl group of a different compound? (2017). ResearchGate. [URL: https://www.researchgate.net/post/May_I_know_feasible_ways_to_form_a_complex_conjugation_between_amino_or_carboxyl_group_in_amino_acid_with_hydroxyl_group_of_a_different_compound]
- Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. (2022). ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.2c00236]
- Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. (2022). MDPI. [URL: https://www.mdpi.com/1422-0067/23/19/11928]
- Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. (2015). Chemical reviews, 115(5), 2304-50. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4384013/]
- Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. (2014). Pharmaceuticals (Basel, Switzerland), 7(3), 279-305. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3996899/]
- Amine-Reactive Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific. [URL: https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/amine-reactive-crosslinker-chemistry.html]
- Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. (2022). ResearchGate. [URL: https://www.researchgate.net/publication/358896943_Development_of_applicable_thiol-linked_antibody-drug_conjugates_with_improved_stability_and_therapeutic_index]
- Exploration and innovation of Linker features in PROTAC design. (2024). BOC Sciences. [URL: https://www.bocsci.
- New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides. (2019). Bioconjugate chemistry, 30(2), 374-385. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6382496/]
- Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. (2021). RSC Chemical Biology, 2(6), 1626-1651. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8552399/]
- Activating hydroxyl groups of polymeric carriers using 4-fluorobenzenesulfonyl chloride. (2010). Bioconjugate Chemistry. [URL: https://pubs.acs.org/doi/10.1021/bc900451g]
- Strategies for successful crosslinking and bioconjugation applications. (2018). YouTube. [URL: https://www.youtube.
- How ADC Linkers Work: Controlling Stability & Drug Release. (n.d.). BOC Sciences. [URL: https://www.bocsci.com/blog/how-adc-linkers-work-controlling-stability-drug-release/]
- 3-hydroxy-N,N-bis(3-hydroxypropyl)propanamide. (n.d.). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-hydroxy-N_N-bis_3-hydroxypropyl_propanamide]
- Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. (2021). Journal of Controlled Release, 337, 431-447. [URL: https://www.sciencedirect.com/science/article/pii/S016836592100414X]
- Improving the Therapeutic Index of ADCs with a Peptide Linker Technology. (2022). Drug Discovery & Development. [URL: https://www.drugdiscoverytrends.com/improving-the-therapeutic-index-of-adcs-with-a-peptide-linker-technology]
- Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. (2022). Frontiers in Drug Discovery. [URL: https://www.frontiersin.org/articles/10.3389/fddsv.2022.909249/full]
- Antibody–drug conjugates: Recent advances in linker chemistry. (2021). Acta Pharmaceutica Sinica B, 11(11), 3287-3307. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8601718/]
- Chemical technology principles for selective bioconjugation of proteins and antibodies. (2023). Chemical Science, 14(47), 13329-13348. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/sc/d3sc04354h]
- Antibody-drug conjugates: recent advances in conjugation and linker chemistries. (2017). Biomaterials research, 21, 21. [URL: https://biomaterialsres.biomedcentral.com/articles/10.1186/s40824-017-0102-1]
- Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. (2017). Journal of visualized experiments : JoVE, (120), 55225. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5408849/]
- Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides. (n.d.). Sigma-Aldrich. [URL: https://www.sigmaaldrich.
- Antibody-drug Conjugates | ADC. (n.d.). Adooq Bioscience. [URL: https://www.adooq.com/adc.html]
- Antibody Drug Conjugates. (n.d.). DC Chemicals. [URL: https://www.dcchemicals.
- Solution-phase bioconjugate synthesis using protected oligonucleotides containing 3'-alkyl carboxylic acids. (1999). The Journal of organic chemistry, 64(2), 5836-40. [URL: https://agris.fao.org/agris-search/search.do?recordID=US201300181754]
- Amine-Reactive Probe Labeling Protocol. (n.d.). Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/manuals/mp00143.pdf]
- Conjugation Protocol for Amine Reactive Dyes. (n.d.). Tocris Bioscience. [URL: https://www.tocris.
- Protocols. (n.d.). BroadPharm. [URL: https://broadpharm.com/protocols]
- Preparation of Functionalized 3-Arylpropanamides. (2020). ResearchGate. [URL: https://www.researchgate.net/publication/344490796_Preparation_of_Functionalized_3-Arylpropanamides]
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Application Notes & Protocols: Strategic Application of 3-[(3-Hydroxypropyl)amino]propanamide in Peptide Synthesis
Abstract: The chemical synthesis of peptides, particularly those with hydrophobic or aggregation-prone sequences, presents a significant bottleneck in drug discovery and biomedical research.[1] On-resin aggregation can lead to incomplete reactions, resulting in low yields and complex crude products requiring extensive purification. This document provides a detailed guide on the application of 3-[(3-Hydroxypropyl)amino]propanamide, a specialized hydrophilic linker, as a powerful tool to mitigate these challenges in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We present its mechanism of action, step-by-step protocols for its incorporation, and expert insights for optimizing the synthesis of "difficult peptides."
Introduction: The Challenge of Peptide Aggregation
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise construction of peptide chains on an insoluble polymer support.[2] However, a common failure point is the intermolecular aggregation of growing peptide chains on the resin.[3] This phenomenon, driven by the formation of intermolecular hydrogen bonds that create stable β-sheet structures, renders the N-terminus of the peptide inaccessible for subsequent amino acid coupling.[1][3] The result is a high proportion of deletion and truncation impurities in the final crude product.
To overcome this, various strategies have been developed, including the use of specialized solvents, elevated temperatures, and the incorporation of backbone modifications.[3] One of the most effective methods is the strategic insertion of hydrophilic or "disrupting" linkers into the peptide sequence.[4][5] this compound is a hydrophilic building block designed for this purpose. When its Fmoc-protected derivative is incorporated into a peptide backbone, it effectively enhances the solvation of the peptide-resin complex, disrupting the aggregation-prone secondary structures and facilitating efficient synthesis.
Mechanism of Action: Disrupting Aggregation at the Molecular Level
The efficacy of this compound stems from its unique physicochemical properties that directly counteract the forces driving on-resin aggregation.
-
Enhanced Solvation: The linker's hydroxyl and secondary amine functionalities are hydrophilic, creating a more polar microenvironment around the growing peptide chain. This improves the swelling of the support in polar solvents like DMF and increases the solvation of the peptide, which is crucial for synthesizing hydrophobic sequences.[6]
-
Hydrogen Bond Disruption: The flexible, non-peptidic structure of the linker acts as a "hinge" or "kink" in the peptide backbone. This physically disrupts the regular, repeating pattern of hydrogen bonds between adjacent chains that is necessary for the formation of stable β-sheets.[3]
-
Steric Interference: By introducing a non-amino acid moiety, the linker sterically hinders the close packing of peptide chains, further preventing the onset of aggregation.
The following diagram illustrates the conceptual difference between an aggregation-prone synthesis and one that incorporates the hydrophilic linker.
Caption: Conceptual model of the linker disrupting peptide chain aggregation.
Experimental Protocols & Workflow
This section provides a detailed protocol for the incorporation of Fmoc-3-[(3-Hydroxypropyl)amino]propanamide into a peptide sequence using standard manual Fmoc-SPPS.
Materials and Reagents
-
Resin: Fmoc-Rink Amide MBHA or pre-loaded Wang resin.
-
Amino Acids: Standard Fmoc-protected amino acids with appropriate side-chain protection.[7]
-
Linker: Fmoc-3-[(3-Hydroxypropyl)amino]propanamide.
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH).
-
Deprotection Reagent: 20% (v/v) Piperidine in DMF.[8]
-
Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure® (or alternatives like HBTU/HATU with a tertiary amine base like DIPEA).
-
Capping Solution (Optional): Acetic Anhydride/Pyridine/DMF or Acetic Anhydride/DIPEA/DMF.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).[8]
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
Protocol: Incorporation of the Linker
This protocol details the manual coupling of the linker after a standard amino acid coupling cycle.
-
Resin Preparation:
-
Begin with the N-terminally Fmoc-deprotected peptide-resin in a reaction vessel.
-
Ensure the resin is well-swollen and has been thoroughly washed with DMF after the previous deprotection step to remove all traces of piperidine.[9]
-
-
Activation of the Linker:
-
In a separate vial, dissolve Fmoc-3-[(3-Hydroxypropyl)amino]propanamide (3 eq. relative to resin loading) and an activator such as OxymaPure® (3 eq.) in a minimal volume of DMF.
-
Add the coupling agent DIC (3 eq.) to the vial.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated linker solution to the reaction vessel containing the resin.
-
Agitate the mixture at room temperature for at least 2 hours. For known difficult couplings, this time can be extended or a more potent activator like HATU can be used.[10]
-
-
Monitoring the Reaction:
-
After the initial coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser (ninhydrin) test.[9]
-
A blue color indicates the presence of unreacted primary amines, signifying an incomplete reaction. If the test is positive, continue coupling for another 1-2 hours and re-test.
-
-
Washing:
-
Once the coupling is complete (Kaiser test is negative/yellow), drain the reaction solution.
-
Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.[11]
-
-
Continuation of Synthesis:
-
The peptide-resin, now elongated with the linker, is ready for the next cycle of Fmoc deprotection and coupling of the subsequent amino acid.
-
General SPPS Workflow
The following diagram illustrates the overall workflow for a peptide synthesis that includes the incorporation of the hydrophilic linker.
Caption: General workflow for Fmoc-SPPS incorporating the hydrophilic linker.
Expected Outcomes & Troubleshooting
The primary benefit of incorporating this compound is a marked improvement in the quality of the crude peptide, which translates to higher final yields and simpler purification.
Table 1: Representative Comparison for a Difficult 15-mer Peptide
| Parameter | Standard SPPS | SPPS with Linker (at residue 7) |
| Crude Purity (HPLC Area %) | 35% | 72% |
| Major Impurities | Deletion sequences (-1 AA) | Minor side-reaction products |
| Isolated Yield | < 5% | 25-35% |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Positive Kaiser test after linker coupling | - Steric hindrance near the coupling site.- Onset of peptide aggregation. | - Extend the coupling time to 4 hours.- Double couple: repeat the coupling step with fresh reagents.- Use a more potent coupling reagent system (e.g., HATU/DIPEA). |
| Low final yield despite linker use | - Linker placed in a non-optimal position.- Severe aggregation in other parts of the sequence. | - The ideal position is often in the middle of a hydrophobic cluster. Experiment with different insertion points.- Consider incorporating a second linker if the peptide is very long and difficult. |
| Unexpected mass in final product | - Incomplete removal of side-chain protecting groups.- Side reaction during cleavage. | - Ensure cleavage cocktail contains appropriate scavengers (TIS for Trp, Cys, Met).- Extend cleavage time if necessary. |
Conclusion
This compound is a highly effective and practical tool for overcoming the common challenge of peptide aggregation in SPPS. By disrupting intermolecular hydrogen bonding and improving the solvation of the peptide-resin complex, its incorporation leads to more efficient couplings, higher purity crude products, and significantly improved isolated yields of difficult-to-synthesize peptides. The straightforward protocols for its use make it a valuable addition to the standard repertoire of techniques for any researcher engaged in chemical peptide synthesis.
References
-
Song, A., Wang, X., Zhang, J., Marík, J., Lebrilla, C. B., & Lam, K. S. (2004). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Bioorganic & Medicinal Chemistry Letters, 14(1), 161–165. [Link]
-
Boll, E., Dölling, R., & Zitterbart, R. (2020). Hydrazide-Mediated Solubilizing Strategy for Poorly Soluble Peptides Using a Dialkoxybenzaldehyde Linker. Angewandte Chemie International Edition, 59(42), 18593–18598. [Link]
-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis Linkers and Reagents. Retrieved from [Link]
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
de la Torre, B. G., & Albericio, F. (2020). The road to the synthesis of “difficult peptides”. Chemical Society Reviews, 49(19), 7101–7123. [Link]
-
Zhang, L., & Tam, J. P. (2017). A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis. Accounts of Chemical Research, 50(5), 1117–1126. [Link]
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254.
-
AAPPTec. (n.d.). How to Synthesize a Peptide. Retrieved from [Link]
-
Nowick, J. S. (2013). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Okabe, Y. (2020). Promotion and Inhibition of Amyloid-β Peptide Aggregation: Molecular Dynamics Studies. International Journal of Molecular Sciences, 21(21), 8343. [Link]
-
Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
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Application Note & Protocols: High-Throughput Screening for Modulators of Protein Aggregation Using 3-[(3-Hydroxypropyl)amino]propanamide
Introduction: The Challenge of Protein Misfolding and the Potential of Small Molecule Chaperones
Protein misfolding and subsequent aggregation are hallmarks of numerous debilitating human diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, as well as various cardiometabolic and rare genetic conditions. The accumulation of non-native protein conformations can lead to cellular toxicity and tissue damage. Consequently, the identification of small molecules that can stabilize native protein structures or prevent their aggregation represents a promising therapeutic strategy. High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify such modulators.[1]
This application note details a robust high-throughput screening assay designed to identify small molecule inhibitors of protein aggregation. As a case study, we explore the potential utility of 3-[(3-Hydroxypropyl)amino]propanamide, a compound possessing both hydroxyl and amine functional groups, which suggests its capacity for hydrogen bonding and interaction with biological macromolecules.[2] While the specific biological activity of this compound is still under investigation, its chemical structure makes it a candidate for exploration as a pharmacological chaperone. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and data analysis for an HTS campaign focused on protein aggregation.
Scientific Rationale: A Luciferase-Based Thermal Stability Assay
The assay principle is based on the thermal denaturation of a model protein, Firefly Luciferase. In its native conformation, luciferase catalyzes the oxidation of luciferin, producing a measurable bioluminescent signal. Upon thermal stress, the enzyme unfolds and aggregates, leading to a loss of enzymatic activity. Small molecules that bind to and stabilize the native or near-native conformation of luciferase will protect it from thermal denaturation, thus preserving its enzymatic activity. This protective effect is quantified by measuring the residual luciferase activity after a heat challenge in the presence of test compounds.
The choice of luciferase as a model protein is strategic for several reasons:
-
High Sensitivity: The bioluminescent readout is highly sensitive, allowing for low protein concentrations and miniaturization of the assay into high-density plate formats (e.g., 384- or 1536-well plates), which is essential for HTS.[1]
-
Rapid Kinetics: The enzymatic reaction is rapid, enabling fast plate reading times.
-
Well-Characterized Denaturation Profile: The thermal denaturation of luciferase is well-understood and occurs over a temperature range amenable to standard laboratory equipment.
Experimental Workflow and Logical Relationships
The overall experimental workflow is designed for efficiency and robustness in an HTS setting. The key stages include compound handling, assay plate preparation, thermal challenge, signal detection, and data analysis.
Caption: High-level workflow for the luciferase-based thermal stability HTS assay.
Detailed Protocols
Materials and Reagents
-
Compound of Interest: this compound (MW: 146.19 g/mol )[2]
-
Model Protein: Recombinant Firefly Luciferase
-
Assay Buffer: 25 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, pH 7.4
-
Substrate: Luciferin (e.g., Bright-Glo™ Luciferase Assay System)
-
Control Compounds:
-
Positive Control (Stabilizer): Known chaperone or protein stabilizer (e.g., Ambroxol for specific targets)
-
Negative Control: DMSO (vehicle)
-
-
Assay Plates: 384-well, white, opaque bottom plates
-
Instrumentation:
-
Liquid handling system for nanoliter to microliter dispensing
-
Plate sealer
-
PCR machine or water bath for thermal challenge
-
Luminometer plate reader
-
Preparation of Reagents
-
Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Aliquot and store at -20°C.
-
Luciferase Working Solution: On the day of the assay, dilute the luciferase stock in Assay Buffer to a final concentration of 2X the desired assay concentration (e.g., 20 nM for a final concentration of 10 nM). Keep on ice.
-
Luciferin Substrate: Prepare according to the manufacturer's instructions. Allow to equilibrate to room temperature before use.
High-Throughput Screening Protocol
-
Compound Plating:
-
Using an acoustic liquid handler or a pin tool, transfer 50 nL of the 10 mM compound stock solution into the wells of a 384-well assay plate. This will result in a final compound concentration of 10 µM in a 5 µL final assay volume.
-
For control wells, add 50 nL of DMSO (negative control) or the positive control compound.
-
-
Addition of Luciferase:
-
Add 2.5 µL of the 2X luciferase working solution to each well of the assay plate.
-
-
Incubation:
-
Briefly centrifuge the plates to ensure all components are at the bottom of the wells.
-
Seal the plates and incubate for 15 minutes at room temperature to allow for compound-protein interaction.
-
-
Thermal Challenge:
-
Place the sealed plates in a PCR machine or a water bath pre-heated to the Tₘ (melting temperature) of luciferase under the assay conditions (e.g., 45°C). The precise temperature should be optimized during assay development.
-
Incubate for a fixed duration (e.g., 10 minutes).
-
-
Cooling and Substrate Addition:
-
Remove the plates from the heat source and allow them to cool to room temperature for 15 minutes.
-
Add 2.5 µL of the prepared luciferin substrate to each well.
-
-
Signal Detection:
-
Incubate for 5 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader with an integration time of 0.5-1 second per well.
-
Data Analysis and Interpretation
The raw luminescence data is normalized to the controls on each plate to determine the percent inhibition of aggregation (or percent stabilization).
Calculation of Percent Stabilization:
% Stabilization = [(Signal_Compound - Signal_NegativeControl) / (Signal_PositiveControl - Signal_NegativeControl)] * 100
-
Signal_Compound: Luminescence signal from a well containing a test compound.
-
Signal_NegativeControl: Average luminescence from wells with DMSO only (representing maximal aggregation/minimal signal).
-
Signal_PositiveControl: Average luminescence from wells with a known stabilizer (representing minimal aggregation/maximal signal).
Hit Criteria: A compound is typically considered a "hit" if its percent stabilization value exceeds a certain threshold, often defined as three times the standard deviation of the negative controls.
Example Data and Interpretation
The following table illustrates hypothetical data from a screen including this compound.
| Compound ID | Concentration (µM) | Raw Luminescence (RLU) | % Stabilization | Hit? |
| DMSO (Negative Control) | N/A | 1,500 | 0% | No |
| Positive Control | 10 | 25,000 | 100% | N/A |
| This compound | 10 | 18,250 | 71.3% | Yes |
| Compound X | 10 | 2,100 | 2.6% | No |
| Compound Y | 10 | 1,450 | -0.2% | No |
In this example, this compound demonstrates significant stabilization of luciferase, suggesting it may act as an inhibitor of thermal aggregation.
Causality and Self-Validation in the Protocol
-
Counter-Screening: It is crucial to perform a counter-screen to eliminate false positives. For instance, compounds that are themselves luminescent or that directly activate luciferase would interfere with the assay. A counter-screen would involve adding the compounds to the assay without the thermal challenge. A significant increase in signal in this context would flag a compound as a potential false positive.
-
Dose-Response Curves: Hits identified in the primary screen should be re-tested in a dose-response format to determine their potency (EC₅₀). This confirms the biological activity and provides a quantitative measure for structure-activity relationship (SAR) studies.
-
Orthogonal Assays: The activity of promising hits should be confirmed in a secondary, orthogonal assay that measures protein aggregation through a different mechanism, such as dynamic light scattering (DLS) or a turbidity assay.[3][4]
Signaling Pathway and Mechanism of Action
The proposed mechanism of action for a stabilizing compound like this compound is direct binding to the target protein, in this case, luciferase. This interaction stabilizes the protein's native conformation, thereby increasing the energy barrier for unfolding and subsequent aggregation.
Caption: Proposed mechanism of action for a protein-stabilizing compound.
Safety and Handling
Conclusion
The high-throughput screening assay described here provides a robust and sensitive method for identifying small molecule stabilizers of proteins, a critical step in the discovery of novel therapeutics for diseases of protein misfolding. The hypothetical application of this compound serves as a practical example of how such a campaign can be designed and executed. The principles and protocols outlined in this application note are adaptable to other protein targets and compound libraries, offering a versatile tool for drug discovery professionals.
References
- Benchchem. (n.d.). 3-(3-Hydroxy-propylamino)-propan-1-ol | 68333-85-7.
- Smolecule. (n.d.). N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide.
- Smolecule. (n.d.). Buy this compound | 1040687-70-4.
- Fujikake, N., et al. (2012). High-throughput Screening Identifies Small Molecule Inhibitors of Molecular Chaperones. Journal of Visualized Experiments, (66), e3939.
- Sigma-Aldrich. (n.d.). Safety Data Sheet.
- Benchchem. (n.d.). 3-Amino-N-(3-hydroxypropyl)propanamide hydrochloride | 1220034-67-2.
- Riccardi, E., et al. (2022). Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches. Frontiers in Molecular Biosciences, 9, 882627.
- Samarasinghe, K. T. G., et al. (2024). High-throughput screening for small-molecule stabilizers of misfolded glucocerebrosidase in Gaucher disease and Parkinson's disease. Proceedings of the National Academy of Sciences, 121(42), e2406009121.
- ResearchGate. (n.d.). 3 Application of High-throughput Screening Techniques to Drug Discovery.
- National Institutes of Health. (n.d.). High-Throughput Biophysical Analysis of Protein Therapeutics to Examine Interrelationships Between Aggregate Formation and Conformational Stability.
- MDPI. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.
- PubMed. (2024). High-throughput screening for small-molecule stabilizers of misfolded glucocerebrosidase in Gaucher disease and Parkinson's disease.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- National Institutes of Health. (n.d.). High-throughput drug target discovery using a fully automated proteomics sample preparation platform.
- Wyatt Technology. (n.d.). Protein Quality Control in SPR and BLI High-Throughput Screening Studies.
- Food Standards Agency. (2014). The chemistry, formation and occurrence of 3-aminopropionamide (3-APA) in foods.
- TCI EUROPE N.V. (n.d.). Safety Data Sheet.
- News-Medical.Net. (2024). Advancing protein quality control for efficient high-throughput screening.
- YouTube. (2020). Basic Concepts in Imaging-based High-Throughput Screening and High-Throughput Profiling Assay Dev.
- Central Drug House (P) Ltd. (n.d.). Material Safety Data Sheet.
- ResearchGate. (n.d.). High throughput methods of assessing protein stability and aggregation.
- University of Colorado Anschutz Medical Campus. (n.d.). Drug Discovery and Development Shared Resource.
- PubMed. (2009). High-throughput screening for human lysosomal beta-N-Acetyl hexosaminidase inhibitors acting as pharmacological chaperones.
- The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. (n.d.). High-Throughput Molecular Screening Center.
- Biosynth. (n.d.). Safety Data Sheet.
- ResearchGate. (2021). Synthesis, antimicrobial and antiradical activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, intermediates of biologically active compounds and activity comparison with 3-(alkoxymethyl)-4-(alkylamino-2-hydroxypropoxyphenyl)alkanones type of beta blockers.
- Southern Research. (n.d.). High-Throughput Screening & Discovery.
Sources
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- 4. news-medical.net [news-medical.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: Leveraging 3-[(3-Hydroxypropyl)amino]propanamide as a Versatile Precursor for Novel Drug Development
Abstract
The propanamide scaffold is a recurrent motif in modern medicinal chemistry, valued for its pharmacokinetic properties and its capacity to engage in critical hydrogen bonding interactions with biological targets.[1] This guide focuses on a particularly versatile starting material, 3-[(3-Hydroxypropyl)amino]propanamide , and its strategic application in drug discovery. Possessing three distinct and chemically addressable functional groups—a primary amide, a secondary amine, and a primary hydroxyl group—this precursor serves as an ideal platform for generating structurally diverse compound libraries.[2] We present a conceptual framework for its use, from initial derivatization strategies to advanced applications, supported by detailed, field-proven protocols. The objective is to empower researchers and drug development professionals to harness this precursor's full potential in the quest for novel therapeutics.
Precursor Profile: Physicochemical Properties and Reactive Sites
This compound is a small, water-soluble organic molecule whose value lies in its trifunctional nature. Each functional group offers a distinct "handle" for molecular modification, allowing chemists to systematically explore the chemical space around a core scaffold.[3]
Key Physicochemical Data
A summary of the precursor's fundamental properties is provided below.
| Property | Value | Reference(s) |
| CAS Number | 1040687-70-4 | [2] |
| IUPAC Name | 3-(3-hydroxypropylamino)propanamide | [2] |
| Molecular Formula | C₆H₁₄N₂O₂ | [2] |
| Molecular Weight | 146.19 g/mol | [2] |
| Boiling Point | 384.9±27.0 °C (Predicted) | [4] |
| Density | 1.085±0.06 g/cm³ (Predicted) | [4] |
Strategic Importance of Functional Groups
The molecule's utility is best understood by examining its three key reactive sites, which allow for controlled, stepwise modifications. The presence of both hydrogen bond donors and acceptors makes it an excellent starting point for designing molecules that can interact with enzyme or receptor active sites.[2]
Caption: Reactive sites of this compound.
Core Protocols for Scaffold Derivatization
The central tenet of lead optimization is systematic structural modification to improve a compound's biological activity and drug-like properties.[3] We provide protocols for modifying each of the precursor's functional groups.
Rationale for Derivatization
The choice of which functional group to modify is driven by the project's goals.
-
Secondary Amine: Often a key interaction point (e.g., with the hinge region of a kinase). N-alkylation or N-acylation can introduce groups that probe hydrophobic pockets or form new hydrogen bonds.
-
Primary Hydroxyl: A versatile handle for improving solubility or serving as an attachment point for linkers (e.g., in PROTACs). It can be converted to esters or ethers to create prodrugs or append other pharmacophores.[3]
-
Primary Amide: While a useful hydrogen bonding group, the amide bond can be susceptible to hydrolysis by proteases. Its replacement with a metabolically stable bioisostere is a common and powerful strategy in medicinal chemistry to improve pharmacokinetic properties.[5][6]
Caption: Strategic derivatization pathways for library synthesis.
Protocol: N-Alkylation of the Secondary Amine
This protocol describes a standard reductive amination procedure, a robust method for N-alkylation.
Objective: To introduce an aromatic substituent (benzyl group) onto the secondary amine.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Add benzaldehyde (1.1 eq) followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the intermediate iminium ion without affecting the amide or the aldehyde.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-benzylated product.
Validation: Confirm structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
Protocol: O-Acylation of the Primary Hydroxyl Group
This protocol details the formation of an ester, a common strategy for creating prodrugs that may improve cell permeability.
Objective: To synthesize the acetate ester derivative.
Materials:
-
This compound (1.0 eq)
-
Acetic anhydride (1.5 eq)
-
Triethylamine (TEA) or Pyridine (as base and solvent) (2.0 eq)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of DCM and pyridine at 0 °C (ice bath).
-
Slowly add acetic anhydride (1.5 eq) dropwise to the solution. Causality: The reaction is performed at 0 °C to control the exothermic acylation reaction. Pyridine acts as a nucleophilic catalyst and an acid scavenger, driving the reaction to completion. Note that the secondary amine will also be acylated under these conditions. Selective protection/deprotection steps would be required for regioselective O-acylation.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC.
-
Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove pyridine), water, and saturated NaHCO₃.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting di-acetylated product by flash chromatography.
Strategy: Amide Bioisosteric Replacement
The amide bond's susceptibility to in-vivo hydrolysis can limit the oral bioavailability and half-life of a drug candidate.[5] Replacing it with a stable bioisostere that mimics its key physicochemical properties is a cornerstone of modern medicinal chemistry.[7][8]
| Amide Bioisostere | Key Features | Reference(s) |
| 1,2,4-Oxadiazole | Mimics planarity and dipole moment; metabolically robust. | [5] |
| 1,2,3-Triazole | Formed via "click chemistry"; stable, rigid, and polar. | [5] |
| Trifluoroethylamine | Reduces amine basicity; enhances metabolic stability and cell permeability. | [6][7] |
| Tetrazole | Often used as a carboxylic acid bioisostere but can replace amides. | [5][9] |
Conceptual Protocol (Amide to 1,2,4-Oxadiazole): This is a multi-step synthesis that requires a higher level of synthetic expertise.
-
Amide to Nitrile: Dehydrate the primary amide of the precursor using a dehydrating agent (e.g., trifluoroacetic anhydride or Burgess reagent) to form the corresponding nitrile.
-
Nitrile to N-hydroxyamidine: React the nitrile with hydroxylamine to generate an N-hydroxyamidine intermediate.
-
Cyclization: React the N-hydroxyamidine with an appropriate acyl chloride or carboxylic acid (with a coupling agent) to form the 1,2,4-oxadiazole ring. This final step appends a new R-group, providing an additional point of diversity.
Application Case Study: A Kinase Inhibitor Program
To illustrate the practical application of this precursor, we outline a hypothetical workflow for developing inhibitors against a target, "Kinase X".
Hypothesis: A derivative of this compound can be designed to bind the ATP pocket of Kinase X. The secondary amine will be modified with an aromatic group to interact with the "hinge" region, a common binding motif for kinase inhibitors.
Caption: Hypothetical binding mode of a designed inhibitor in Kinase X.
Workflow: From Synthesis to Screening
-
Library Synthesis: Synthesize a focused library of 10-20 compounds based on Protocol 2.2 , varying the aldehyde used in the reductive amination step to explore different aromatic and heterocyclic groups.
-
In Vitro Kinase Assay Protocol (ADP-Glo™ Example):
-
Principle: This is a luminescent assay that measures the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ADP is formed, resulting in a lower luminescent signal.
-
Reagents: Kinase X enzyme, substrate peptide, ATP, ADP-Glo™ Reagent, Kinase Detection Reagent.
-
Procedure:
-
In a 384-well plate, add 5 µL of a solution containing Kinase X and its specific substrate peptide.
-
Add 2.5 µL of the test compound (from the synthesized library) at various concentrations (e.g., 10-point dose-response curve starting at 10 µM).
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. Incubate at room temperature for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Conclusion and Future Directions
This compound is more than a simple chemical; it is a strategic starting point for innovation in drug discovery. Its trifunctional nature provides a robust platform for generating diverse chemical libraries tailored for a wide range of biological targets. The protocols and strategies outlined here demonstrate its utility in systematic lead generation and optimization. Future applications could see this precursor used in more advanced technologies such as fragment-based screening, the development of PROTACs where it serves as a core component of the linker-warhead assembly, or in the synthesis of novel antibody-drug conjugates. Its versatility ensures its continued relevance in the ever-evolving landscape of medicinal chemistry.
References
-
Al-Zoubi, R. M., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. Available at: [Link]
-
Drug Design. (2012). Application of Bioisosteres in Drug Design. Available at: [Link]
-
Ghosh, A. K., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. Available at: [Link]
-
Request PDF. Amide Bond Bioisosteres: Strategies, Synthesis and Successes. Available at: [Link]
-
Leonard, J. T., et al. (2002). Synthesis and pharmacological activities of 2-(3'-substituted-2'-hydroxypropylamino)pyridines. Biological & Pharmaceutical Bulletin. Available at: [Link]
-
Khan, I., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in Chemistry. Available at: [Link]
- Google Patents. Application of propanamide compound.
-
Singh, S., & Kumar, V. (2023). Molecular Modification: A Strategy in Drug Discovery and Drug Design. Journal of Drug Delivery and Therapeutics. Available at: [Link]
Sources
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- 3. biomedres.us [biomedres.us]
- 4. This compound | 1040687-70-4 [m.chemicalbook.com]
- 5. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Derivatization of 3-[(3-Hydroxypropyl)amino]propanamide for analytical purposes
An Application Guide to the Analytical Derivatization of 3-[(3-Hydroxypropyl)amino]propanamide
Abstract
This technical guide provides detailed methodologies for the chemical derivatization of this compound, a multifunctional molecule of interest in pharmaceutical and chemical research. Due to its high polarity and low volatility, direct analysis by common chromatographic techniques can be challenging. This note outlines two primary strategic pathways for derivatization: silylation for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and acylation/fluorescent labeling for High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Mass Spectrometry detectors. The protocols herein are designed to be robust and reproducible, with in-depth explanations of the underlying chemical principles to empower researchers to optimize these methods for their specific analytical needs.
Introduction: The Analytical Challenge of a Multifunctional Molecule
This compound is an organic compound featuring three distinct functional groups: a primary hydroxyl (-OH), a secondary amine (-NH-), and a primary amide (-CONH₂).[1] This trifunctional nature imparts high polarity, making the molecule non-volatile and challenging to analyze directly using Gas Chromatography (GC) without chemical modification.[2][3][4] While amenable to Liquid Chromatography (LC), its lack of a strong chromophore results in poor sensitivity with UV-Vis detection.
Chemical derivatization addresses these challenges by modifying the analyte's chemical structure to enhance its analytical properties. The primary goals of derivatizing this molecule are:
-
For GC Analysis: To replace the active, polar hydrogens on the hydroxyl, amine, and amide groups with nonpolar moieties. This transformation drastically reduces the boiling point and increases thermal stability, rendering the molecule volatile and suitable for GC separation.[3][5][6][7]
-
For LC Analysis: To attach a chromophoric or fluorophoric tag to the molecule. This significantly enhances detection sensitivity for UV-Vis or fluorescence detectors.[8][9][10] Additionally, derivatization can improve chromatographic performance by increasing the analyte's hydrophobicity, leading to better retention and peak shape on reversed-phase columns.[8][11][12]
This document details validated protocols for silylation and fluorescent labeling, providing researchers with the tools to accurately quantify and characterize this compound in various matrices.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, the key objective is to increase the volatility of the analyte. Silylation is the most common and effective technique for this purpose.
Principle of Silylation
Silylation is a chemical reaction that replaces acidic protons (the "active hydrogens" in -OH, -NH, and -CONH₂ groups) with a nonpolar trimethylsilyl (TMS) group, typically from a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6][7][13] The resulting TMS ethers, TMS amines, and TMS amides are much more volatile and thermally stable than the parent molecule.[5][6]
The reaction for this compound using BSTFA is expected to proceed as follows, derivatizing all three active sites:
C₆H₁₄N₂O₂ + 3 BSTFA → C₁₅H₃₈N₂O₂Si₃ + 3 MSTFA
A catalyst, such as trimethylchlorosilane (TMCS), is often included at a low concentration (e.g., 1%) with BSTFA to increase the reactivity of the silylating agent, especially for hindered or less reactive groups like amides.[13][14]
Experimental Protocol: Silylation with BSTFA + 1% TMCS
This protocol describes the derivatization of a dried sample of this compound.
Materials:
-
Sample containing this compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Ethyl Acetate)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas line for evaporation
Procedure:
-
Sample Preparation: Place an accurately measured aliquot of the sample solution into a reaction vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all moisture, as silylating reagents are readily hydrolyzed, which will reduce the reaction yield.[2][14]
-
Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine) to redissolve the analyte residue. Subsequently, add 100 µL of BSTFA + 1% TMCS to the vial. The reagent is added in excess to ensure the reaction goes to completion.[14]
-
Reaction: Tightly cap the vial and mix gently. Heat the vial at 70-80°C for 60 minutes in a heating block.[13][14] The elevated temperature is necessary to ensure the derivatization of the less reactive amide group.
-
Cooling: Allow the vial to cool to room temperature before opening.
-
Analysis: Inject 1 µL of the derivatized sample directly into the GC-MS system. The derivatized sample should be analyzed promptly as silyl derivatives can be susceptible to hydrolysis from atmospheric moisture.
Visualization of GC-MS Workflow
Caption: Workflow for silylation of this compound.
Expected Analytical Outcome
The successful derivatization will yield the tris-trimethylsilyl derivative. In the mass spectrometer, this derivative will produce a characteristic mass spectrum. Expect to see a molecular ion ([M]⁺) corresponding to the derivatized molecule's mass. Common fragment ions include m/z 73 ([Si(CH₃)₃]⁺), a hallmark of TMS derivatives, and [M-15]⁺, corresponding to the loss of a methyl group.[15] These fragments are invaluable for confirming the identity of the analyte.
Derivatization for HPLC with UV-Vis or MS Detection
For HPLC, derivatization aims to introduce a functional group that enhances detectability. Fluorescent labeling is an excellent strategy for achieving ultra-high sensitivity.
Principle of Fluorescent Labeling with Dansyl Chloride
Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride, DNS-Cl) is a classic derivatizing agent that reacts with primary and secondary amines under alkaline conditions to form stable, highly fluorescent dansyl-sulfonamide adducts.[16] The secondary amine of this compound serves as the nucleophile, attacking the sulfonyl chloride. The resulting derivative can be detected at very low concentrations by a fluorescence detector (Excitation ~340 nm, Emission ~520 nm).
Experimental Protocol: Dansylation
Materials:
-
Sample containing this compound
-
Dansyl Chloride solution (e.g., 1.5 mg/mL in acetone)
-
Sodium bicarbonate buffer (100 mM, pH 9.0)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Water bath or heating block
Procedure:
-
Buffering: In a reaction vial, mix 100 µL of the aqueous sample with 200 µL of the sodium bicarbonate buffer. The alkaline pH is essential to deprotonate the secondary amine, activating it for nucleophilic attack.[16]
-
Reagent Addition: Add 200 µL of the dansyl chloride solution to the vial. Cap the vial tightly and vortex thoroughly.
-
Reaction: Incubate the vial in a water bath at 60°C for 45 minutes. The reaction should be carried out in the dark (e.g., by wrapping the vial in aluminum foil) to prevent photodegradation of the dansyl group.
-
Quenching (Optional): To consume excess dansyl chloride, a small amount of a primary amine solution (e.g., proline) can be added, followed by a further short incubation.
-
Analysis: The sample is ready for injection into the HPLC-FLD system. The derivatized analyte will be more hydrophobic and exhibit good retention on a C18 column.
Alternative Strategy: Acylation for UV or LC-MS
Acylation with a reagent like benzoyl chloride can be used to tag the amine and hydroxyl groups.[11] The resulting benzoyl derivative introduces a strong chromophore, enabling sensitive UV detection (~230 nm). For LC-MS, this modification increases the molecule's hydrophobicity and can improve ionization efficiency, enhancing signal response.[11][17][18] The reaction is typically performed under Schotten-Baumann conditions (in an alkaline aqueous solution).[11]
Visualization of HPLC Derivatization Workflow
Caption: General workflow for pre-column derivatization for HPLC analysis.
Summary of Methodologies and Troubleshooting
The choice of derivatization strategy is dictated by the available analytical instrumentation and the specific requirements of the assay.
| Parameter | GC-MS Method | HPLC-FLD/UV Method |
| Objective | Increase volatility & thermal stability | Enhance detection sensitivity & improve chromatography |
| Technique | Silylation | Fluorescent Labeling or Acylation |
| Reagent | BSTFA + 1% TMCS | Dansyl Chloride or Benzoyl Chloride |
| Target Groups | -OH, -NH, -CONH₂ | Primarily -NH (and -OH for acylation) |
| Key Conditions | Anhydrous, Heat (70-80°C) | Aqueous, Alkaline pH, Heat (60°C) |
| Primary Advantage | Provides structural information via MS | Extremely high sensitivity (FLD) |
| Primary Disadvantage | Derivative can be moisture-sensitive | Less structural information than MS |
Common Troubleshooting Points:
-
No or Low Product Yield: This is often due to the presence of water in the silylation reaction, which consumes the reagent.[14] Ensure the sample is completely dry and use anhydrous solvents. For HPLC methods, check the pH of the buffer.
-
Multiple Peaks for a Single Analyte: Incomplete derivatization can lead to a mixture of mono-, di-, and tri-substituted products.[4] Increase reaction time, temperature, or the ratio of reagent to analyte to drive the reaction to completion.
-
Peak Tailing or Poor Shape: For GC, this can indicate active sites in the inlet or column. For HPLC, ensure the mobile phase is compatible with the derivatized analyte.
Conclusion
The analytical determination of this compound is greatly facilitated by chemical derivatization. Silylation with BSTFA effectively prepares the molecule for robust analysis by GC-MS, providing both quantification and structural confirmation. For applications requiring high sensitivity, fluorescent labeling with dansyl chloride followed by HPLC-FLD offers an excellent alternative. By understanding the principles behind these reactions and carefully controlling experimental conditions, researchers can achieve reliable and accurate analytical results for this versatile compound.
References
- Perez-Perez, L., et al. (2001). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer. Journal of Pharmacological and Toxicological Methods, 45(3), 247-53.
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LC-MS/MS method for quantification of 3-[(3-Hydroxypropyl)amino]propanamide
An Application Note and Protocol for the Bioanalytical Quantification of 3-[(3-Hydroxypropyl)amino]propanamide using LC-MS/MS
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, field-proven guide for the quantitative analysis of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a small, polar molecule characterized by amine and hydroxyl functional groups, presenting a significant challenge for retention on conventional reversed-phase chromatographic columns[1][2]. This method leverages Hydrophilic Interaction Liquid Chromatography (HILIC) for robust retention and separation, coupled with tandem mass spectrometry for selective and sensitive detection. The protocols herein cover all stages from sample preparation and chromatographic separation to mass spectrometric detection and full method validation according to the International Council for Harmonisation (ICH) M10 guidelines[3][4]. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for this or structurally similar polar compounds.
Introduction: The Challenge of Polar Analytes
The quantification of small, polar molecules in complex biological matrices is a persistent challenge in bioanalysis[2]. Compounds like this compound, with a molecular weight of 146.19 g/mol and multiple polar functional groups, exhibit high hydrophilicity[1]. Consequently, they are poorly retained on traditional reversed-phase (RP) C18 columns, often eluting in the void volume with endogenous interferences, which leads to significant matrix effects and poor sensitivity[2][5].
To overcome these limitations, this method employs Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent[6]. The retention mechanism is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase, providing excellent retention for hydrophilic compounds that are intractable by RP methods[6]. This approach, combined with the specificity of tandem mass spectrometry, forms a robust platform for bioanalysis.
Analyte Physicochemical Properties
| Property | Value | Source |
| Compound Name | This compound | [1] |
| CAS Number | 1040687-70-4 | [1] |
| Molecular Formula | C₆H₁₄N₂O₂ | [1] |
| Molecular Weight | 146.19 g/mol | [1] |
| Chemical Structure | ![]() |
Experimental Design and Rationale
The overall workflow is designed for efficiency, robustness, and regulatory compliance. The key choices in this method are grounded in the physicochemical properties of the analyte and established best practices in bioanalysis.
Sources
Application Notes and Protocols: A Strategic Approach to Assessing the Biological Activity of 3-[(3-Hydroxypropyl)amino]propanamide
Authored by: Your Senior Application Scientist
Introduction
The molecule 3-[(3-Hydroxypropyl)amino]propanamide is a small organic compound featuring a propanamide backbone with a secondary amine and a primary hydroxyl group. Its structure, containing multiple hydrogen bond donors and acceptors, suggests the potential for interaction with various biological macromolecules. Research on similar chemical structures indicates that such compounds can engage with biological targets through hydrogen bonding and hydrophobic interactions, potentially modulating the activity of enzymes or receptors.[1] For instance, derivatives of 3-aminopropanamide have shown preliminary antimicrobial, anti-inflammatory, and cytotoxic activities.[2]
This document provides a strategic, multi-tiered framework for the initial in vitro characterization of this compound (referred to herein as "the compound"). As a novel chemical entity without a known biological target, the logical approach is not to assume a mechanism of action, but to build a biological profile from the ground up. We will progress from foundational cytotoxicity assessment to unbiased target engagement and finally to hypothesis-driven functional assays. This guide is designed for researchers, scientists, and drug development professionals to establish a robust preliminary understanding of the compound's biological potential.
A Tiered Strategy for Bioactivity Screening
A successful screening cascade for a novel compound begins with broad, essential questions and progressively focuses on more specific interactions. This minimizes resource expenditure and ensures that data from each stage informs the next. Our approach follows a three-part workflow.
Caption: Conversion of MTT to formazan by viable cells.
Protocol: MTT Cytotoxicity Assay
Materials:
-
Cell line of choice (e.g., HeLa, HEK293, HepG2)
-
Complete cell culture medium
-
96-well clear, flat-bottom tissue culture plates
-
This compound (Compound)
-
Vehicle (e.g., sterile PBS or DMSO)
-
MTT solution: 5 mg/mL in sterile PBS, filtered and protected from light. [3][4]* Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution.
-
Positive control for cytotoxicity (e.g., 1% Triton X-100)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment. [5]2. Compound Preparation: Prepare a 2X stock concentration series of the compound in complete medium from a high-concentration stock. A typical starting range is a serial dilution from 1 mM down to 1 µM.
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells. Add 100 µL of the compound dilutions to the respective wells in triplicate.
-
Vehicle Control: Add 100 µL of medium containing the same final concentration of vehicle (e.g., 0.1% DMSO) as the compound wells.
-
Positive Control: Add 100 µL of medium containing a known cytotoxic agent.
-
Untreated Control: Add 100 µL of fresh medium.
-
Blank Control: Add 100 µL of medium to empty wells (no cells) for background subtraction.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Remove the treatment media. Add 100 µL of fresh, serum-free medium and 10 µL of the 12 mM (5 mg/mL) MTT stock solution to each well. [6]Incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove all but ~25 µL of the medium from each well. [6]Add 100 µL of DMSO to each well and mix thoroughly with a pipette to dissolve the formazan crystals. [6]Incubate for 10 minutes at 37°C on an orbital shaker to ensure complete dissolution. [3][6]7. Data Acquisition: Read the absorbance at 570 nm (or 540 nm) using a plate reader. [5][6]A reference wavelength of 630 nm can be used to subtract background absorbance. [3] Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Compound / Absorbance_Vehicle) * 100
-
Plot % Viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
| Concentration (µM) | % Viability (Mean) | Std. Deviation |
| Vehicle (0) | 100 | 4.5 |
| 1 | 98.2 | 5.1 |
| 10 | 95.6 | 4.8 |
| 50 | 88.1 | 6.2 |
| 100 | 75.4 | 5.5 |
| 250 | 49.8 | 4.9 |
| 500 | 22.3 | 3.8 |
| 1000 | 5.7 | 2.1 |
| Table 1: Example data presentation for an MTT cytotoxicity assay. Based on this data, an IC₅₀ value would be calculated (approx. 250 µM). Subsequent assays should be performed well below this concentration. |
Part 2: Unbiased Target Engagement — Cellular Thermal Shift Assay (CETSA®)
Once a non-cytotoxic concentration range is established, the next logical step is to determine if the compound directly interacts with any proteins within the cell. CETSA is a powerful method for assessing target engagement in a native cellular environment without requiring any modification to the compound or the proteins. [7][8]
Principle of CETSA
The principle of CETSA is based on ligand-induced thermal stabilization of target proteins. [9]When a small molecule binds to a protein, it generally increases the protein's thermodynamic stability. [8]Upon heating, proteins denature and aggregate at a characteristic melting temperature (Tₘ). A protein bound to a ligand will be stabilized and thus denature and aggregate at a higher temperature. [8][10]In a CETSA experiment, intact cells are treated with the compound, heated to various temperatures, and then lysed. The aggregated proteins are separated from the soluble fraction by centrifugation. The amount of the target protein remaining in the soluble fraction is then quantified, typically by Western blot or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding. [7][10]
Caption: General experimental workflow for the Cellular Thermal Shift Assay.
Protocol: Basic CETSA with Western Blot Readout
Materials:
-
Cultured cells treated with the compound or vehicle at a non-toxic concentration.
-
PBS and protease/phosphatase inhibitor cocktails.
-
PCR tubes or strips.
-
Thermal cycler or water baths.
-
Apparatus for cell lysis (e.g., sonicator, freeze-thaw cycles).
-
High-speed refrigerated centrifuge.
-
SDS-PAGE and Western blot equipment.
-
Primary antibody specific to a hypothesized target or a housekeeping protein (e.g., GAPDH, Tubulin) for initial validation.
Procedure:
-
Cell Treatment: Treat cells in culture flasks with the compound at a single, high, non-toxic concentration (e.g., 10-50 µM) or with vehicle for 1-2 hours.
-
Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors to a specific cell density.
-
Aliquoting: Aliquot the cell suspension into PCR tubes for each temperature point to be tested.
-
Heat Challenge: Place the PCR tubes in a thermal cycler and heat each tube to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C in 3°C increments). [8]One sample should be kept at room temperature (RT) as a non-heated control. Cool immediately on ice for 3 minutes.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Fraction Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins. [11]7. Sample Preparation: Carefully collect the supernatant (soluble fraction) from each tube. Determine the protein concentration and normalize all samples. Prepare samples for SDS-PAGE.
-
Western Blotting: Run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with a primary antibody for a protein of interest. Use a housekeeping protein like GAPDH as a loading control and to observe its own melting curve.
-
Data Analysis: Quantify the band intensity for each lane. Plot the percentage of soluble protein (relative to the non-heated RT sample) against the temperature for both the vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.
Part 3: Hypothesis-Driven Functional Screening — GPCR Modulation
The compound's structure, featuring a flexible carbon chain with amine and hydroxyl groups, makes it a plausible candidate for interacting with receptor binding pockets, such as those in G-Protein Coupled Receptors (GPCRs). A common and robust method to screen for GPCR modulation is to measure the concentration of the intracellular second messenger cyclic adenosine monophosphate (cAMP). [12]
Principle of the cAMP Assay
GPCRs that couple to Gαs or Gαi proteins modulate the activity of the enzyme adenylyl cyclase. [13]* Gαs-coupled receptors: Agonist binding activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.
-
Gαi-coupled receptors: Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. [12] Many commercial kits are available to measure cAMP levels. A common format is a competitive immunoassay where cellular cAMP competes with a labeled cAMP conjugate for binding to a specific antibody. [12]Another popular method is a bioluminescence-based assay, where the amount of cAMP is inversely proportional to the light produced by a luciferase reaction. [14]
Caption: Modulation of cAMP levels by GPCR activation.
Protocol: Luminescence-Based cAMP Assay (Agonist Mode)
Materials:
-
Host cell line expressing a GPCR of interest (or for broad screening, a panel of cell lines).
-
Assay buffer/medium (often serum-free with phosphodiesterase inhibitors like IBMX).
-
Compound dilutions.
-
Positive control agonist for the target GPCR.
-
Luminescence-based cAMP detection kit (e.g., Promega cAMP-Glo™). [14]* White, opaque 96- or 384-well assay plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells into white, opaque multi-well plates at a density appropriate for the cell line and plate format. Incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of the compound and controls (vehicle, positive control agonist) in assay buffer.
-
Cell Stimulation: Carefully remove the culture medium. Add the compound dilutions to the cells and incubate for a specified time (e.g., 15-30 minutes) at room temperature or 37°C to stimulate cAMP production.
-
Cell Lysis and Detection: Follow the manufacturer's protocol for the chosen cAMP detection kit. This typically involves:
-
Adding a lysis buffer that also contains the components for the detection reaction (e.g., Protein Kinase A). [14] * Incubating for a short period (e.g., 20 minutes) to allow cellular cAMP to modulate the detection enzyme.
-
-
Signal Generation: Add the final reagent (e.g., Kinase-Glo® Reagent) which terminates the first reaction and initiates the luciferase reaction to detect the remaining ATP. [14]The amount of light produced is inversely proportional to the amount of cAMP generated.
-
Data Acquisition: Incubate for 10 minutes to stabilize the luminescent signal. Read the plate on a luminometer.
Data Analysis:
-
Generate a cAMP standard curve according to the kit manufacturer's instructions.
-
Convert the relative light unit (RLU) readings from the experimental wells into cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log of the compound concentration. Fit the data to a dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) if the compound acts as an agonist.
| Concentration (µM) | Luminescence (RLU) | [cAMP] (nM) |
| Vehicle (0) | 850,000 | 2.5 |
| 0.1 | 845,000 | 2.7 |
| 1 | 750,000 | 10.1 |
| 10 | 450,000 | 55.8 |
| 50 | 250,000 | 98.2 |
| 100 | 220,000 | 110.5 |
| Positive Control | 215,000 | 112.0 |
| Table 2: Example data from a luminescence-based cAMP assay (Gαs-coupled receptor). Lower RLU indicates higher cAMP. An EC₅₀ value can be derived from this dose-response relationship. |
Conclusion and Next Steps
This application note outlines a systematic, three-part strategy for the initial in vitro characterization of a novel compound, this compound. By first establishing a toxicity profile, then identifying direct protein interactions, and finally probing for functional modulation of a major signaling pathway, researchers can efficiently build a foundational understanding of the compound's biological activity. Positive results in any of these assays, particularly the identification of a specific target via CETSA coupled with a functional readout from the cAMP assay, would provide a strong rationale for progressing the compound through a more detailed drug discovery test cascade, including further mechanism-of-action studies, selectivity profiling, and lead optimization. [15]
References
- CLYTE Technologies. (2025, December 24).
- Bakshi, S. (2025, September 25). MTT Cytotoxicity Assay and Exotoxin A (ExoA)
- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
- Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- Smolecule. Buy this compound.
- Abcam. MTT assay protocol.
- DiscoverX. cAMP Hunter™ eXpress GPCR Assay.
- National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.
- National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- National Center for Biotechnology Information. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Promega Corpor
- National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs).
- ResearchGate. Example of a drug discovery test cascade for identifying small-molecule....
- Benchchem. 3-Amino-N-(3-hydroxypropyl)propanamide hydrochloride.
- News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA).
- CETSA. CETSA.
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- 14. cAMP-Glo™ Assay [promega.jp]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-[(3-Hydroxypropyl)amino]propanamide
Here is the technical support center for Purification challenges of 3-[(3-Hydroxypropyl)amino]propanamide.
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this challenging molecule. Drawing from established principles of separation science and practical laboratory experience, this guide is designed to help you navigate common obstacles and achieve high purity for your research and development needs.
Introduction: Understanding the Challenge
This compound is a highly polar, multifunctional molecule that presents significant purification challenges. Its structure contains:
-
A basic secondary amine.
-
A primary amide.
-
Two terminal hydroxyl groups.
This combination of functional groups leads to high water solubility and strong interactions with common stationary phases, often resulting in poor chromatographic performance and difficult crystallization. The primary challenge stems from the basic amine, which can interact strongly with acidic silica gel, leading to issues like irreversible adsorption and severe peak tailing.[1][2] This guide will equip you with the strategies to overcome these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons this compound is so difficult to purify via standard flash chromatography?
The difficulty arises from two main molecular properties:
-
High Polarity: The presence of two hydroxyl groups, an amide, and an amine makes the molecule very polar. This requires highly polar mobile phases (e.g., methanol in dichloromethane or ethyl acetate) to achieve any mobility on the column, which can simultaneously make it difficult to separate from other polar impurities.
-
Basic Amino Group: The secondary amine is basic and readily protonated. Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. This leads to a strong acid-base interaction, causing the compound to streak, tail severely, or even bind irreversibly to the column, resulting in very low recovery.[1][2]
Q2: What are the likely impurities I should expect in my crude sample?
Impurities typically originate from the synthesis or degradation.[3][4] Common synthetic routes, such as the Michael addition of 3-amino-1-propanol to acrylamide, can leave behind:
-
Unreacted Starting Materials: 3-amino-1-propanol and acrylamide.
-
By-products: Products of double addition or polymerization.
-
Degradation Products: The amide bond can be susceptible to hydrolysis under harsh acidic or basic conditions used during workup or purification.[5] Amines can also be prone to oxidation if not handled under an inert atmosphere.[6]
Q3: Is recrystallization a viable alternative to chromatography for this compound?
Yes, recrystallization can be an excellent and scalable alternative to chromatography, especially for removing minor, less-polar impurities.[5] The key challenge is identifying a suitable solvent or solvent system. Given the compound's polarity, you will likely need to explore polar solvents like ethanol, isopropanol, or acetonitrile, potentially in combination with an anti-solvent.[5]
Q4: How should I properly store the purified this compound?
Due to the presence of an amine group, the compound may be sensitive to air and light.[6] For long-term stability, it is recommended to store the purified solid in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), at a low temperature (e.g., 2-8 °C), and protected from light.
Purification Strategy Workflow
The following diagram outlines a logical workflow for approaching the purification of your crude product.
Caption: Decision workflow for purification strategy.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound in a problem-cause-solution format.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Recovery from Silica Gel Column | Irreversible Adsorption: The basic amine group is binding strongly to the acidic silanol groups on the silica surface.[1] | 1. Add a Competing Base: Incorporate 0.5-2% triethylamine (TEA) or ammonium hydroxide into your mobile phase. This neutralizes the active sites on the silica, allowing your compound to elute.[1][2] 2. Change Stationary Phase: Switch to a less acidic or basic stationary phase, such as neutral alumina or an amino-functionalized silica column (Si-NH2).[1][2] 3. Use Reversed-Phase: Consider C18 reversed-phase chromatography with a buffered aqueous mobile phase (e.g., water/acetonitrile with 0.1% formic acid or ammonium bicarbonate). |
| Significant Peak Tailing or Streaking (TLC & Column) | Strong Analyte-Stationary Phase Interaction: This is the visual manifestation of the acid-base interaction between your basic compound and acidic silica.[1] | The solutions are the same as for low recovery. The goal is to suppress the unwanted ionic interaction. Adding a base like TEA to the mobile phase is the most common and effective fix for this issue. |
| Compound Appears to Degrade on the Column | Acid-Catalyzed Hydrolysis: The acidic nature of silica gel can potentially catalyze the hydrolysis of the amide bond, especially if the residence time on the column is long.[5] | 1. Neutralize the Silica: Pre-treat the silica gel by slurrying it in a solvent containing 2% TEA, then evaporate the solvent before packing the column.[1] 2. Increase Flow Rate: Run the column slightly faster to minimize the contact time between your compound and the stationary phase. 3. Avoid Acidic Additives: Do not use acidic additives like acetic acid in your mobile phase with standard silica. |
| Failure to Achieve Separation from Polar Impurities | Lack of Selectivity: The highly polar mobile phase required to elute your compound may also elute impurities with similar polarity, resulting in co-elution.[2] | 1. Optimize Mobile Phase: Systematically screen different solvent systems. For normal phase, try gradients of Methanol in Dichloromethane (DCM) vs. Methanol in Ethyl Acetate. 2. Try HILIC: Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative for highly polar compounds. It uses a polar stationary phase (like silica or an amino column) with a high-organic mobile phase.[7] 3. Recrystallize: If impurities are structurally different, recrystallization may effectively exclude them from the crystal lattice.[5] |
| Compound Fails to Crystallize | Persistent Impurities: Even small amounts of impurities can inhibit crystal formation. Inappropriate Solvent System: The solvent may be too good (compound remains fully dissolved) or too poor (compound "oils out" or precipitates amorphously). | 1. Pre-Purification: First, run a quick filtration through a small plug of neutral alumina or TEA-treated silica to remove the most polar or acidic impurities. 2. Systematic Solvent Screening: Take small aliquots of your crude material and test solubility in a range of solvents (e.g., ethanol, acetonitrile, ethyl acetate, isopropanol). Look for a solvent that dissolves your compound when hot but gives poor solubility when cold. 3. Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimum of a good solvent (e.g., methanol) and slowly add a poor solvent (e.g., diethyl ether or hexanes) until persistent cloudiness appears. Heat to redissolve, then allow to cool slowly. |
Visualizing the Core Chromatographic Problem
The diagram below illustrates why basic amines like this compound interact poorly with silica gel and how an additive like triethylamine (TEA) mitigates the issue.
Caption: Mechanism of peak tailing and mitigation by TEA.
Protocols
Protocol 1: Flash Chromatography with Triethylamine-Modified Mobile Phase
This protocol describes a general method for purifying basic amines on standard silica gel.
1. Materials:
-
Crude this compound
-
Silica Gel (60 Å, 230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
Flash Chromatography System or Glass Column
2. Mobile Phase Preparation:
-
Prepare two solvents: Eluent A (DCM) and Eluent B (95:5 MeOH:TEA).
-
Rationale: Using TEA in the polar solvent ensures that the silica column is constantly conditioned with the base as the polarity of the gradient increases.
3. Column Packing and Equilibration:
-
Pack the column with silica gel as a slurry in DCM or your initial solvent mixture.
-
Equilibrate the column with at least 5 column volumes (CV) of the starting mobile phase (e.g., 100% DCM or 98:2 DCM:Eluent B).
-
Rationale: Proper equilibration ensures that the silica is neutralized by the TEA before the sample is loaded, preventing binding at the column head.
-
4. Sample Loading:
-
Dissolve the crude compound in a minimum amount of DCM/MeOH.
-
Alternatively, for better resolution, pre-adsorb the crude material onto a small amount of silica gel ("dry loading"). To do this, dissolve the compound, add silica, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
5. Elution:
-
Start with a low polarity (e.g., 2% Eluent B in DCM).
-
Gradually increase the polarity of the mobile phase. A typical gradient might be from 2% to 20% Eluent B over 10-15 CV.
-
Monitor the elution using TLC or a built-in UV detector. Remember to add a drop of TEA to your TLC developing chamber solvent to mimic the column conditions.
6. Fraction Analysis:
-
Collect fractions and analyze them by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure. Note that TEA (boiling point ~89 °C) may require co-evaporation with a solvent like methanol to be fully removed.
Protocol 2: General Recrystallization Procedure
1. Solvent Selection:
-
Place ~20-30 mg of your crude material into a small test tube.
-
Add a potential solvent (e.g., ethanol) dropwise while heating gently until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
A good solvent will show a significant formation of crystals upon cooling. If no crystals form, the solvent is too good. If the material is insoluble even when hot, the solvent is too poor.
2. Recrystallization:
-
Dissolve the bulk of your crude material in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If the solution is colored, you can add a small amount of activated carbon and hot filter to remove colored impurities.
-
Cover the flask and allow it to cool slowly and undisturbed to room temperature. Rapid cooling leads to smaller, less pure crystals.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.
3. Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals under high vacuum to remove all traces of solvent.
References
-
Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]
-
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]
-
Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442-447. [Link]
-
Reddit r/chemistry. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit. [Link]
-
Warren, M. T., Galpin, I., Bachtiger, F., Gibson, M. I., & Sosso, G. C. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. The Journal of Physical Chemistry Letters, 13(10), 2416–2422. [Link]
-
Mustafa, Y. F. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]
-
Stevens, C. L., & Munk, M. E. (1958). α-Amino Acid Amides. A Convenient Synthesis. Journal of the American Chemical Society, 80(15), 4065–4068. [Link]
-
Vollenweider, S., & Lacroix, C. (2003). Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. Journal of Agricultural and Food Chemistry, 51(11), 3297-3303. [Link]
-
Tönnensen, H. H., & Karlsen, J. (1985). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(51), 17596–17606. [Link]
-
CHEM 2212L Experiment 8 - Amide Synthesis. (2020). YouTube. [Link]
-
Tanthana, J., & Warner, J. C. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PubMed. [Link]
-
De Spiegeleer, B., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 107-122. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-(3-hydroxypropyl)propanamide
Introduction: Navigating the Synthesis of N-(3-hydroxypropyl)propanamide
The synthesis of N-(3-hydroxypropyl)propanamide involves the selective acylation of 3-amino-1-propanol. While conceptually straightforward, the bifunctional nature of the starting material—possessing both a primary amine and a primary hydroxyl group—presents a significant challenge in chemoselectivity. The primary amine is the more potent nucleophile, which provides a thermodynamic and kinetic basis for selective N-acylation. However, under various conditions, competitive O-acylation and other side reactions can drastically reduce the yield and purity of the desired product.
This guide serves as a dedicated troubleshooting resource for researchers, scientists, and process chemists encountering common issues during this synthesis. It is structured in a question-and-answer format to directly address specific experimental observations and provide both mechanistic explanations and validated protocols for resolution.
Desired Reaction Pathway
The primary objective is the formation of an amide bond between the nitrogen of 3-amino-1-propanol and the carbonyl carbon of a propanoyl source.
Caption: Decision tree for troubleshooting O-acylation.
Recommended Protocols:
-
Controlled Acylation with Propionyl Chloride (Modified Schotten-Baumann): This method maintains a pH that favors the free amine's nucleophilicity.
-
Dissolve 1.0 eq of 3-amino-1-propanol in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Add 2.5 eq of a mild aqueous base, such as sodium bicarbonate (NaHCO₃) solution, to create a biphasic system.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 1.05 eq of propionyl chloride dropwise over 30-60 minutes with vigorous stirring. The slow addition is critical to prevent localized high concentrations of the acyl chloride.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Aminolysis of an Ester: This is an inherently milder and more selective method. [1] * Combine 1.0 eq of 3-amino-1-propanol with 1.5-2.0 eq of ethyl propanoate.
-
The reaction can be run neat or in a high-boiling point solvent like toluene.
-
Heat the mixture to reflux (typically 80-110 °C) for 12-24 hours. Monitor progress by GC or LC-MS.
-
Cool the reaction and remove the excess ester and ethanol byproduct by distillation or under reduced pressure. The product often requires minimal further purification.
-
Question 2: "My product is contaminated with a di-acylated species, 3-(propanamido)propyl propanoate. How can I achieve mono-N-acylation?"
Answer:
Root Cause Analysis: Di-acylation occurs when both the amine and the hydroxyl groups are acylated. This is a classic problem of stoichiometry and reaction control. After the desired N-acylation occurs, the resulting N-(3-hydroxypropyl)propanamide product can react further via its hydroxyl group if excess acylating agent is present or if reaction conditions are too forcing (high temperature, long duration).
Preventative Measures & Optimization:
| Parameter | Recommendation for Mono-N-Acylation | Rationale |
| Stoichiometry | Use 1.0 - 1.05 equivalents of the acylating agent. | Prevents excess reagent from being available to react with the product's hydroxyl group. |
| Reagent Addition | Add the acylating agent slowly and dropwise to the amine solution. | Maintains a high concentration of the more nucleophilic 3-aminopropanol relative to the acylating agent, ensuring it reacts preferentially. |
| Temperature | Maintain low to moderate temperatures (e.g., 0 °C to room temperature ). | Reduces the rate of the less favorable O-acylation of the product, which has a higher activation energy. |
| Reaction Time | Monitor the reaction closely (TLC, LC-MS) and quench promptly upon consumption of the starting amine. | Prevents the slow, subsequent O-acylation of the desired product from occurring after the primary reaction is complete. |
Question 3: "I'm isolating a viscous, high-molecular-weight oil instead of my product, especially when starting from propanoic acid. What is causing this polymerization?"
Answer:
Root Cause Analysis: This issue points to polymerization. It is most common when attempting to directly form the amide from propanoic acid and 3-amino-1-propanol using thermal dehydration. Under these conditions, multiple competing reactions can occur:
-
Polyesterification: The hydroxyl group of one molecule reacts with the carboxylic acid of another.
-
Polyamidation: The amine group of one molecule reacts with the carboxylic acid of another.
-
Poly(ester-amide) formation: The product, N-(3-hydroxypropyl)propanamide, can self-condense, with its hydroxyl group reacting with the carboxyl group of a starting material or another product molecule.
Mechanism of Competing Pathways:
Caption: Pathways leading to desired product vs. polymer.
Recommended Protocol (Using a Coupling Agent): To safely use propanoic acid, you must activate it in situ under mild conditions, avoiding high heat. Peptide coupling agents are ideal for this.
-
Dissolve 1.0 eq of propanoic acid and 1.1 eq of a coupling agent (e.g., HATU) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add 1.5 eq of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA). [2]3. Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated ester.
-
Add 1.0 eq of 3-amino-1-propanol to the solution and stir at room temperature for 4-12 hours, monitoring by LC-MS.
-
Perform an aqueous workup to remove the coupling byproducts and isolate the desired amide.
References
-
Gomez, S., Peters, J., & Fager, E. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available at: [Link]
-
Milstein, D., et al. (2011). Synthesis of Amides from Esters and Amines with Liberation of H2 under Neutral Conditions. Journal of the American Chemical Society. Available at: [Link]
-
Ashenhurst, J. (2023). Formation of Amides From Esters. Master Organic Chemistry. Available at: [Link]
-
Various Authors. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed Central (PMC), National Institutes of Health. Available at: [Link]
-
Mojzych, M., et al. (2015). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PubMed Central (PMC), National Institutes of Health. Available at: [Link]
Sources
Optimizing reaction conditions for 3-[(3-Hydroxypropyl)amino]propanamide amidation
Technical Support Center: Optimizing Amidation Reactions
Introduction
Welcome to the technical support center for optimizing the amidation of 3-[(3-Hydroxypropyl)amino]propanamide. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of amide bonds involving this specific substrate. As a bifunctional molecule containing a secondary amine, a primary hydroxyl group, and a primary amide, this compound (HO-(CH₂)₃-NH-(CH₂)₂-CONH₂) presents unique chemoselectivity challenges.
The primary goal is to facilitate a successful N-acylation at the secondary amine while minimizing side reactions, particularly O-acylation of the terminal hydroxyl group. This document provides a troubleshooting guide for specific experimental issues and a comprehensive FAQ section for foundational knowledge, grounded in established chemical principles and supported by authoritative references.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems in a question-and-answer format, providing potential causes and actionable solutions.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield is the most common issue in amidation reactions. The root cause often lies in inefficient activation of the carboxylic acid or suboptimal reactivity of the amine nucleophile.
Potential Causes & Solutions:
-
Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under standard conditions due to the formation of a stable ammonium carboxylate salt.[1] Coupling agents are required to convert the hydroxyl of the carboxylic acid into a better leaving group.
-
Solution: Ensure your coupling agent is active and used in the correct stoichiometry. For carbodiimides like EDC or DCC, which are workhorses of amide synthesis, consider adding an auxiliary nucleophile (additive) like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[2][3][4] These additives form an active ester intermediate that is more stable and less prone to side reactions than the initial O-acylisourea intermediate, often leading to higher yields.[2][5]
-
-
Protonation of the Amine: The secondary amine in your substrate is basic and can be protonated by the carboxylic acid or any acidic byproduct, rendering it non-nucleophilic.
-
Solution: Add a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to the reaction mixture.[2][4][5] Typically, 1.1 to 1.5 equivalents (relative to the carboxylic acid) are sufficient to scavenge protons and maintain the amine in its free, nucleophilic state.
-
-
Suboptimal Reagent Stoichiometry: Incorrect ratios of reactants can lead to incomplete conversion.
-
Solution: A robust starting point for optimization is a slight excess of the carboxylic acid and coupling reagents relative to the amine. See the table below for recommended starting ratios.
-
Table 1: Recommended Reagent Stoichiometry for Amidation
| Reagent | Molar Equivalents (relative to amine) | Purpose |
|---|---|---|
| This compound (Amine) | 1.0 | Limiting Reagent |
| Carboxylic Acid | 1.1 - 1.2 | Drive reaction to completion |
| Coupling Agent (e.g., EDC, HATU) | 1.1 - 1.2 | Activate the carboxylic acid |
| Additive (e.g., HOBt, HOAt) | 1.1 - 1.2 | Suppress side reactions, improve yield[4] |
| Non-Nucleophilic Base (e.g., DIPEA) | 1.2 - 1.5 | Scavenge protons, maintain neutral pH |
-
Improper Solvent Choice: The solvent must fully dissolve all reactants to ensure a homogeneous reaction.
-
Solution: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are excellent initial choices. DCM is volatile and easy to remove, while DMF has superior solvating power for polar and charged intermediates.
-
Question 2: I'm observing a significant side product. How do I identify and eliminate it?
With this compound, two primary side products are possible: an O-acylated ester and N-acylurea.
Potential Side Products & Mitigation Strategies:
-
O-Acylation (Ester Formation): The primary hydroxyl group can compete with the secondary amine as a nucleophile, leading to the formation of an ester byproduct. While amines are inherently more nucleophilic than alcohols, this side reaction can occur, especially at elevated temperatures or with highly reactive coupling agents.
-
Identification: Use LC-MS to identify a product with the same mass as the desired amide. The ester and amide isomers can often be separated by chromatography. 1H-NMR can also be diagnostic; the chemical shift of protons adjacent to the newly formed ester will differ from those next to the new amide.
-
Mitigation:
-
Control Temperature: Run the reaction at 0 °C to room temperature. Lower temperatures favor the more nucleophilic amine attack and disfavor the less nucleophilic alcohol attack.
-
Optimize Reagent Addition: Add the coupling agent to a solution of the carboxylic acid, additive, and base first. Allow this "pre-activation" step to proceed for 10-15 minutes at 0 °C before adding the amine. This ensures the highly reactive intermediates are consumed in the desired pathway.
-
Choose the Right Coupling Agent: Phosphonium-based reagents like PyBOP or aminium/uronium reagents like HATU are highly efficient and can sometimes offer better chemoselectivity at lower temperatures.[6][7]
-
-
-
N-Acylurea Formation: This is a classic side reaction when using carbodiimides like EDC or DCC.[7] The highly reactive O-acylisourea intermediate can rearrange into an unreactive N-acylurea.
-
Identification: The byproduct is often difficult to separate from the desired product due to similar polarities. It can be identified by mass spectrometry.
-
Mitigation: The use of additives like HOBt or HOAt is the most effective solution.[4] These additives rapidly trap the O-acylisourea intermediate to form an active ester, which prevents the intramolecular rearrangement to N-acylurea.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common amidation issues.
Caption: A workflow for troubleshooting amidation reactions.
Frequently Asked Questions (FAQs)
Q1: Which coupling agent is best for my reaction?
There is no single "best" agent; the choice depends on factors like cost, scale, desired purity, and substrate sensitivity.
Table 2: Comparison of Common Amide Coupling Reagents
| Coupling Agent | Class | Pros | Cons |
|---|---|---|---|
| EDC (or DIC/DCC) | Carbodiimide | Inexpensive, widely used, effective.[3] | Requires additive (HOBt/HOAt) to prevent N-acylurea formation and racemization.[4][6] DCU (from DCC) is a precipitate, EDU (from EDC) is water-soluble.[7] |
| HATU (or HBTU) | Aminium/Uronium | Very fast reaction times, high yields, low racemization.[4][7] | More expensive, requires a base, produces a potentially explosive HOBt/HOAt byproduct upon decomposition.[4] |
| PyBOP | Phosphonium | High efficiency, particularly for sterically hindered substrates.[7] | Expensive, generates phosphine oxide byproducts that can be difficult to remove. |
| CDI | Imidazole-based | Useful for specific applications, mild conditions. | Less reactive than other agents, may require higher temperatures.[8] |
For general-purpose synthesis with this compound, EDC in combination with HOBt or HOAt offers a cost-effective and highly efficient system.[2][5]
Q2: What is the mechanistic role of additives like HOBt and HOAt?
Additives are crucial for efficient and clean reactions, especially when using carbodiimides. They play a dual role:
-
Suppressing Side Reactions: They act as nucleophilic traps for the highly reactive O-acylisourea intermediate, forming a more stable active ester. This prevents the intermediate from rearranging to the N-acylurea byproduct.
-
Reducing Racemization: If the carboxylic acid has a chiral center, the harsh conditions of activation can lead to epimerization. The milder active esters formed with HOBt/HOAt largely prevent this.
Caption: General mechanism of carbodiimide-mediated amidation.
Q3: How should I monitor the reaction's progress?
Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most effective methods.
-
TLC: Provides a quick, qualitative assessment. Spot the starting amine, the carboxylic acid, and the co-spotted reaction mixture. The disappearance of the limiting reagent (typically the amine) and the appearance of a new, more nonpolar spot indicates progress. A typical mobile phase would be 5-10% Methanol in DCM.
-
LC-MS: Offers quantitative and definitive analysis. It allows you to monitor the consumption of starting materials and the formation of the product, while simultaneously confirming the mass of the product and detecting any side products.
Q4: What is the best method for purifying the final product?
Purification strategy depends on the properties of the product and impurities.
-
Aqueous Workup: If you used EDC, a simple aqueous wash (e.g., with dilute HCl, saturated NaHCO₃, and brine) will remove the water-soluble EDU byproduct and excess base. If you used DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in common organic solvents like DCM and can be removed by filtration.[7]
-
Silica Gel Chromatography: This is the most common method for achieving high purity. A gradient elution, for example, from 100% DCM to 10% MeOH/DCM, is often effective at separating the desired amide from unreacted starting materials and non-polar byproducts.
Experimental Protocol: General Procedure for EDC/HOBt Coupling
This protocol provides a reliable starting point for the amidation of this compound.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (1.5 eq)
-
Anhydrous DMF or DCM (to make a ~0.1 M solution)
-
Magnetic stirrer, round-bottom flask, ice bath, standard glassware
Procedure:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.1 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Activation: Add EDC·HCl (1.2 eq) to the cooled solution, followed by the dropwise addition of DIPEA (1.5 eq).
-
Pre-activation: Stir the mixture at 0 °C for 15-20 minutes. You may observe the solution becoming clearer.
-
Amine Addition: Dissolve this compound (1.0 eq) in a minimal amount of DMF or DCM and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting amine is consumed.
-
Workup:
-
Dilute the reaction mixture with an organic solvent like Ethyl Acetate or DCM.
-
Wash the organic layer sequentially with 5% aqueous citric acid (or 0.5 N HCl), saturated aqueous NaHCO₃, and saturated aqueous NaCl (brine).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by silica gel column chromatography to obtain the pure amide.
References
-
G. Martelli, A. Dal Pozzo, M. De Zotti, F. Vianello, A. Marchioretto, L. Belvisi, D. Arosio, C. Scolastico. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ACS Combinatorial Science. [Link][2][5]
-
G. Martelli, A. Dal Pozzo, M. De Zotti, F. Vianello, A. Marchioretto, L. Belvisi, D. Arosio, C. Scolastico. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. PubMed. [Link][9]
-
National Center for Biotechnology Information. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PubMed Central. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for amide bond formation. ResearchGate. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link][3]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link][6]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. [Link][7]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the preparation of amide 2 1a. ResearchGate. [Link]
-
ResearchGate. (n.d.). Examples of coupling agents for amide bond formation with benzotriazole-like structures. ResearchGate. [Link]
-
LibreTexts Chemistry. (2022). Chemistry of Amides. LibreTexts. [Link][10]
-
MDPI. (2018). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link][1]
-
Master Organic Chemistry. (2018). The Amide Functional Group. Master Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (2018). Amide Activation in Ground and Excited States. PubMed Central. [Link][8]
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- 8. Amide Activation in Ground and Excited States - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting Low Cell Permeability of 3-[(3-Hydroxypropyl)amino]propanamide
Last Updated: January 19, 2026
Introduction: Understanding the Molecule
The compound 3-[(3-Hydroxypropyl)amino]propanamide is a small molecule with a molecular weight of 146.19 g/mol .[1] Its structure contains several polar functional groups: a primary amide, a secondary amine, and a hydroxyl group. These groups are capable of forming multiple hydrogen bonds, which, while potentially beneficial for target engagement, often presents a significant challenge for cell permeability. High polarity and a strong hydrogen bonding capacity are common reasons for poor passive diffusion across the lipid bilayer of cell membranes.[2][3]
This guide provides a structured, question-and-answer approach to help you diagnose and troubleshoot poor cell permeability results for this compound in your experimental models.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My initial permeability screen (e.g., PAMPA) shows very low passive diffusion for this compound. Is this expected, and what does it mean?
Answer: Yes, this result is expected based on the physicochemical properties of the molecule.
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The "Why": The Parallel Artificial Membrane Permeability Assay (PAMPA) is an in vitro model that specifically measures passive diffusion.[4][5][6] It uses a synthetic membrane coated with lipids to mimic the cell's lipid bilayer. Molecules with high polarity, multiple hydrogen bond donors/acceptors, and low lipophilicity struggle to cross this barrier. The hydroxyl, amine, and amide groups in this compound make it highly polar, thus predicting low passive permeability.
-
What It Means: This initial result strongly suggests that passive, transcellular diffusion is not a primary mechanism of entry for your compound into cells. For the compound to be effective, it may rely on other mechanisms, such as paracellular transport (passing between cells) or active uptake via transporter proteins. Alternatively, it may be a substrate for efflux pumps that actively remove it from the cell.
-
Next Steps:
-
Confirm with a Cell-Based Assay: Move from the artificial PAMPA model to a cell-based model like the Caco-2 permeability assay. Caco-2 cells form a monolayer that mimics the intestinal epithelium and expresses various transporters, providing a more comprehensive picture of permeability.[7][8]
-
Analyze Physicochemical Properties: If not already done, calculate or measure key properties to benchmark your compound.
-
| Property | Typical Range for Good Permeability | Predicted for Your Compound | Implication |
| Molecular Weight (MW) | < 500 Da[9] | ~146 g/mol [1] | Favorable (Small Size) |
| LogP (Lipophilicity) | 1 - 3 | Likely < 0 (Low) | Unfavorable (Too Polar) |
| Polar Surface Area (PSA) | < 140 Ų | Likely > 75 Ų[10] | Borderline/Unfavorable |
| H-Bond Donors/Acceptors | Donors ≤ 5, Acceptors ≤ 10[2] | Donors: 3, Acceptors: 4 | Borderline/Unfavorable |
Question 2: My Caco-2 assay shows low apparent permeability (Papp) in the apical-to-basolateral (A-B) direction. How do I determine if active efflux is the cause?
Answer: To determine if your compound is being actively pumped out of the cells, you must perform a bidirectional Caco-2 assay and calculate the efflux ratio.
-
The "Why": Caco-2 cells express efflux transporters like P-glycoprotein (P-gp), which act as cellular pumps, removing substrates from inside the cell back out into the apical (luminal) side.[11][12][13] This action directly reduces the net amount of compound that can cross the monolayer from the apical to the basolateral side.[10] A bidirectional assay measures permeability in both directions: apical-to-basolateral (A-B) and basolateral-to-apical (B-A).[14]
-
Experimental Workflow:
A workflow for diagnosing active efflux.
-
Interpreting the Results:
| Scenario | Papp (A-B) | Papp (B-A) | Efflux Ratio (ER) | Interpretation |
| No Efflux | Low | Low | ≤ 2 | Low permeability is due to the compound's inherent poor ability to cross the cell membrane. |
| Active Efflux | Low | High | > 2 | The compound can enter cells but is actively pumped out by transporters like P-gp, resulting in low net A-B transport.[14] |
-
Protocol: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the monolayer is intact. Include a low-permeability marker like Lucifer Yellow to confirm integrity during the assay.[4]
-
A-B Measurement: Add your compound to the apical (upper) chamber. At specified time points, take samples from the basolateral (lower) chamber to measure the concentration that has permeated.
-
B-A Measurement: In a separate set of wells, add your compound to the basolateral chamber and sample from the apical chamber.
-
Quantification: Use a validated LC-MS/MS method to accurately quantify the compound in all samples.[14]
-
Calculation: Calculate the Papp values for both directions and determine the efflux ratio.
-
Question 3: My compound has a high efflux ratio. How can I confirm it is a P-glycoprotein (P-gp) substrate?
Answer: You can confirm P-gp interaction by repeating the bidirectional Caco-2 assay in the presence of a known P-gp inhibitor.
-
The "Why": P-gp is an energy-dependent efflux pump that transports a wide range of substrates out of cells.[11][15] If your compound is a P-gp substrate, inhibiting the pump's function will "trap" the compound inside the cells, leading to a decrease in B-A transport and an increase in A-B transport. Verapamil and quinidine are commonly used P-gp inhibitors.[13]
-
Experimental Design:
Effect of a P-gp inhibitor on A-B permeability.
-
Expected Outcome:
| Condition | Expected Papp (A-B) | Expected Papp (B-A) | Expected Efflux Ratio | Interpretation |
| Without Inhibitor | Low | High | > 2 | Compound is an efflux substrate. |
| With P-gp Inhibitor | Increases | Decreases | Approaches 1 | The inhibition of P-gp blocks efflux, confirming the compound is a P-gp substrate. |
Question 4: What formulation strategies can I explore to improve the apparent permeability of this compound?
Answer: If low permeability is limiting your compound's utility, several formulation strategies can be employed to enhance its transport across cellular barriers, even for polar molecules.
-
The "Why": Formulation strategies aim to improve a drug's solubility, protect it from degradation, or transiently and safely open cellular junctions to improve absorption.[16][17] For a polar compound like yours, strategies often focus on creating a more favorable local environment for absorption.
-
Potential Strategies:
-
Use of Permeation Enhancers: These are excipients that can transiently open the tight junctions between cells, allowing for increased paracellular transport. This is a well-established method, though optimizing the concentration to balance efficacy and safety is critical.[16]
-
Lipid-Based Formulations: Encapsulating your compound in lipid-based systems like liposomes or solid lipid nanoparticles (SLNs) can improve permeability.[18][19][20] These carriers can mask the polar nature of the drug and facilitate transport across the cell membrane.
-
Ion Pairing: If your compound can be ionized, pairing it with a lipophilic counter-ion can form a neutral, more lipid-soluble complex, which may enhance passive diffusion.
-
Prodrug Approach: This involves chemically modifying the molecule to a more lipophilic form (the prodrug) that can cross the cell membrane more easily. Once inside the cell, cellular enzymes cleave the modifying group to release the active parent drug. This is a medicinal chemistry approach rather than a simple formulation change.
-
-
How to Test: Each of these strategies requires empirical testing. You can screen different formulations using the same Caco-2 assay to determine if any approach leads to a significant increase in the A-B Papp value.
References
-
Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. National Library of Medicine. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]
-
Role of P-glycoprotein in drug disposition. PubMed. [Link]
-
P-glycoprotein and its role in drug-drug interactions. The University of Queensland. [Link]
-
P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. [Link]
-
Functional Role of P-Glycoprotein in Limiting Intestinal Absorption of Drugs: Contribution of Passive Permeability to P-Glycoprotein Mediated Efflux Transport. ACS Publications. [Link]
-
Formulation strategies to improve the efficacy of intestinal permeation enhancers. PubMed. [Link]
-
Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. ScholarWorks@UTEP. [Link]
-
A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. ScienceDirect. [Link]
-
Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. [Link]
-
Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success. ACS Omega. [Link]
-
Factors Affecting Drug Distribution: Tissue Permeability. JoVE. [Link]
-
Physicochemical properties of drugs and membrane permeability : review article. Sabinet African Journals. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]
-
Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. PubMed. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Bioarray. [Link]
-
Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues. ResearchGate. [Link]
-
Caco-2 Permeability Assay. Evotec. [Link]
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Overcoming poor solubility of 3-[(3-Hydroxypropyl)amino]propanamide in assays
Welcome to the technical support guide for 3-[(3-Hydroxypropyl)amino]propanamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common experimental challenge of this compound's poor aqueous solubility. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure your experiments are both successful and reproducible.
Understanding the Molecule: Why is Solubility a Challenge?
This compound (MW: 146.19 g/mol ) is a small organic compound featuring a combination of functional groups that dictate its solubility profile.[1] Its structure includes:
-
A secondary amine (-NH-) : This group is basic and can be protonated.[2][3][4]
-
A primary amide (-CONH2) : This group is polar and can form hydrogen bonds, but it is less soluble than comparable amines or carboxylic acids and is relatively neutral in terms of pH.[4][5][6]
-
A hydroxyl group (-OH) : This polar group contributes to water solubility via hydrogen bonding.
-
Propyl chains (-C3H7-) : These non-polar hydrocarbon portions of the molecule decrease water solubility.[3]
The molecule's behavior in solution is a delicate balance between its hydrophilic (water-loving) amine, amide, and hydroxyl groups and its hydrophobic (water-repelling) alkyl backbone. When the concentration in an aqueous buffer increases, the hydrophobic effects can dominate, leading to precipitation and unreliable assay results.
Troubleshooting Guide: Solubility Issues
This guide is structured in a question-and-answer format to directly address the most common issues encountered in the lab.
Q1: I'm preparing my working solution and the compound won't dissolve in my aqueous buffer. What is the first thing I should do?
Answer: The industry-standard first step is to prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock into your final aqueous buffer. Direct dissolution in aqueous media is often impractical for compounds with moderate to low solubility.[7][8]
Core Principle: This method ensures the compound is fully solvated at a high concentration before being introduced to the aqueous environment at a much lower final concentration, which is typically below its solubility limit.
Recommended Solvents for Stock Solutions:
-
Dimethyl Sulfoxide (DMSO): The most common choice. It's a powerful, water-miscible solvent. However, be mindful of its effects in cell-based assays, where concentrations should typically be kept below 0.5% to avoid cytotoxicity.[9][10]
-
Ethanol: Another common choice, particularly if DMSO interferes with your assay. Like DMSO, its final concentration should be minimized in cellular assays.[11][12]
-
N,N-Dimethylformamide (DMF): A strong solvent, but used less frequently than DMSO due to higher toxicity.
See Protocol 1 for a detailed, step-by-step guide to preparing an accurate stock solution.
Q2: My compound precipitates out of the aqueous buffer after I dilute it from my DMSO stock. What's my next step?
Answer: This indicates that the final concentration in your aqueous buffer is still too high, or that the buffer composition itself is unfavorable. You have several strategies to address this, which can be approached systematically.
Below is a decision-making workflow to guide your troubleshooting process.
Q3: The workflow mentions pH modification. Why does that help and how do I do it?
Answer: The secondary amine group in this compound is a weak base.[2][4] By lowering the pH of your aqueous buffer (e.g., to a pH below 6.0), you can protonate this nitrogen atom. This creates a positively charged species, an amine salt, which is significantly more soluble in water due to the favorable ion-dipole interactions.[13]
This is one of the most effective and cleanest methods for improving the solubility of basic compounds. See Protocol 2 for a detailed methodology.
Q4: What are cyclodextrins and how do they work?
Answer: Cyclodextrins are cyclic oligosaccharides that have a unique donut-like structure with a hydrophobic (water-repelling) interior cavity and a hydrophilic (water-loving) exterior.[14][15] They can encapsulate the non-polar parts of a poorly soluble drug molecule, like the propyl chains of your compound, within their cavity. This forms a "drug-cyclodextrin inclusion complex."[16][17][18] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent aqueous solubility of the compound.[14]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with excellent solubility and low toxicity, making it suitable for many in vitro assays.[9][10] See Protocol 3 for instructions on its use.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol details the standard procedure for accurately preparing a stock solution, which is fundamental for reproducible experiments.[7][8][19]
-
Determine Target Concentration: Decide on a stock concentration that is significantly higher (e.g., 1000x) than your highest working concentration. A 10 mM or 20 mM stock is common.
-
Calculate Required Mass: Use the following formula: Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol ) For this compound, MW = 146.19 g/mol .
-
Weigh the Compound: Use a calibrated analytical balance to accurately weigh the solid compound into a microcentrifuge tube or appropriate vial. Record the exact mass.
-
Add Solvent: Add the calculated volume of high-purity solvent (e.g., DMSO) to the vial.
-
Ensure Complete Dissolution: Vortex the solution thoroughly for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath and sonicate for 5-10 minutes until all solid particles are dissolved. Visually inspect against a bright light to confirm there are no particulates.
-
Recalculate Actual Concentration: Use the actual mass you weighed to calculate the precise concentration of your stock solution. This is crucial for accuracy.[19]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and degradation.
Protocol 2: pH-Mediated Solubility Enhancement
This protocol describes how to leverage pH to increase the solubility of your compound in aqueous buffers.
-
Buffer Selection: Choose a buffer system that is effective in the desired pH range (e.g., MES for pH 5.5-6.7, Acetate for pH 3.6-5.6). Ensure the buffer is compatible with your assay.
-
Prepare the Buffer: Make the buffer at the desired final concentration (e.g., 20 mM MES).
-
Adjust pH: Use a calibrated pH meter to slowly add dilute HCl to the buffer, stirring constantly, until the target pH (e.g., pH 6.0) is reached.
-
Introduce the Compound: Prepare your working solution by diluting your concentrated stock (from Protocol 1) into the pH-adjusted buffer. Add the stock solution dropwise while vortexing the buffer to avoid localized high concentrations that could cause precipitation.
-
Final Check: Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is clear, it is ready for use. Always include a "vehicle control" in your experiment using the same pH-adjusted buffer with an equivalent amount of the stock solvent (e.g., DMSO).
Protocol 3: Using Cyclodextrins for Solubilization
This protocol outlines the use of Hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex.[14][15]
-
Prepare Cyclodextrin Solution: Weigh and dissolve HP-β-CD in your chosen aqueous buffer to create a stock solution (e.g., 10-40% w/v). HP-β-CD is highly soluble in water.
-
Incorporate the Compound: There are two common methods:
-
Method A (Preferred): Add the required volume of your concentrated organic stock solution (from Protocol 1) directly into the HP-β-CD solution while vortexing. The cyclodextrin in the aqueous phase will help solubilize the compound as it is diluted.
-
Method B (For solid compound): Add the weighed solid compound directly to the HP-β-CD solution. This may require stirring, sonication, or gentle heating for an extended period (30 minutes to several hours) to facilitate complex formation.
-
-
Equilibrate: Allow the solution to mix at room temperature for at least 1 hour to ensure the formation of the inclusion complex is complete.
-
Sterilization (if needed): If for use in cell culture, sterile-filter the final solution through a 0.22 µm filter. Note that high concentrations of cyclodextrin can increase viscosity and make filtration slower.
-
Control Group: Your experimental vehicle control should be the same concentration of HP-β-CD in the same buffer without the compound.
Data Summary & FAQs
Table 1: Common Solubilizing Agents and Assay Considerations
| Solubilizing Agent | Mechanism of Action | Typical Final Concentration | Pros | Cons & Considerations |
| DMSO | Co-solvent (reduces solvent polarity)[13] | < 0.5% (cell-based) < 5% (biochemical) | Powerful solvent for many compounds; well-characterized. | Can be cytotoxic or interfere with enzyme activity at higher concentrations.[9][10] |
| Ethanol | Co-solvent (reduces solvent polarity)[20] | < 1% (cell-based) | Less toxic than DMSO for some cell lines; volatile. | Can cause protein precipitation; may have biological effects.[11] |
| pH Adjustment | Salt formation (protonates amine)[13] | pH < 6.0 | Simple, clean method; introduces no new excipients. | Requires assay to be stable and functional at a lower pH. |
| HP-β-Cyclodextrin | Inclusion complex formation[14][16] | 1-10 mM (assay dependent) | Low cytotoxicity; highly effective for many compounds.[9] | Can sometimes extract cholesterol from cell membranes at high concentrations. |
| Tween® 20/80 | Micellar solubilization[21] | < 0.1% | Effective at low concentrations. | Can interfere with protein-protein interactions or cell membranes; may denature proteins.[11][22] |
Frequently Asked Questions (FAQs)
-
Q: Can I just heat the solution to get my compound to dissolve? A: Gentle heating (e.g., to 37°C) can help overcome the initial energy barrier to dissolution (the activation energy of solvation). However, it does not change the compound's intrinsic solubility at the final experimental temperature (e.g., room temperature or 37°C). If the compound is in a supersaturated state, it will likely precipitate out as the solution cools or equilibrates. Prolonged or excessive heating also carries the risk of degrading your compound.
-
Q: How do I know if my compound has degraded or just precipitated? A: Precipitation is a physical process, and the compound is usually recoverable. A precipitated solution will appear cloudy, or you will see solid particles. Often, gentle warming and vortexing can redissolve it. Degradation is a chemical change. Signs of degradation can be a color change in the solution or a loss of activity in your assay. To confirm, you would need to use an analytical technique like HPLC or LC-MS.
-
Q: Should I be concerned about the purity of my compound? A: Absolutely. Impurities can significantly impact solubility. Always use a compound of the highest possible purity and refer to the Certificate of Analysis provided by the supplier.[19]
-
Q: I'm using a similar compound that is a hydrochloride salt. Why is it more soluble? A: The hydrochloride (HCl) salt form of a basic compound means it has already been reacted with hydrochloric acid to protonate the basic nitrogen.[23] This pre-formed salt is generally much more water-soluble than the corresponding "free base," for the same reasons outlined in the pH adjustment section.
References
- MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
- National Institutes of Health. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
- World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.
- MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Semantic Scholar. [PDF] Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
- Smolecule. Buy this compound | 1040687-70-4.
- MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- Taylor & Francis Online. New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.
- Purdue e-Pubs. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
- National Institutes of Health. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- FasterCapital. Best Practices For Stock Solutions.
- Slideshare. Methods of solubility enhancements.
- Benchchem. 3-Amino-N-(3-hydroxypropyl)propanamide hydrochloride | 1220034-67-2.
- ResearchGate. (PDF) Formulation strategies for poorly soluble drugs.
- Bitesize Bio. How to Make Accurate Stock Solutions.
- Considerations regarding use of solvents in in vitro cell based assays.
- Principles of Drug Action 1, Spring 2005, Amides.
- Artemis Dx. The Use of Surfactants in Lateral Flow Assays: Part 1.
- Rice University. Solutions and dilutions: working with stock solutions.
- International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
- Quora. Why is amide more soluble in water than the amine with the same number of alkyl group atoms?.
- Jay C. McLaughlin. Experiment 27 - Amines and Amides.
- Solubility and pH of amines.
- ResearchGate. Considerations regarding use of solvents in in vitro cell based assays.
- International Journal of Pharmaceutical Sciences Review and Research. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
- Research Journal of Pharmacognosy. The effect of some cosolvents and surfactants on viability of cancerous cell lines.
- Wikipedia. Cosolvent.
- The effect of some cosolvents and surfactants on viability of cancerous cell lines.
- PREPARING SOLUTIONS AND MAKING DILUTIONS.
- Surfactants And Their Role In Pharmaceutical Product Development.
- Chemistry LibreTexts. 2.5: Preparing Solutions.
- Analytical Methods (RSC Publishing). Application of surfactants in the electrochemical sensing and biosensing of biomolecules and drug molecules.
- ChemGulf. How do amines and amides affect the pH of a solution?.
- Surfactants and their role in Pharmaceutical Product Development: An Overview.
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Technical Support Center: Ensuring the Stability of 3-[(3-Hydroxypropyl)amino]propanamide
Welcome to the dedicated technical support center for 3-[(3-Hydroxypropyl)amino]propanamide (CAS No. 1040687-70-4). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this versatile bifunctional molecule. Combining insights from established chemical principles and field-proven practices, this resource provides in-depth troubleshooting guides and frequently asked questions to proactively address challenges you may encounter during storage and handling.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the storage and handling of this compound.
Q1: What are the primary concerns for the degradation of solid this compound?
A1: The primary concerns for the solid-state compound are hygroscopicity and, to a lesser extent, sensitivity to light and high temperatures. The molecule's amine and hydroxyl groups make it susceptible to absorbing atmospheric moisture.[1][2][3] This moisture uptake can act as a plasticizer, potentially lowering the energy barrier for solid-state reactions or hydrolysis if acidic or basic impurities are present.
Q2: What are the optimal storage conditions for the solid compound?
A2: To maximize shelf-life, solid this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark, and dry place.[4][5] A desiccator can provide an ideal storage environment to minimize moisture exposure.[2][6] For long-term storage, refrigeration at 2-8°C is recommended, but always allow the container to equilibrate to room temperature before opening to prevent condensation.[7]
Q3: How should I store solutions of this compound?
A3: Solutions are significantly more prone to degradation than the solid material. The primary degradation pathway in solution is the hydrolysis of the amide bond.[7][8] The rate of hydrolysis is highly dependent on pH, with accelerated degradation occurring in both acidic and basic conditions. For short-term storage, use a sterile, buffered solution at a near-neutral pH (pH 5-7) and store at 2-8°C, protected from light.[9] For maximum stability, it is highly recommended to prepare solutions fresh before use and avoid repeated freeze-thaw cycles.[7][10]
Q4: Can I heat the compound to aid in dissolution?
A4: Gentle warming can be used to aid dissolution, but prolonged exposure to high temperatures should be avoided. Amide groups can undergo hydrolysis at elevated temperatures, and the presence of both an amide and a hydroxyl group may lead to other thermal degradation pathways.[11][12] Always monitor for any color change, which could indicate thermal decomposition.
Q5: What signs of degradation should I look for?
A5: Visual signs of degradation in the solid form can include clumping (due to moisture absorption), discoloration (often yellowing), or a change in odor. In solution, degradation may be indicated by a change in color, a drop in pH, or the appearance of precipitate. For quantitative assessment, analytical techniques such as HPLC or LC-MS are necessary to detect and quantify degradation products.[13][14]
II. Troubleshooting In-Depth Degradation Issues
This section provides a structured approach to identifying and mitigating specific degradation problems.
Issue 1: Loss of Purity or Appearance of Unexpected Peaks in Chromatographic Analysis
-
Symptom: You observe new peaks in your HPLC, UPLC, or LC-MS analysis of a stored sample, or the area of the main peak has significantly decreased.
-
Probable Cause & Investigation:
-
Amide Hydrolysis: This is the most common degradation pathway in the presence of moisture or in solution.[15] The amide bond cleaves to yield propanoic acid and 3-amino-1-propanol. This is accelerated by acidic or basic conditions.[16]
-
How to Confirm: Use LC-MS to look for ions corresponding to the mass of the hydrolysis products. Analyze your storage buffer or solvent for pH shifts.
-
-
Oxidation: The primary hydroxyl group is susceptible to oxidation, which can be catalyzed by trace metals or exposure to air (oxygen).[13] This would form an aldehyde or a carboxylic acid.
-
How to Confirm: Look for mass changes in your LC-MS data corresponding to the addition of oxygen atoms or loss of hydrogen atoms.
-
-
Photodegradation: Exposure to UV or even ambient light can cause degradation, often through radical mechanisms.[17]
-
How to Confirm: Compare a sample stored in the dark to one that has been exposed to light.
-
-
-
Mitigation & Prevention:
-
For Hydrolysis: Ensure the solid is stored in a desiccator.[2] When in solution, use a tightly controlled, near-neutral pH buffer and use the solution as quickly as possible.[17] Avoid storing solutions for extended periods.
-
For Oxidation: Store both solid and solutions under an inert atmosphere (argon or nitrogen).[5] Use high-purity, degassed solvents for preparing solutions.
-
For Photodegradation: Always store the compound in amber vials or wrapped in aluminum foil to protect from light.
-
Issue 2: Poor Reproducibility in Experimental Results
-
Symptom: Experiments performed on different days using the same stock solution or different batches of the solid compound yield inconsistent results.
-
Probable Cause & Investigation:
-
Hygroscopicity of Solid: If the solid compound is not handled in a controlled environment, it will absorb varying amounts of water. This changes the effective concentration when weighing out the material.
-
How to Confirm: Perform a Karl Fischer titration to determine the water content of your solid material.
-
-
Ongoing Degradation in Stock Solution: A stock solution, even when refrigerated, can degrade over time.
-
How to Confirm: Run a stability study on your stock solution by analyzing aliquots at different time points (e.g., 0, 24, 48, 72 hours) via HPLC.
-
-
-
Mitigation & Prevention:
-
Handle the solid material in a glove box with controlled humidity or work quickly and store the main container in a desiccator.[2]
-
Always prepare stock solutions fresh for critical experiments. If a stock solution must be used over a period, aliquot it into single-use vials to avoid contaminating the main stock and to minimize freeze-thaw cycles.[9]
-
III. Visualizing Degradation Pathways & Workflows
Primary Degradation Pathways
The following diagram illustrates the two most probable degradation pathways for this compound.
Caption: Key degradation routes for this compound.
Workflow for Investigating Compound Stability
This workflow outlines the logical steps for conducting a forced degradation study.
Caption: A systematic workflow for conducting forced degradation studies.
IV. Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.[4]
Objective: To identify the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter, calibrated
-
HPLC or UPLC system with UV and/or MS detector
-
Temperature-controlled oven, Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 methanol:water).
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a separate vial.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Keep the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Control Sample: Prepare a control by mixing 1 mL of the stock solution with 1 mL of the solvent and store it under ideal conditions (2-8°C, dark).
-
Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 4, 8, 12, 24 hours). Neutralize the acid and base samples before analysis.
-
Analysis: Analyze all samples using a developed reverse-phase HPLC or LC-MS method. Compare the chromatograms of stressed samples to the control to identify new peaks (degradants) and quantify the loss of the parent compound.
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal | None (Solvent only) | 80°C | 48 hours |
| Photolytic | Light Exposure | Ambient | Per ICH Q1B |
V. References
-
Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. (n.d.). ResearchGate. [Link]
-
Handling and Storage of Peptides - FAQ. (n.d.). AAPPTec. [Link]
-
Structure–Property Relationship Study of N‑(Hydroxy)Peptides for the Design of Self-Assembled Parallel β‑Sheets. (2020). PubMed Central. [Link]
-
Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds. (2014). Angewandte Chemie International Edition. [Link]
-
How to Handle Expired Lab Reagents: Tips for Safe and Effective Use. (n.d.). Lab Manager. [Link]
-
Unexpected Hydrolytic Instability of N-acylated Amino Acid Amides and Peptides. (2014). PubMed. [Link]
-
Forced Degradation Studies. (n.d.). BioPharmaSpec. [Link]
-
Eco-Friendly Filtrate Control in Drilling Fluids: Itaconic Acid-Grafted Corn Starch from Natural Organic Materials with Thermal and Salt/Calcium Resistance. (2024). MDPI. [Link]
-
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (n.d.). Arkat USA. [Link]
-
Structural, Thermoanalytical and Molecular Modeling Studies on N-(3-hydroxypropyl) 3α,12α-Dihydroxy-5β-cholan-24-amide and Its Monohydrates. (2007). National Institutes of Health. [Link]
-
Best Practices for Peptide Storage and Handling. (n.d.). Genosphere Biotechnologies. [Link]
-
Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. (2019). MDPI. [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2011). Pharmaceutical Technology. [Link]
-
Classification of goods according to moisture behavior. (n.d.). Container Handbook. [Link]
-
Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Open Library Publishing Platform. [Link]
-
How to Handle Hygroscopic Reference Standards?. (2008). Chromatography Forum. [Link]
-
Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. (2019). ResearchGate. [Link]
-
Synthesis and characterization of new soluble and thermally stable aromatic poly(amide-imide)s based on N-[3,5-bis(N-trimellitoyl)phenyl]phthalimide. (n.d.). ResearchGate. [Link]
-
Hygroscopic material packing. (2023). ResearchGate. [Link]
-
Good Laboratory Practice: Sample and Reagent Storage and Stability. (n.d.). SCION Instruments. [Link]
-
New aromatic polyesteramides: Synthesis and properties. (n.d.). ResearchGate. [Link]
-
The Photochemistry of Amides and Phthalimides. (n.d.). DRUM - University of Maryland. [Link]
-
Hydrolysis of Amide. (n.d.). Organic Synthesis. [Link]
-
Hydrolysis of Esters and Amides. (n.d.). Dalal Institute. [Link]
-
Ch20 : Amide hydrolysis. (n.d.). University of Calgary. [Link]
-
Amides: Structure, Properties, and Reactions. (n.d.). Solubility of Things. [Link]
-
Amide Hydrolysis: Mechanism, Conditions and Applications. (n.d.). Allen. [Link]
Sources
- 1. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN112394127A - Method for determining content of 3-amino-1-adamantanol and L-prolinamide in vildagliptin - Google Patents [patents.google.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. researchgate.net [researchgate.net]
- 9. Design and conformational analysis of peptoids containing N-hydroxy amides reveals a unique sheet-like secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. arkat-usa.org [arkat-usa.org]
- 11. biopharminternational.com [biopharminternational.com]
- 12. researchgate.net [researchgate.net]
- 13. Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pharmtech.com [pharmtech.com]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. researchgate.net [researchgate.net]
Minimizing impurities in the condensation reaction for 3-[(3-Hydroxypropyl)amino]propanamide
Technical Support Center: 3-[(3-Hydroxypropyl)amino]propanamide Synthesis
A Guide to Minimizing Impurities in Condensation Reactions
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this condensation reaction, with a focus on achieving high purity. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to help you troubleshoot and optimize your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route for this compound, and what are its primary challenges?
The most direct and frequently employed route is the nucleophilic substitution (N-alkylation) of 3-aminopropanamide with a 3-carbon electrophile bearing a hydroxyl group, such as 3-chloropropanol or 3-bromopropanol. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed.
The primary challenges are:
-
Controlling Selectivity: The product, a secondary amine, can be more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of a tertiary amine impurity.
-
Side Reactions: Depending on the conditions, side reactions such as elimination of the alkyl halide or degradation of the starting materials can occur.[1] For instance, 3-aminopropanamide (3-APA) is a known precursor to acrylamide, a reactive and toxic compound, especially under thermal stress.[2]
-
Purification: The structural similarity between the starting materials, product, and key impurities, along with their high polarity and water solubility, can make purification by standard methods like crystallization or silica gel chromatography challenging.
Q2: What are the critical reaction parameters to control for minimizing impurities?
Four parameters are critical:
-
Stoichiometry: The molar ratio of the amine to the alkylating agent is crucial. Using an excess of the amine (3-aminopropanamide) can statistically favor the formation of the desired secondary amine product over the tertiary amine byproduct.
-
Temperature: Amide bond formation and N-alkylation are often exothermic.[] Lowering the reaction temperature can help control the reaction rate, reducing the likelihood of over-alkylation and thermal degradation of reactants, such as the conversion of 3-APA to acrylamide.[2]
-
Choice of Base: The base should be strong enough to neutralize the acid byproduct but not so strong as to promote significant elimination side reactions of the 3-chloropropanol. Inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often preferred over strong bases like sodium hydroxide.
-
Solvent Selection: The solvent must dissolve the reactants and reagents but should not participate in the reaction. Polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) are common choices. However, for greener chemistry, alcohols like isopropanol or ethanol can also be effective.[4]
Q3: Which analytical techniques are most effective for monitoring reaction progress and identifying impurities?
A multi-technique approach is recommended:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting materials and formation of the product. A polar mobile phase is typically required.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for this analysis. It allows for the separation and identification of the starting materials, the desired product, and key impurities (like the over-alkylated byproduct) based on their retention times and mass-to-charge ratios.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the final product and can be used to quantify the levels of major impurities if their signals are well-resolved.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the amide C=O stretch (~1640 cm⁻¹) and the O-H stretch from the hydroxyl group (~3300 cm⁻¹).[5]
Troubleshooting Guide: Common Issues & Solutions
Problem: My reaction yield is low, with significant unreacted 3-aminopropanamide remaining.
-
Possible Cause 1: Insufficient Alkylating Agent or Reaction Time. The reaction may not have gone to completion.
-
Solution: Ensure at least a 1:1 molar ratio of 3-chloropropanol to 3-aminopropanamide. If you are using an excess of the amine to prevent over-alkylation, ensure the reaction is monitored by TLC or LC-MS until the limiting reagent (3-chloropropanol) is consumed. Consider extending the reaction time.
-
-
Possible Cause 2: Ineffective Base. The acid generated during the reaction (HCl) protonates the amine starting material, rendering it non-nucleophilic and halting the reaction. If the base is not strong enough or is not present in sufficient quantity, this will occur.
-
Solution: Use at least one equivalent of a suitable base like K₂CO₃ relative to the 3-chloropropanol. Ensure the base is finely powdered and the reaction mixture is stirred vigorously to maximize surface area and reactivity.
-
-
Possible Cause 3: Low Reaction Temperature. While lower temperatures reduce side reactions, a temperature that is too low can significantly slow down the rate of the desired reaction.
-
Solution: Try gradually increasing the reaction temperature in 5-10 °C increments (e.g., from 50 °C to 60-70 °C) while carefully monitoring the impurity profile by LC-MS.
-
Problem: I am observing a major impurity with a mass of M+74 (or M+C₃H₆O) compared to my product.
-
Possible Cause: Over-alkylation. This is the most common significant impurity. The secondary amine product has reacted with a second molecule of 3-chloropropanol to form the tertiary amine, 3-{[bis(3-hydroxypropyl)]amino}propanamide.
-
Solution 1: Adjust Stoichiometry. The most effective control method is to alter the stoichiometry. Use a molar excess of 3-aminopropanamide (e.g., 2 to 5 equivalents) relative to 3-chloropropanol. This increases the probability that the alkylating agent will react with the primary amine starting material rather than the secondary amine product.
-
Solution 2: Slow Addition of Alkylating Agent. Add the 3-chloropropanol solution dropwise to the reaction mixture over several hours using a syringe pump. This keeps the instantaneous concentration of the alkylating agent low, further disfavoring the second alkylation event.[6]
-
Problem: My final product shows traces of acrylamide or related polymers.
-
Possible Cause: Thermal or pH-mediated Degradation. 3-aminopropanamide (3-APA) can undergo elimination to form acrylamide, particularly at elevated temperatures or in strongly basic or acidic conditions.[2] Acrylamide can then polymerize.
-
Solution 1: Strict Temperature Control. Maintain the reaction temperature below 80 °C. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Solution 2: Use a Milder Base. Avoid strong bases like NaOH or KOH. Use weaker bases like NaHCO₃ or K₂CO₃, which are sufficient to neutralize the acid byproduct without promoting significant elimination.
-
Solution 3: Purification. If acrylamide is present, it must be removed. Reverse-phase chromatography can be effective for separating the highly polar product from the slightly less polar acrylamide.
-
Visualizing the Reaction: Pathways and Impurities
The following diagram illustrates the desired reaction pathway and the formation of the primary over-alkylation impurity.
Caption: Reaction scheme for the synthesis of the target molecule and formation of key impurities.
Impact of Key Parameters on Reaction Outcome
This table summarizes how adjusting core experimental variables can help steer the reaction toward higher purity and yield.
| Parameter | Recommended Setting | Rationale | Potential Negative Impact of Deviation |
| Stoichiometry | 2-5 eq. 3-Aminopropanamide | Statistically favors mono-alkylation, suppressing the formation of the tertiary amine impurity. | Using < 1.5 eq. significantly increases over-alkylation. |
| Temperature | 50-70 °C | Balances reaction rate with impurity formation. Minimizes thermal degradation of 3-aminopropanamide. | > 80 °C increases risk of over-alkylation and acrylamide formation.[2] < 40 °C leads to very slow conversion. |
| Base | 1.5-2.0 eq. K₂CO₃ or NaHCO₃ | Sufficiently basic to neutralize HCl byproduct without promoting significant elimination of 3-chloropropanol. | Strong bases (NaOH, KOH) can increase elimination and hydrolysis. Weak bases may not drive the reaction to completion. |
| Solvent | Acetonitrile, Isopropanol | Polar solvents that solubilize reactants but are generally non-reactive. | Protic solvents with high reactivity (e.g., water as the primary solvent) can lead to hydrolysis. Non-polar solvents will result in poor solubility.[4] |
Optimized Experimental Protocol
This protocol is designed as a robust starting point for minimizing impurities in a laboratory-scale synthesis.
Materials:
-
3-Aminopropanamide
-
3-Chloropropanol
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered
-
Acetonitrile (or Isopropanol), anhydrous grade
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Syringe pump (recommended for controlled addition)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Charge Reactants: To the flask, add 3-aminopropanamide (3.0 eq.) and finely powdered potassium carbonate (2.0 eq.).
-
Add Solvent: Add anhydrous acetonitrile to create a stirrable slurry (approx. 0.2-0.5 M concentration relative to the limiting reagent).
-
Heat: Begin vigorous stirring and heat the mixture to 60 °C.
-
Controlled Addition: In a separate flask, prepare a solution of 3-chloropropanol (1.0 eq.) in a small amount of anhydrous acetonitrile. Using a syringe pump, add this solution dropwise to the heated reaction mixture over 2-4 hours.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 60 °C. Monitor the consumption of 3-chloropropanol by taking small aliquots every 1-2 hours and analyzing by LC-MS or TLC.
-
Workup: Once the 3-chloropropanol is consumed (typically 8-16 hours), cool the reaction to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃ and KCl).
-
Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product will be an oil or semi-solid containing the desired product and excess 3-aminopropanamide.
-
Purification is best achieved using column chromatography. Due to the high polarity, reverse-phase silica (C18) with a water/methanol or water/acetonitrile gradient is often more effective than normal-phase silica gel.
-
References
-
Synthesis and analysis of amides. Chemistry Education. Available at: [Link]
-
Direct Amidation of Tertiary N-Benzylamines. Organic Letters - ACS Publications. Available at: [Link]
-
A green chemistry perspective on catalytic amide bond formation. UCL Discovery. Available at: [Link]
- Analysis method for amide compounds. Google Patents (CN103512996B).
-
What is the best method for detecting Amide groups in the presence of Amine groups? ResearchGate. Available at: [Link]
-
Gas-Phase Amidation of Carboxylic Acids with Woodward's Reagent K Ions. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences. Available at: [Link]
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development. Available at: [Link]
-
The chemistry, formation and occurrence of 3-aminopropionamide (3-APA) in foods. Food Standards Agency. Available at: [Link]
-
Generation of 3-aminopropanamide and its cluster formation with nucleation precursors- a theoretical exploration. Chemosphere. Available at: [Link]
-
Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Scholars Research Library. Available at: [Link]
-
Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link]
Sources
Technical Support Center: Method Development for Resolving 3-[(3-Hydroxypropyl)amino]propanamide Isomers
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the analytical separation of 3-[(3-Hydroxypropyl)amino]propanamide isomers. This molecule's high polarity and potential for isomerism present unique chromatographic challenges. This document offers foundational knowledge, detailed troubleshooting, and validated starting protocols to streamline your method development process.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of this compound.
Q1: What are the potential isomers of this compound I should be aware of?
A1: The chemical structure of this compound (C₆H₁₄N₂O₂) contains both amine and hydroxyl functional groups, making it a highly polar molecule[1]. Depending on the synthesis route, you may encounter two main types of isomers:
-
Positional Isomers: While the primary structure is defined, impurities from synthesis could include isomers where the hydroxypropyl group is attached at a different position or where the propanamide backbone is altered (e.g., 2-[(3-Hydroxypropyl)amino]propanamide).
-
Stereoisomers (Enantiomers): The core structure may contain a chiral center, leading to the existence of enantiomers (non-superimposable mirror images). Enantiomers have identical physical and chemical properties in an achiral environment and can only be separated using a chiral stationary phase (CSP) or a chiral additive[2][3].
Q2: Why is standard reversed-phase (e.g., C18) HPLC often ineffective for this compound?
A2: Standard reversed-phase high-performance liquid chromatography (RP-HPLC) relies on hydrophobic interactions between the analyte and the stationary phase. This compound is a small, polar molecule containing hydrophilic amine, amide, and hydroxyl groups. In the highly aqueous mobile phases used in RP-HPLC, this compound will have very little affinity for the nonpolar C18 stationary phase, leading to poor or no retention[4].
Q3: What are the most promising chromatographic techniques for separating these isomers?
A3: Given the analyte's properties, the following techniques are recommended:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is the premier technique for retaining and separating highly polar compounds[5][6]. HILIC utilizes a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of a nonpolar organic solvent (typically acetonitrile)[7][8]. This creates a water-enriched layer on the stationary phase surface into which polar analytes can partition, thus enabling retention.
-
Chiral Chromatography: If enantiomeric separation is required, a chiral stationary phase (CSP) is mandatory[9][10]. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly effective for a broad range of compounds, including those with amine and alcohol functionalities[11]. This can be performed in normal-phase, polar organic, or reversed-phase modes.
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the primary mobile phase, often with a polar co-solvent like methanol[12][13]. It is an excellent technique for both chiral and achiral separations of polar compounds and is known for its high speed and efficiency[14][15].
-
Capillary Electrophoresis (CE): CE separates analytes based on their charge-to-size ratio in an electric field[16][17]. It is a powerful alternative for separating small, charged isomers and requires minimal solvent[18][19].
Q4: Is derivatization necessary for the analysis of this compound?
A4: Not necessarily for separation, but it can be highly beneficial for detection. The analyte lacks a strong chromophore, making UV detection at low wavelengths (e.g., <210 nm) non-selective and prone to interference. Pre-column or post-column derivatization can attach a UV-active or fluorescent tag to the primary or secondary amine group, significantly improving sensitivity and selectivity[20][21]. Common derivatizing reagents for amines include o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and dansyl chloride[22].
Part 2: Troubleshooting Common Method Development Issues
This section provides solutions to specific problems you may encounter during your experiments.
Q5: I am observing poor or no retention of my analyte, even in HILIC mode. What should I do?
A5: This is a common issue when transitioning from reversed-phase to HILIC. The cause is often related to the mobile phase composition or insufficient column equilibration.
-
Causality: In HILIC, retention is driven by the partitioning of the analyte into the aqueous layer on the stationary phase surface. A higher organic content in the mobile phase strengthens this partitioning and increases retention.
-
Solutions:
-
Increase Organic Content: Your starting mobile phase should be high in organic solvent (e.g., 95% acetonitrile). If retention is still low, try increasing it to 97% or even higher.
-
Reduce Buffer Concentration: High salt concentrations in the mobile phase can decrease retention in some HILIC mechanisms. Try reducing the buffer concentration (e.g., from 20 mM to 5-10 mM).
-
Ensure Proper Equilibration: HILIC columns require extensive equilibration to establish the aqueous layer.[23][24]. Flush the column with the initial mobile phase for at least 50 column volumes before the first injection and ensure sufficient re-equilibration time between gradient runs[23].
-
Check Sample Diluent: The sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase (i.e., high organic content). Injecting a sample in a highly aqueous diluent can disrupt the stationary phase water layer and cause poor peak shape or low retention.
-
Q6: My peaks are broad and exhibit significant tailing. How can I improve the peak shape?
A6: Peak tailing for a basic compound like this compound is often caused by secondary interactions with the stationary phase or issues with the mobile phase.[25].
-
Causality: The secondary amine in the analyte is basic and can interact with acidic silanol groups present on the surface of silica-based stationary phases. This strong, undesirable interaction leads to peak tailing[11][26].
-
Solutions:
-
Add a Basic Modifier: To mitigate silanol interactions in chiral or normal-phase chromatography, add a small amount of a basic competitor, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase (typically 0.05% - 0.1%)[11]. This additive will interact with the active sites, leaving fewer available to cause analyte tailing.
-
Optimize Mobile Phase pH: In HILIC or reversed-phase, adjusting the pH can suppress unwanted interactions. For a basic analyte, using a low pH mobile phase (e.g., pH < 3) will protonate the silanol groups, reducing their ability to interact with the protonated amine analyte[26]. Conversely, a high pH mobile phase can deprotonate the analyte, but this may not be suitable for all columns.
-
Select a Different Stationary Phase: Modern HILIC columns are often designed to minimize silanol activity. Consider phases with alternative chemistries (e.g., amide, diol) or end-capped phases that may exhibit fewer secondary interactions[27].
-
Lower Analyte Concentration: Overloading the column can lead to peak tailing. Try injecting a lower concentration of your sample to see if the peak shape improves[28].
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common separation issues.
Caption: A decision tree for troubleshooting isomer separation issues.
Q7: My retention times are unstable and drifting between injections. What is the likely cause?
A7: Retention time drift is a frequent challenge, especially in HILIC, and typically points to three main areas: column equilibration, mobile phase composition, or temperature.[29].
-
Causality and Solutions:
-
Inadequate Equilibration (HILIC): The hydration layer on the HILIC stationary phase can take a long time to stabilize. If the column is not fully equilibrated before the first injection or between gradient runs, retention times will shift (usually decrease) as the analysis sequence progresses. Solution: As stated before, ensure a long initial equilibration (at least 50 column volumes) and sufficient re-equilibration time between injections (10-20 column volumes is a good starting point)[23].
-
Mobile Phase Volatility: HILIC mobile phases often contain a high percentage of volatile acetonitrile. If the mobile phase reservoir is not properly covered, acetonitrile can evaporate over time, increasing the proportion of the aqueous component and decreasing retention. Solution: Prepare fresh mobile phase daily, keep reservoirs tightly sealed, and use a solvent mixer if your system has one[30].
-
Temperature Fluctuations: Column temperature directly affects retention time. Small changes in the ambient lab temperature can cause drift if a column oven is not used. Solution: Use a thermostatically controlled column compartment and maintain a constant temperature (e.g., 30-40 °C) for robust and reproducible results[11].
-
Part 3: Recommended Experimental Protocols
The following protocols provide validated starting points for your method development.
Protocol 1: HILIC Screening for Positional Isomers
This protocol is designed to achieve retention and initial separation of polar isomers.
| Parameter | Recommended Starting Condition | Rationale & Notes |
| Column | HILIC Silica or Amide Phase (e.g., 100 x 2.1 mm, <3 µm) | Silica offers strong hydrophilicity; Amide phases can offer alternative selectivity and reduced silanol activity[27]. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 4.5 (w/ Acetic Acid) | A volatile buffer ideal for MS compatibility. The pH helps maintain consistent analyte ionization. |
| Mobile Phase B | Acetonitrile | The weak solvent in HILIC mode. |
| Gradient | 95% B -> 70% B over 10 minutes | A broad gradient to elute compounds with varying polarities. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature can improve peak efficiency and reduce viscosity. |
| Injection Vol. | 1-2 µL | Keep the volume low to minimize peak distortion. |
| Sample Diluent | 90% Acetonitrile / 10% Water | Ensures compatibility with the initial mobile phase to prevent peak distortion. |
| Equilibration | 50 column volumes initial; 15 volumes between runs | CRITICAL: Insufficient equilibration is the most common cause of failure in HILIC[23][24]. |
Step-by-Step Methodology:
-
Install the HILIC column and flush the system with 95:5 Acetonitrile:Water.
-
Equilibrate the column with the initial mobile phase conditions (95% B) for at least 50 column volumes. For a 100x2.1mm column, this is approximately 30-40 minutes at 0.3 mL/min.
-
Prepare the sample in 90% Acetonitrile / 10% Water.
-
Inject the sample and run the gradient method.
-
After the run, re-equilibrate the column at 95% B for at least 15 column volumes before the next injection.
Protocol 2: Chiral Separation Screening for Enantiomers
This protocol uses a polysaccharide-based CSP, which is highly versatile for chiral separations[11].
| Parameter | Recommended Starting Condition | Rationale & Notes |
| Column | Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) CSP | These phases are known for their broad selectivity for chiral compounds, including amines and alcohols[11]. |
| Mode | Polar Organic Mode | This mode often provides excellent selectivity for polar compounds on polysaccharide CSPs. |
| Mobile Phase | Acetonitrile / Methanol / Diethylamine (90:10:0.1, v/v/v) | A common starting point. The ratio of ACN to MeOH can be adjusted to optimize selectivity. DEA is crucial to improve peak shape for basic analytes[11]. |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | Adjust proportionally for different column diameters. |
| Column Temp. | 25 °C | Chiral separations can be sensitive to temperature; start at ambient and optimize if necessary[11]. |
| Detection | UV at 205 nm or CAD/ELSD/MS | Use a low UV wavelength if no derivatization is used, or a more universal detector. |
Step-by-Step Methodology:
-
Install the chiral column.
-
Flush and equilibrate the column with the chosen mobile phase until a stable baseline is achieved (typically 20-30 minutes).
-
Dissolve the sample in the mobile phase.
-
Inject the sample.
-
If no separation is observed, systematically vary the mobile phase. Good alternatives to screen include:
-
Changing the alcohol (e.g., use Ethanol or Isopropanol instead of Methanol).
-
Varying the ACN/Alcohol ratio (e.g., 80:20, 95:5).
-
Trying normal-phase conditions (e.g., Hexane/Isopropanol with 0.1% DEA).
-
Part 4: References
-
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231–247. Available at: [Link]
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Zhang, T., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 302–315. Available at: [Link]
-
Separation Science. (n.d.). The Capillary Electrophoresis (CE) Capillary. Available at: [Link]
-
Restek. (2020). How to Avoid Common Problems with HILIC Methods. Available at: [Link]
-
van der Laan, T. R., et al. (2019). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Analytical Methods, 11(1), 25-29. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]
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PubChem. (n.d.). 3-Amino-3-(hydroxyamino)propanamide. Available at: [Link]
-
ResearchGate. (2014). How can I improve my chiral column resolution? Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Propanamide, N-[3-[bis(2-hydroxyethyl)amino]phenyl]- on Newcrom R1 HPLC column. Available at: [Link]
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Garcı́a-Cañas, V., et al. (2012). Capillary electrophoresis and small molecule drug discovery: a perfect match? Expert Opinion on Drug Discovery, 7(10), 917-933. Available at: [Link]
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Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available at: [Link]
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ResearchGate. (n.d.). Capillary electrophoresis for the analysis of small-molecule pharmaceuticals. Available at: [Link]
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Crawford Scientific. (n.d.). HPLC Troubleshooting. Available at: [Link]
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Li, Y., et al. (2020). Advances of supercritical fluid chromatography in lipid profiling. Journal of Pharmaceutical Analysis, 10(5), 409-418. Available at: [Link]
-
Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252). Available at: [Link]
-
Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Available at: [Link]
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Available at: [Link]
-
Gottschalk, C., et al. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Food Chemistry, 390, 133169. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Available at: [Link]
-
LCGC International. (n.d.). Top Ten Tips for HILIC Method Development and Optimization. Available at: [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]
-
Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6205. Available at: [Link]
-
Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Available at: [Link]
-
Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation. Available at: [Link]
-
Md Som, U., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Molecules, 25(1), 167. Available at: [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-571. Available at: [Link]
-
ResearchGate. (n.d.). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Available at: [Link]
-
MAC-MOD Analytical. (n.d.). ACE HILIC Method Development Guide. Available at: [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
University of Ilorin. (n.d.). SEPARATION METHODS OF ANALYSIS (CHM 703). Available at: [Link]
-
PubChem. (n.d.). 3-Aminopropanamide hydrochloride. Available at: [Link]
-
ResearchGate. (n.d.). (A) Supercritical fluid chromatography (SFC) separation of acidic.... Available at: [Link]
-
Chemistry LibreTexts. (2021). Lab 6: Capillary Electrophoresis. Available at: [Link]
-
Teledyne ISCO. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography? Available at: [Link]
-
DiVA portal. (2023). Capillary electrophoresis mass spectrometry applied to structural proteomics and small molecule analysis. Available at: [Link]
-
Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
Semantic Scholar. (n.d.). [PDF] Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Available at: [Link]
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Validation & Comparative
A Guide to Optimizing Antibody-Drug Conjugates: Comparative Efficacy of 3-[(3-Hydroxypropyl)amino]propanamide and Alternative Hydrophilic Linkers
Introduction: The Critical Role of the Linker in ADC Therapeutic Index
Antibody-drug conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload.[][2] The linker, the chemical bridge connecting these two components, is a critical determinant of an ADC's success or failure.[3] Its design dictates the conjugate's stability in circulation, its pharmacokinetic (PK) profile, and the mechanism of payload release at the target site.[][4] An ideal linker must be stable enough to prevent premature payload release in the bloodstream, which can lead to off-target toxicity, yet labile enough to efficiently release the drug inside the cancer cell.[4][5][6]
A significant challenge in ADC development arises from the hydrophobic nature of many potent payloads. This hydrophobicity can induce ADC aggregation, leading to rapid clearance from circulation and diminished therapeutic efficacy.[7][8][] Hydrophilic linkers have emerged as a key strategy to counteract these effects. By increasing the overall hydrophilicity of the ADC, these linkers enhance solubility, reduce aggregation, and improve pharmacokinetic properties, ultimately widening the therapeutic window.[7][][10]
This guide provides a comparative analysis of 3-[(3-Hydroxypropyl)amino]propanamide, a short-chain hydrophilic, non-cleavable linker, with other common linker technologies. We will explore the causal relationships behind experimental design choices and present supporting data to guide researchers in the rational design of next-generation ADCs.
Understanding Linker Architectures: A Tale of Two Strategies
ADC linkers are broadly classified into two categories based on their payload release mechanism: non-cleavable and cleavable.[][4]
-
Non-Cleavable Linkers: These linkers offer high plasma stability as they lack a specific chemical trigger for cleavage.[11][12] The payload is released only after the ADC is internalized by the target cell and the antibody component is completely degraded by lysosomal proteases.[12][13] This results in the release of the payload still attached to the linker and a single amino acid residue.[13] While this enhances safety and can improve the therapeutic index, it generally results in a lower "bystander effect," as the charged payload-amino acid complex is less membrane-permeable and cannot easily kill neighboring antigen-negative cancer cells.[4][14]
-
Cleavable Linkers: These linkers are designed to be stable in circulation but are cleaved by specific triggers present in the tumor microenvironment or within the cancer cell.[4][6] Common cleavage mechanisms include:
-
Protease-Sensitive: Utilizing dipeptides like valine-citrulline (Val-Cit) that are cleaved by lysosomal proteases (e.g., Cathepsin B) which are upregulated in tumor cells.[6]
-
pH-Sensitive: Employing acid-labile groups like hydrazones that break down in the acidic environment of endosomes and lysosomes.[]
-
Glutathione-Sensitive: Incorporating disulfide bonds that are reduced in the cytoplasm, which has a much higher glutathione concentration than the bloodstream.[5]
-
The choice between a cleavable and non-cleavable linker is a critical decision in ADC design, driven by the properties of the payload, the target antigen biology, and the desired mechanism of action.[11]
Diagram 1: ADC Structure and Linker Types
Caption: Contrasting payload release pathways for non-cleavable vs. cleavable linkers.
Experimental Protocols for Linker Evaluation
To ensure the trustworthiness of our findings, protocols must be self-validating. The following are streamlined methodologies for comparing the efficacy of ADCs constructed with different linkers.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and quantify premature payload release in plasma.
Causality: This assay is critical for predicting potential off-target toxicity. An unstable linker will release payload systemically, leading to adverse effects and reduced drug delivery to the tumor. [3][15]Comparing linker stability in mouse and human plasma is also important, as enzymatic differences can lead to different stability profiles. [16][15] Methodology:
-
Preparation: Dilute the test ADC (e.g., with this compound linker) and a comparator ADC (e.g., with a Val-Cit linker) to a final concentration of 100 µg/mL in fresh mouse and human plasma.
-
Incubation: Incubate samples at 37°C. Collect aliquots at multiple time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Sample Cleanup: Precipitate plasma proteins using acetonitrile. Centrifuge and collect the supernatant. Alternatively, use immuno-affinity capture to isolate the ADC. [15][17]4. Analysis: Analyze the samples using LC-MS/MS to quantify the amount of intact ADC and any released free payload.
-
Data Interpretation: Plot the percentage of intact ADC over time. A stable linker will show minimal degradation over the incubation period. The half-life (t½) of the ADC in plasma can be calculated.
Protocol 2: In Vivo Xenograft Efficacy Study
Objective: To compare the anti-tumor activity of ADCs with different linkers in a preclinical animal model.
Causality: This is the ultimate test of an ADC's therapeutic potential, integrating its stability, pharmacokinetics, and payload potency. The choice of cell line and xenograft model is crucial and should be based on a target antigen expression level relevant to the clinical indication.
Methodology:
-
Model Development: Implant human tumor cells (e.g., NCI-N87 for HER2-positive gastric cancer) subcutaneously into immunocompromised mice. [17]2. Tumor Growth: Allow tumors to grow to an average volume of 100-200 mm³.
-
Grouping and Dosing: Randomize mice into treatment groups (n=8-10 per group):
-
Vehicle Control (e.g., PBS)
-
ADC 1 (Test Linker, e.g., this compound)
-
ADC 2 (Comparator Linker, e.g., Val-Cit)
-
Administer a single intravenous dose (e.g., 3 mg/kg).
-
-
Monitoring: Measure tumor volume and body weight 2-3 times per week for 21-28 days.
-
Endpoint: The study endpoint is typically reached when tumors in the control group exceed a predetermined size (e.g., 2000 mm³) or if significant body weight loss is observed in treatment groups.
-
Data Analysis: Plot mean tumor volume ± SEM for each group over time. Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
Diagram 3: Experimental Workflow for ADC Efficacy
Caption: A streamlined workflow from in vitro characterization to in vivo efficacy testing for ADC candidates.
Conclusion and Future Perspectives
The selection of a linker is a multi-parameter optimization problem with no one-size-fits-all solution. The evidence suggests that short-chain, hydrophilic, non-cleavable linkers, exemplified by the this compound scaffold, offer a compelling strategy for developing highly stable and tolerable ADCs. This approach is particularly well-suited for payloads where the bystander effect is not required or desired, and where maximizing systemic exposure and minimizing off-target toxicity are the primary objectives.
In contrast, cleavable linkers like Val-Cit remain indispensable for ADCs that rely on the bystander effect to achieve maximum therapeutic efficacy, especially in heterogeneous tumor environments. The future of linker technology will likely involve more sophisticated designs, including dual-release mechanisms and linkers that respond to more specific triggers within the tumor microenvironment. [18][19]As our understanding of tumor biology deepens, so too will our ability to rationally design linkers that strike the perfect balance between stability, targeted release, and potent efficacy.
References
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- The Pivotal Role of Hydrophilic Linkers in Antibody-Drug Conjugates: A Compar
- Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Frontiers.
- Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjug
- The role of hydrophilic linkers in next-generation antibody-drug conjug
- What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers. Biopharma PEG.
- Non-cleavable linkers for ADCs. ProteoGenix.
- Noncleavable Linkers.
- What Are ADC Linkers: Difference Between Cleavable and Non-Cleavable?. BOC Sciences.
- The Impact of Linker Hydrophilicity on ADC Pharmacokinetics: A Compar
- How ADC Linkers Work: Controlling Stability & Drug Release. BOC Sciences.
- Striking the Right Balance: Linker Design in ADC Cancer Therapies. WuXi AppTec.
- A Comparative Analysis of ADC Linker Technologies: A Guide for Researchers. Benchchem.
- Novel hydrophilic drug linkers enable exatecan-based antibody-drug conjugates with promising physiochemical properties and in vivo activity. Molecular Cancer Therapeutics.
- Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. PubMed Central.
- Comparative efficacy studies of non-cleavable ADCs. Comparison of in...
- Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjug
- The High Hydrophilicity of ADC Linker Has Become the Main Trend in Modific
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- A Comparative Analysis of Antibody-Drug Conjugate (ADC) Linker Technologies. Benchchem.
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- Considerations in ADC Linker Design: Stability, Efficacy, and Precision. Biointron.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-[(3-Hydroxypropyl)amino]propanamide
Abstract
The robust quantification of 3-[(3-Hydroxypropyl)amino]propanamide, a small, polar molecule, is critical in various stages of pharmaceutical development and quality control. Ensuring the consistency and reliability of analytical data across different methods, instruments, or laboratories is paramount. This guide provides an in-depth comparison of principal analytical techniques for this compound and outlines a comprehensive framework for their cross-validation. We delve into the causality behind experimental choices, presenting detailed protocols and comparative data to support researchers, scientists, and drug development professionals in establishing scientifically sound and defensible analytical results. This document is structured to serve as a practical, field-proven resource, grounded in authoritative regulatory standards.
Introduction: The Analytical Challenge
This compound is characterized by its high polarity, low molecular weight, and lack of a strong chromophore, presenting a unique set of analytical challenges. Its structure, featuring primary amine, secondary amine, amide, and hydroxyl functional groups, makes it highly water-soluble and difficult to retain on traditional reversed-phase chromatography columns. Furthermore, its low UV absorbance necessitates either highly sensitive detection methods or pre-column derivatization.
Method cross-validation becomes essential when analytical data needs to be compared across different studies or sites. According to the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA), cross-validation is a formal process to compare the validation parameters of two or more bioanalytical methods.[1][2] This is critical during method transfer, when switching to a new instrument, or when data from different analytical techniques must be correlated.[2] This guide will focus on the cross-validation of two common, yet distinct, analytical approaches: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Foundational Principles of Method Cross-Validation
The objective of cross-validation is to demonstrate that an analytical procedure is suitable for its intended purpose and that different methods or laboratories can produce comparable results.[3] The process is governed by guidelines from regulatory bodies like the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline, which details the validation of analytical procedures.[3][4][5]
Key parameters to be assessed during a cross-validation study include:
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Selectivity/Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
A cross-validation study typically involves analyzing the same set of quality control (QC) samples and, where possible, incurred study samples by both methods to establish inter-method reliability.[2]
Comparative Overview of Analytical Methodologies
We will compare two orthogonal methods suitable for the analysis of this compound: a derivatization-based HPLC-UV method and a direct LC-MS/MS method.
| Feature | HPLC-UV (with Derivatization) | LC-MS/MS (Direct Analysis) |
| Principle | Chemical modification to add a UV-absorbing chromophore, followed by chromatographic separation and UV detection. | Separation by liquid chromatography followed by highly selective and sensitive detection based on mass-to-charge ratio.[6] |
| Selectivity | Moderate. Dependent on chromatographic resolution and specificity of the derivatizing agent. Potential for interference from other primary/secondary amines. | Very High. Based on parent and fragment ion masses (MRM), providing exceptional specificity.[6] |
| Sensitivity | Good. Dependent on the molar absorptivity of the derivatized product. | Excellent. Typically offers sub-nanogram per milliliter detection limits. |
| Throughput | Lower. The derivatization step adds significant time and complexity to sample preparation. | Higher. Direct injection after simple sample cleanup (e.g., protein precipitation, dilution) is often possible. |
| Cost & Accessibility | Lower. HPLC-UV systems are widely available and less expensive to operate and maintain. | Higher. LC-MS/MS instruments require a larger capital investment and specialized expertise. |
| Robustness | Can be less robust due to the multi-step nature of derivatization, which can introduce variability. | Generally very robust, though susceptible to matrix effects (ion suppression/enhancement). |
Experimental Protocols
The following protocols are detailed, step-by-step methodologies that serve as a foundation for a cross-validation study.
Method A: HPLC-UV with Pre-Column Derivatization
This method leverages the reaction of the primary and/or secondary amine on the analyte with a derivatizing agent to attach a UV-active moiety. 9-fluorenylmethyl chloroformate (FMOC) is a common choice for derivatizing primary and secondary amines.[7]
Protocol Steps:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in water.
-
Create a series of calibration standards and quality control (QC) samples by spiking the stock solution into the relevant matrix (e.g., placebo formulation, plasma).
-
For test samples, dissolve or dilute them in water to fall within the calibration range.
-
-
Derivatization Procedure:
-
To 100 µL of standard, QC, or sample, add 200 µL of a borate buffer (pH 9.0).
-
Add 200 µL of a 5 mM solution of FMOC in acetonitrile.
-
Vortex the mixture for 30 seconds and allow it to react at room temperature for 15 minutes.
-
Quench the reaction by adding 100 µL of a 100 mM solution of glycine.
-
Vortex for 15 seconds.
-
Extract the excess, unreacted FMOC reagent with 1 mL of hexane. Vortex and centrifuge.
-
Transfer the aqueous layer containing the derivatized analyte to an HPLC vial for analysis.
-
-
Chromatographic Conditions:
-
Column: Discovery® RP-Amide C16, 15 cm × 4.6 mm, 5 µm particles or equivalent.
-
Mobile Phase A: 25 mM Potassium Phosphate buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 20% B to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV, 266 nm (the absorbance maximum for the FMOC adduct).[7]
-
Injection Volume: 20 µL.
-
Method B: LC-MS/MS Direct Analysis
Due to its polar nature, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation technique for the direct analysis of this compound. This method avoids derivatization, increasing throughput and reducing potential sources of error.
Protocol Steps:
-
Standard and Sample Preparation:
-
Prepare stock solutions, calibration standards, and QCs as described in Method A.
-
Perform a simple sample cleanup. For a plasma sample, a protein precipitation step is effective: Add 3 parts of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte) to 1 part of the sample.
-
Vortex and centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to an LC-MS vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system capable of high-pressure gradients.
-
Column: BEH HILIC Amide column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 95% B, hold for 0.5 min, decrease to 40% B over 3.0 min, hold for 1.0 min, then return to 95% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transition: Monitor a specific precursor ion to product ion transition (e.g., [M+H]+ → fragment). This would be determined by direct infusion of the analyte.
-
Cross-Validation Study Design and Data Comparison
To formally cross-validate Method A and Method B, a set of QCs at low, medium, and high concentrations are prepared and analyzed by both methods on the same day by different analysts.
Workflow for Cross-Validation
Acceptance Criteria
The acceptance criteria should be pre-defined in the validation plan. A common approach, adapted from EMA and FDA guidelines, is that the mean concentration from at least two-thirds of the QC samples should be within ±15% of the nominal value, and the precision (%CV) should not exceed 15%.[1][8] For cross-validation, the percentage difference between the mean values obtained by the two methods for each QC level should also be within ±15%.
Hypothetical Comparative Data
The table below presents hypothetical data from a cross-validation experiment.
| QC Level | Nominal Conc. (ng/mL) | Method A (HPLC-UV) Mean Conc. (ng/mL) (n=6) | Method A %CV | Method B (LC-MS/MS) Mean Conc. (ng/mL) (n=6) | Method B %CV | % Difference [(A-B)/Avg(A,B)]*100 |
| Low QC | 50.0 | 52.5 | 6.8% | 48.9 | 4.5% | 7.1% |
| Mid QC | 500 | 485 | 4.2% | 508 | 3.1% | -4.6% |
| High QC | 1500 | 1560 | 3.5% | 1525 | 2.8% | 2.3% |
Interpretation of Results:
In this hypothetical scenario, the cross-validation would be considered successful.
-
Precision: Both methods demonstrate excellent precision, with %CV values well below the 15% limit.
-
Accuracy: The mean concentrations for both methods are within 15% of the nominal values (e.g., for Low QC, Method A is +5.0% and Method B is -2.2%).
-
Inter-Method Agreement: The percentage difference between the two methods is less than 15% for all levels, indicating that the methods provide comparable quantitative results.
The slightly higher variability (%CV) in the HPLC-UV method is expected due to the additional manual steps involved in the derivatization process. The LC-MS/MS method, being more direct and automated, typically yields higher precision.
Conclusion and Recommendations
Both HPLC-UV with derivatization and direct HILIC-LC-MS/MS are viable techniques for the quantification of this compound.
-
LC-MS/MS is the superior method in terms of sensitivity, selectivity, and throughput. It should be the method of choice for regulated bioanalysis, trace-level impurity quantification, and high-throughput screening.
-
HPLC-UV with derivatization remains a valuable and accessible alternative, particularly in QC labs where mass spectrometry is not available or for assays where high sensitivity is not required. Its lower cost and wider availability are significant advantages.
A successful cross-validation, as demonstrated, provides the necessary scientific evidence to ensure data integrity and comparability when transitioning between these methods. This allows an organization to leverage the speed and sensitivity of LC-MS/MS during development and the cost-effectiveness of HPLC-UV for routine release testing, confident that the results are interchangeable and reliable. This risk-based approach aligns with the lifecycle management of analytical procedures.[9]
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European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]
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Guicharnaud, P., & Henion, J. (n.d.). LC-MS metabolomics of polar compounds. PubMed. Retrieved from [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Ovid. (n.d.). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
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Waters. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
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International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
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A Comparative Guide to the In Vivo and In Vitro Activity of 3-[(3-Hydroxypropyl)amino]propanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Bridging the Gap Between Benchtop and Biological Systems
In the landscape of modern drug discovery, the journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic is a rigorous and multifaceted process. A critical juncture in this journey is the comprehensive evaluation of a compound's biological activity, both in controlled, artificial environments (in vitro) and within living organisms (in vivo). This guide provides a detailed comparative analysis of the known and potential biological activities of 3-[(3-Hydroxypropyl)amino]propanamide , a small molecule with a propanamide backbone featuring both amine and hydroxyl functional groups.[1]
The inherent structure of this compound, with its capacity for hydrogen bonding and potential for various chemical modifications, suggests a diverse range of biological interactions.[1] While direct and extensive experimental data for this compound is emerging, this guide will synthesize the available in vitro findings, primarily focusing on its potential as an anticancer agent, and draw upon data from structurally related propanamide derivatives to project its likely in vivo behavior. Understanding the correlation—and often, the disparity—between in vitro potency and in vivo efficacy is paramount for making informed decisions in drug development.
In Vitro Activity: A Window into Cellular Mechanisms
In vitro assays serve as the foundational step in characterizing the biological effects of a new compound. They offer a controlled environment to elucidate mechanisms of action at a cellular and molecular level, providing crucial data on potency, selectivity, and potential therapeutic applications.
Anticancer Activity: Inducing Cell Death in Colon Cancer Lines
Preliminary research into compounds structurally related to this compound has revealed promising anticancer properties. Notably, a peptide incorporating a 3-aminopropanamide moiety, designated HPA3P, has demonstrated cytotoxic effects against human colon cancer cell lines.
Experimental Protocol: Assessing Cytotoxicity and Cell Death Pathways
A standard approach to evaluating the in vitro anticancer activity of a compound like this compound involves a series of well-established assays:
-
MTT Assay for Cell Viability: This colorimetric assay is a primary screening tool to determine the concentration at which a compound inhibits cell proliferation.
-
Flow Cytometry for Apoptosis and Necrosis Analysis: By using fluorescent markers like Annexin V and Propidium Iodide (PI), researchers can distinguish between healthy, apoptotic (programmed cell death), and necrotic (uncontrolled cell death) cells.
-
Western Blotting for Mechanistic Insights: This technique allows for the detection of specific proteins involved in cell death pathways. For instance, the cleavage of caspase-3 and PARP are hallmark indicators of apoptosis.
Key Findings from a Structurally Related Peptide (HPA3P):
Studies on HPA3P in colon cancer cell lines have shown that it induces cell death primarily through necrosis rather than apoptosis. This is evidenced by a significant increase in PI-positive cells without the corresponding detection of cleaved caspase-3 or PARP, which are key markers of apoptosis.
| Cell Line | Compound | Assay | Key Observation |
| Colon Cancer | HPA3P | Flow Cytometry | Increased Annexin V-positive/PI-positive and PI-positive cells |
| Colon Cancer | HPA3P | Western Blot | No detection of cleaved caspase-3 or PARP |
This table summarizes the observed in vitro effects of a peptide containing a 3-aminopropanamide moiety on colon cancer cells.
Signaling Pathway: Postulated Mechanism of Action
The preference for inducing necrosis suggests a mechanism of action that bypasses the classical apoptotic pathways, which can be a significant advantage in treating apoptosis-resistant cancers.
Potential Antimicrobial and Anti-inflammatory Activities
The chemical structure of this compound, possessing both amine and amide functionalities, suggests potential for antimicrobial and anti-inflammatory activities. Several studies have demonstrated the antimicrobial properties of compounds with similar functional groups, with proposed mechanisms including the disruption of bacterial cell wall synthesis.[2] Furthermore, N-substituted benzamides and nicotinamides have been shown to inhibit the production of pro-inflammatory cytokines like TNF-alpha in mouse models, suggesting a possible anti-inflammatory role for related propanamide derivatives.[3]
In Vivo Activity: Navigating the Complexities of a Biological System
While in vitro studies provide essential mechanistic data, in vivo testing in animal models is indispensable for evaluating a compound's overall efficacy, safety, and pharmacokinetic profile in a complex biological system. Direct in vivo data for this compound is not yet extensively available. Therefore, this section will provide a comparative analysis based on the expected behavior of small molecule propanamide derivatives in common preclinical models.
Anticipated In Vivo Anticancer Efficacy
Based on the promising in vitro cytotoxic data of related compounds, in vivo studies would likely focus on tumor growth inhibition in xenograft mouse models.
Experimental Workflow: From Cell Lines to Animal Models
A typical in vivo efficacy study for a potential anticancer agent would follow this workflow:
For this compound, the following considerations are crucial when extrapolating its in vitro potential to in vivo applications:
-
Metabolic Stability: The propanamide linkage and the hydroxypropyl group may be susceptible to enzymatic degradation in the liver and other tissues, potentially leading to rapid clearance and a short half-life.
-
Bioavailability: The compound's solubility and permeability will dictate its oral bioavailability. Formulation strategies may be necessary to enhance absorption.
-
Target Engagement: Demonstrating that the compound reaches its intended target tissue at a sufficient concentration to exert its biological effect is a key challenge.
Conclusion and Future Directions
This compound and its related derivatives represent a promising scaffold for the development of new therapeutic agents, particularly in the realm of oncology. The available in vitro data suggests a potential for inducing necrotic cell death in cancer cells, a mechanism that could be advantageous in overcoming apoptosis resistance.
However, the successful translation of this in vitro promise into in vivo efficacy is contingent on a thorough understanding and optimization of its pharmacokinetic and pharmacodynamic properties. Future research should prioritize comprehensive in vivo studies, including:
-
Efficacy studies in relevant animal models of cancer, inflammation, and microbial infections.
-
Detailed pharmacokinetic profiling to determine its ADME characteristics.
-
Toxicology studies to establish a safe therapeutic window.
By systematically addressing these critical aspects, the full therapeutic potential of this compound can be elucidated, paving the way for its potential advancement in the drug development pipeline.
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A Comparative Study of 3-[(3-Hydroxypropyl)amino]propanamide and its Analogues for Drug Development
For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals
This publication provides a detailed comparative analysis of 3-[(3-Hydroxypropyl)amino]propanamide and its structurally related analogues. As a Senior Application Scientist, this guide is intended to equip researchers, scientists, and drug development professionals with the necessary data and experimental insights to evaluate the potential of these compounds in therapeutic applications. We will delve into their synthesis, physicochemical properties, and a comparative assessment of their biological activities, supported by established experimental protocols.
Introduction: The Potential of Propanamide Derivatives
Propanamide and its derivatives are a versatile class of small molecules that have garnered significant interest in medicinal chemistry. Their structural simplicity and the presence of key functional groups, such as amide, amine, and hydroxyl moieties, allow for a wide range of biological interactions.[1] These interactions, primarily through hydrogen bonding and hydrophobic interactions, make them promising candidates for modulating the activity of enzymes and receptors, thus indicating their potential in drug design and development.[1] This guide will focus on this compound as the parent compound and compare it with three of its analogues:
-
N-(2-hydroxyethyl)propanamide
-
N-(4-hydroxybutyl)propanamide
-
3-Amino-N-(3-hydroxypropyl)propanamide
Physicochemical Properties: A Comparative Overview
The subtle structural differences among these analogues lead to distinct physicochemical properties that can significantly influence their pharmacokinetic and pharmacodynamic profiles. Understanding these properties is crucial for predicting their behavior in biological systems.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | C6H14N2O2 | 146.19 | Propanamide backbone with a secondary amine and a primary hydroxyl group.[1] |
| N-(2-hydroxyethyl)propanamide | C5H11NO2 | 117.15 | Propanamide with a primary hydroxyl group on an N-ethyl substituent.[2] |
| N-(4-hydroxybutyl)propanamide | C7H15NO2 | 145.20 | Propanamide with a primary hydroxyl group on an N-butyl substituent. |
| 3-Amino-N-(3-hydroxypropyl)propanamide | C6H14N2O2 | 182.65 (as HCl salt) | Contains an additional primary amine group compared to the parent compound.[3] |
These variations in molecular weight and the number and position of functional groups will affect properties such as solubility, polarity (LogP), and hydrogen bonding capacity, which in turn dictate their biological activity. For instance, the additional amino group in 3-Amino-N-(3-hydroxypropyl)propanamide is expected to increase its polarity and potential for biological interactions.[3]
Synthesis of this compound and its Analogues
The synthesis of these compounds generally involves amidation reactions. The specific choice of starting materials and reaction conditions is critical for achieving good yields and purity.
Experimental Workflow: General Amidation Synthesis
Caption: General workflow for the synthesis of propanamide derivatives.
Synthesis Protocols:
3.1 Synthesis of this compound
Several methods are available for the synthesis of the parent compound.[1]
-
Condensation Reaction: This involves the reaction between propanoic acid and 3-aminopropanol, often facilitated by a dehydrating agent like thionyl chloride or phosphorus trichloride.[1]
-
Amidation Reaction: 3-hydroxypropylamine can be amidated with propanoic acid using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to improve the yield.[1]
3.2 Synthesis of N-(2-hydroxyethyl)propanamide
This analogue can be synthesized via the direct amidation of propionic acid with ethanolamine. The reaction proceeds through a nucleophilic acyl substitution where the nitrogen of ethanolamine attacks the carbonyl carbon of propionic acid.[1]
Step-by-Step Protocol:
-
Combine equimolar amounts of propionic acid and ethanolamine in a round-bottom flask.
-
Heat the mixture, typically to reflux, to drive the condensation reaction.
-
Continuously remove the water formed during the reaction using a Dean-Stark apparatus to shift the equilibrium towards the product.
-
After the reaction is complete (monitored by TLC), cool the mixture.
-
Purify the product by distillation or recrystallization.
3.3 Synthesis of N-(4-hydroxybutyl)propanamide
The synthesis of this analogue follows a similar principle to its shorter-chain counterpart, N-(2-hydroxyethyl)propanamide, by reacting propionic acid or its activated derivative with 4-aminobutanol.
3.4 Synthesis of 3-Amino-N-(3-hydroxypropyl)propanamide
The hydrochloride salt of this analogue can be synthesized by reacting 3-aminopropanamide with 3-chloropropanol in the presence of a base like sodium hydroxide.[3]
Comparative Biological Activity
The structural variations among these compounds are expected to translate into differences in their biological activities. Based on the known activities of propanamide derivatives, we will focus on three key areas: antimicrobial, acetylcholinesterase inhibitory, and antioxidant activities.
Antimicrobial Activity
Propanamide derivatives have shown promise as antimicrobial agents. The presence of amine and hydroxyl groups can contribute to their ability to disrupt microbial cell membranes or interfere with essential cellular processes.
Structure-Activity Relationship Insights:
-
The length of the alkyl chain in N-hydroxyalkyl amines can influence antimicrobial activity.
-
The presence of additional functional groups, such as the primary amine in 3-Amino-N-(3-hydroxypropyl)propanamide, may enhance antimicrobial potency.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is a standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Prepare a series of twofold dilutions of each test compound in a 96-well microtiter plate using an appropriate broth medium.
-
Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (microorganism in broth without compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (microbial growth).
Acetylcholinesterase (AChE) Inhibition
Inhibitors of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, are used in the treatment of Alzheimer's disease. The amine and hydroxyl groups of the studied compounds could potentially interact with the active site of AChE.
Structure-Activity Relationship Insights:
-
The presence and position of hydroxyl and amino groups are critical for binding to the active site of AChE. Chiral amino alcohols have shown significant inhibitory activity.
-
The overall polarity of the molecule can affect its ability to cross the blood-brain barrier and reach its target.
Experimental Protocol: Ellman's Assay for AChE Inhibition
This colorimetric assay is a widely used method to screen for AChE inhibitors.
Caption: Workflow for the Ellman's assay to measure AChE inhibition.
Step-by-Step Protocol:
-
In a 96-well plate, add a buffer solution, the test compound at various concentrations, and the acetylcholinesterase enzyme solution.
-
Incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide, and Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB).
-
The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored product.
-
Measure the absorbance of the yellow product at 412 nm over time using a microplate reader.
-
Calculate the percentage of inhibition by comparing the rate of reaction in the presence of the test compound to that of a control without the inhibitor.
Antioxidant Activity
The ability to scavenge free radicals is an important therapeutic property, particularly in conditions associated with oxidative stress. The hydroxyl and amino groups of these propanamide derivatives can act as hydrogen donors, a key mechanism for antioxidant activity.
Structure-Activity Relationship Insights:
-
The presence of electron-donating groups, such as hydroxyl and amino groups, on an aromatic ring is known to enhance antioxidant activity. While these are aliphatic compounds, the principles of hydrogen donation still apply.
-
The position of these functional groups relative to each other can influence the stability of the resulting radical and, therefore, the antioxidant capacity.
Experimental Protocol: DPPH Radical Scavenging Assay
This is a common and straightforward method to evaluate the free radical scavenging ability of a compound.
Step-by-Step Protocol:
-
Prepare different concentrations of the test compounds in a suitable solvent (e.g., methanol).
-
Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
-
Mix the test compound solutions with the DPPH solution in a 96-well plate or cuvettes.
-
Allow the reaction to proceed in the dark for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (around 517 nm).
-
The decrease in absorbance, indicating the scavenging of the DPPH radical, is used to calculate the antioxidant activity, often expressed as the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
Conclusion and Future Directions
This comparative guide provides a framework for evaluating this compound and its analogues as potential drug candidates. The provided synthesis and bioactivity testing protocols offer a starting point for researchers to generate comparative data.
Based on the structural analysis, it is hypothesized that 3-Amino-N-(3-hydroxypropyl)propanamide, with its additional primary amine, may exhibit enhanced biological activity, particularly in antimicrobial and acetylcholinesterase inhibition assays, due to increased potential for hydrogen bonding and electrostatic interactions. The varying lengths of the N-alkyl chains in N-(2-hydroxyethyl)propanamide and N-(4-hydroxybutyl)propanamide will likely influence their lipophilicity, which could impact their cell permeability and, consequently, their biological efficacy.
Further research should focus on generating robust, quantitative data for a direct comparison of these analogues. This will involve performing the described assays under standardized conditions and expanding the panel of biological targets to fully elucidate their therapeutic potential. Structure-activity relationship studies, guided by the data generated, will be instrumental in the design of more potent and selective propanamide-based drug candidates.
References
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A Senior Application Scientist's Guide to Validating Protein Binding Affinity of 3-[(3-Hydroxypropyl)amino]propanamide
For researchers, scientists, and drug development professionals, the rigorous validation of a small molecule's binding affinity to its target protein is a cornerstone of preclinical research. This guide provides an in-depth, objective comparison of key methodologies for characterizing the binding of 3-[(3-Hydroxypropyl)amino]propanamide, a novel compound with therapeutic potential, to its putative protein targets. We will delve into the causality behind experimental choices and present supporting data to empower you to design robust, self-validating studies.
The Criticality of Orthogonal Validation in Binding Affinity Studies
Conceptual Workflow for Orthogonal Validation
Caption: Orthogonal validation workflow.
Comparative Analysis of this compound and Analogs
To contextualize the binding affinity of this compound, we will compare its hypothetical binding data with two analogs: the structurally similar N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide and the functionally relevant (S)-2-amino-3-(3,4-dihydroxyphenyl)propanamide, a dopamine-related compound.
| Compound | Structure | Molecular Weight ( g/mol ) | Rationale for Comparison |
| This compound | 146.19[1] | The primary compound of interest. | |
| N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide | 174.24[2][3] | A close structural analog to assess the impact of N-alkylation on binding. | |
| (S)-2-amino-3-(3,4-dihydroxyphenyl)propanamide | 196.20[4] | A compound with potential functional similarity, allowing for comparison of binding to a shared hypothetical target. |
I. Surface Plasmon Resonance (SPR): Real-Time Kinetics and Affinity
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real time.[5] This allows for the determination of not only the binding affinity (KD) but also the kinetic parameters of association (ka) and dissociation (kd).[6]
Experimental Workflow for SPR Analysis
Caption: SPR experimental workflow.
Detailed Experimental Protocol for SPR
1. Preparation of Materials:
-
Protein: The target protein should be purified to >95% homogeneity. Dialyze the protein into an appropriate SPR running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Compound: Prepare a high-concentration stock of this compound in 100% DMSO. Subsequent dilutions should be made in the running buffer to minimize DMSO effects, keeping the final DMSO concentration consistent across all samples and below 1%.
2. Protein Immobilization:
-
Rationale: Covalent amine coupling is a common and robust method for immobilizing proteins to a CM5 sensor chip.[7]
-
Procedure:
-
Activate the sensor surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
Inject the protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface.
-
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared similarly but without protein immobilization to allow for background subtraction.
-
3. Binding Analysis:
-
Rationale: A concentration series of the analyte (the small molecule) is injected over the immobilized ligand (the protein) to observe the binding kinetics.[5]
-
Procedure:
-
Prepare a serial dilution of this compound in running buffer, typically ranging from 0.1 to 10 times the expected KD.[1]
-
Inject each concentration over the protein and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a set association time (e.g., 120 seconds).
-
Allow the compound to dissociate by flowing running buffer over the chip for a defined dissociation time (e.g., 300 seconds).
-
Between each concentration, regenerate the sensor surface with a pulse of a mild regeneration solution (e.g., a short injection of low pH glycine or high salt) if necessary.
-
4. Data Analysis:
-
The resulting sensorgrams (response units vs. time) are double-referenced by subtracting the signal from the reference flow cell and a buffer-only injection.
-
The referenced sensorgrams are then globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Hypothetical SPR Data
| Compound | ka (M-1s-1) | kd (s-1) | KD (µM) |
| This compound | 1.5 x 104 | 3.0 x 10-3 | 0.20 |
| N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide | 1.2 x 104 | 4.8 x 10-3 | 0.40 |
| (S)-2-amino-3-(3,4-dihydroxyphenyl)propanamide | 2.5 x 105 | 1.0 x 10-2 | 0.04 |
II. Isothermal Titration Calorimetry (ITC): A Thermodynamic Perspective
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[8] This label-free, in-solution technique determines the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.
Experimental Workflow for ITC Analysis
Caption: ITC experimental workflow.
Detailed Experimental Protocol for ITC
1. Sample Preparation:
-
Protein and Compound: Both the target protein and this compound must be in an identical, well-matched buffer to minimize heats of dilution. Dialysis of the protein against the final buffer is crucial. The compound should be dissolved directly in the final dialysis buffer.
-
Buffer Choice: Use a buffer with a low ionization enthalpy, such as phosphate or acetate, to minimize buffer-related heat changes.[9] Avoid buffers like Tris, which have high ionization enthalpies.[9]
-
Concentrations: The concentrations should be chosen to satisfy the "c-window" (c = n[Protein]/KD), ideally between 5 and 500, for a well-defined binding isotherm.[2][10] A common starting point is to have the compound concentration in the syringe 10-20 times that of the protein concentration in the cell.[2] For an expected KD in the low micromolar range, protein concentrations of 10-50 µM are typical.
2. ITC Experiment:
-
Setup: The protein solution is loaded into the sample cell, and the compound solution is loaded into the titration syringe.
-
Titration: A series of small injections (e.g., 1-2 µL) of the compound are made into the protein solution at a constant temperature. The heat change after each injection is measured.
-
Control Experiment: A control titration of the compound into the buffer alone is essential to determine the heat of dilution, which is then subtracted from the main experimental data.
3. Data Analysis:
-
The heat change per injection is integrated and plotted against the molar ratio of the compound to the protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one set of sites) to determine KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.
Hypothetical ITC Data
| Compound | KD (µM) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
| This compound | 0.25 | 1.05 | -5.8 | -3.3 | -9.1 |
| N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide | 0.50 | 1.02 | -5.2 | -3.5 | -8.7 |
| (S)-2-amino-3-(3,4-dihydroxyphenyl)propanamide | 0.05 | 0.98 | -8.2 | -1.7 | -9.9 |
III. MicroScale Thermophoresis (MST): In-Solution Affinity in Low Volume
MST is a biophysical technique that measures the directed movement of molecules in a microscopic temperature gradient.[4] This movement, called thermophoresis, is sensitive to changes in size, charge, and hydration shell of a molecule, which are often altered upon binding.[4]
Experimental Workflow for MST Analysis
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Performance Benchmark of 3-[(3-Hydroxypropyl)amino]propanamide and Alternatives in Drug Delivery Systems: A Comparative Guide
This guide provides a comprehensive performance benchmark of 3-[(3-Hydroxypropyl)amino]propanamide in drug delivery systems, offering a comparative analysis with two widely used alternatives: the triblock copolymer Pluronic F-127 and the hydrophilic polymer poly(2-hydroxyethyl methacrylate) (pHEMA). This document is intended for researchers, scientists, and drug development professionals, providing objective comparisons supported by established experimental data and detailed protocols to aid in the rational selection of excipients for robust and effective drug delivery formulations.
Introduction: The Critical Role of Excipients in Drug Delivery
The therapeutic efficacy of a drug is intrinsically linked to its delivery system. Excipients, once considered inert fillers, are now recognized as critical components that dictate the stability, bioavailability, and overall performance of a drug product.[1][2] The selection of an appropriate excipient is a crucial decision in pre-formulation studies, with the ideal candidate possessing attributes of biocompatibility, stability, and the ability to modulate drug release in a controlled manner.[2][3]
This compound, a functionalized propanamide, presents an interesting profile for drug delivery applications due to its hydrophilic nature and the presence of both amine and hydroxyl groups, which can participate in hydrogen bonding and other non-covalent interactions with drug molecules.[4] This guide aims to provide a framework for evaluating its performance by benchmarking it against two well-established polymers in the field of drug delivery: Pluronic F-127, a thermosensitive block copolymer known for its micelle-forming ability, and pHEMA, a biocompatible and water-swellable hydrogel.[1][5][6]
Comparative Analysis of Physicochemical Properties
A fundamental understanding of the physicochemical properties of each excipient is paramount to predicting their behavior in a drug delivery system. The table below summarizes key properties of this compound, Pluronic F-127, and pHEMA.
| Property | This compound | Pluronic F-127 | Poly(2-hydroxyethyl methacrylate) (pHEMA) |
| Molecular Formula | C6H14N2O2[4] | (C3H6O)x(C2H4O)y | (C6H10O3)n |
| Molecular Weight | 146.19 g/mol [4] | ~12,600 g/mol | Variable (e.g., ~200,000 g/mol )[7] |
| Key Functional Groups | Amine, Hydroxyl, Amide[4] | Poly(ethylene oxide), Poly(propylene oxide) | Hydroxyl, Ester |
| Solubility | High water solubility | Water soluble, forms micelles above critical micelle concentration (CMC) | Insoluble in water, swells to form a hydrogel[8] |
| Mechanism of Drug Interaction | Hydrogen bonding, electrostatic interactions | Hydrophobic interactions (micellar core), hydrogen bonding (corona) | Entrapment within the hydrogel matrix, hydrogen bonding[8] |
Performance Benchmarking: A Data-Driven Comparison
The performance of a drug delivery system is evaluated based on several key metrics. This section presents a comparative analysis of this compound, Pluronic F-127, and pHEMA based on critical performance indicators.
Note: Specific quantitative data for this compound in drug delivery applications is not extensively available in the reviewed literature. The values presented in the tables for this compound are hypothetical and serve as placeholders to illustrate a comparative framework. Researchers are encouraged to perform the described experimental protocols to generate this data.
Encapsulation Efficiency and Drug Loading Capacity
Encapsulation efficiency (EE) and drug loading capacity (DLC) are critical parameters that determine the feasibility of a drug delivery system.[9] High EE and DLC are desirable to minimize the amount of carrier material needed to deliver a therapeutic dose.
| Excipient | Model Drug | Encapsulation Efficiency (%) | Drug Loading Capacity (%) |
| This compound | Doxorubicin (Hypothetical) | 75 ± 5 | 8 ± 1 |
| Pluronic F-127 | Curcumin[9] | 43.7 ± 3.29 | 4.48 ± 0.46 |
| pHEMA | Letrozole[10] | >85 | Not Reported |
Causality Behind Experimental Choices: The choice of model drug is critical. A hydrophobic drug like Curcumin is suitable for evaluating the micellar encapsulation of Pluronic F-127, while a moderately soluble drug like Doxorubicin would be appropriate for a hydrophilic matrix. Letrozole's use in a pHEMA hydrogel demonstrates its applicability for sustained release of hydrophobic drugs.[9][10]
In Vitro Drug Release Kinetics
The rate and mechanism of drug release are fundamental to achieving the desired therapeutic effect. A sustained release profile is often sought to maintain drug concentrations within the therapeutic window for an extended period.[11][12]
| Excipient | Model Drug | Release Profile (at 24h) | Release Mechanism |
| This compound | Doxorubicin (Hypothetical) | ~60% cumulative release | Diffusion-controlled |
| Pluronic F-127 | Doxorubicin[13] | ~99% cumulative release at pH 5.5 | pH-responsive release from micelles |
| pHEMA | Letrozole[10] | ~30% cumulative release | Fickian diffusion from hydrogel matrix |
Causality Behind Experimental Choices: The use of simulated physiological fluids (e.g., pH 7.4 for blood, pH 5.5 for the tumor microenvironment) is crucial for mimicking in vivo conditions.[13] The dialysis method is a common and appropriate technique for in vitro release studies of nano- and micro-particulate systems as it allows for the separation of the released drug from the carrier.[14][15]
Biocompatibility and Cytotoxicity
Biocompatibility is a non-negotiable requirement for any material intended for in vivo use. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[16] A higher IC50 value indicates lower cytotoxicity.
| Excipient | Cell Line | IC50 Value |
| This compound | Human Fibroblasts (Hypothetical) | > 1000 µg/mL |
| Pluronic F-127 | NIH 3T3 Fibroblasts[16] | Concentration-dependent cytotoxicity observed |
| pHEMA | Human Umbilical Vein Endothelial Cells (HUVECs)[17] | High cell viability observed |
Causality Behind Experimental Choices: The selection of a relevant cell line is important. Fibroblasts are commonly used for general cytotoxicity screening.[16] For applications involving vascular drug delivery, endothelial cells like HUVECs are a more specific and relevant model.[17]
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental protocols are provided below for the key performance assays.
Protocol 1: Determination of Encapsulation Efficiency and Drug Loading Capacity
This protocol outlines the indirect method for determining EE and DLC, which involves separating the unencapsulated drug from the drug-loaded carriers.
Caption: Workflow for determining encapsulation efficiency and drug loading.
Step-by-Step Methodology:
-
Preparation of Drug-Loaded Nanoparticles: Prepare the drug-loaded nanoparticles using a suitable method (e.g., nanoprecipitation for pHEMA, self-assembly for Pluronic F-127).
-
Separation of Unencapsulated Drug: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.
-
Quantification of Free Drug: Carefully collect the supernatant containing the unencapsulated drug. Measure the concentration of the free drug in the supernatant using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength. A standard calibration curve of the drug should be prepared beforehand.
-
Calculation:
-
Encapsulation Efficiency (EE%): Use the formula: EE (%) = [(Total amount of drug added - Amount of free drug in supernatant) / Total amount of drug added] x 100.
-
Drug Loading Capacity (DLC%): Use the formula: DLC (%) = [(Total amount of drug added - Amount of free drug in supernatant) / Weight of the nanoparticles] x 100.
-
Protocol 2: In Vitro Drug Release Study using the Dialysis Method
This protocol describes a standard method for assessing the in vitro release kinetics of a drug from a nanoparticle formulation.[15][18]
Caption: Experimental setup for in vitro drug release study.
Step-by-Step Methodology:
-
Preparation: Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with a molecular weight cutoff (MWCO) that allows the passage of the drug but retains the nanoparticles.
-
Release Study: Immerse the sealed dialysis bag in a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with gentle agitation.
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.
-
Replenishment: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Quantification: Analyze the concentration of the drug in the collected samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the data to obtain the drug release profile.
Protocol 3: Cytotoxicity Assessment using the MTT Assay
This protocol details the procedure for evaluating the cytotoxicity of the drug delivery systems on a selected cell line.[16]
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Step-by-Step Methodology:
-
Cell Seeding: Seed the desired cells (e.g., fibroblasts, cancer cell line) in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test substance (excipient alone or drug-loaded nanoparticles). Include untreated cells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the concentration to determine the IC50 value (the concentration at which 50% of the cells are viable).
Expert Insights and Future Perspectives
The selection of an optimal excipient is a multifaceted process that extends beyond simple performance metrics.[1][19] The ideal excipient should not only demonstrate high encapsulation efficiency and controlled release but also be manufacturable, scalable, and cost-effective.
This compound, with its hydrophilic nature and potential for hydrogen bonding, could offer advantages in the formulation of certain small molecule drugs, potentially leading to stable amorphous solid dispersions or acting as a hydrophilic matrix former. However, the lack of extensive research into its application in drug delivery necessitates a thorough experimental evaluation as outlined in this guide.
Pluronic F-127 remains a popular choice for the delivery of hydrophobic drugs due to its well-characterized self-assembly into micelles and its thermosensitive gelling properties, which can be exploited for localized drug delivery.[5] pHEMA hydrogels offer excellent biocompatibility and the ability to form robust, swellable matrices for sustained drug release, making them suitable for long-term delivery applications.[6][8]
Future research should focus on generating comprehensive performance data for emerging excipients like this compound to enable direct and meaningful comparisons with established materials. Furthermore, studies exploring the interactions between these excipients and a wider range of active pharmaceutical ingredients will be crucial for expanding their application in the development of next-generation drug delivery systems.
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- Design, Characterization, and Release Kinetics of a Hybrid Hydrogel Drug Delivery System for Sustained Hormone Therapy. Gels. 2025 Apr 8;11(4):287.
- Pluronic F-127 hydrogel as a promising scaffold for encapsulation of dental-derived mesenchymal stem cells. J Craniomaxillofac Surg. 2014 Dec;42(8):1845-51.
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- Cytotoxicity towards Breast Cancer Cells of Pluronic F-127/Hyaluronic Acid Hydrogel Containing Nitric Oxide Donor and Silica Nanoparticles Loaded with Cispl
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- Design of hydrogel–microgel composites with tailored small molecule release profiles.
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- 3-Amino-N-(3-hydroxypropyl)propanamide hydrochloride | 1220034-67-2 | Benchchem.
- Polymer-Based Hydrogels Applied in Drug Delivery: An Overview. Gels. 2023; 9(5): 399.
- Polyamide/Poly(Amino Acid) Polymers for Drug Delivery.
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- 3-hydroxy-N,N-bis(3-hydroxypropyl)propanamide | C9H19NO4 - PubChem.
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An In-Depth Structural and Functional Comparison of 3-[(3-Hydroxypropyl)amino]propanamide and Its Key Analogues
Introduction: The Significance of Multifunctional Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, small molecules possessing multiple functional groups serve as versatile scaffolds for developing novel therapeutic agents. The strategic arrangement of features like hydrogen bond donors and acceptors, hydrophobic regions, and ionizable groups dictates a molecule's pharmacokinetic and pharmacodynamic profile. This compound is one such molecule of interest, incorporating a primary amide, a secondary amine, and a primary alcohol within a compact, flexible aliphatic chain.[1] This unique combination of functional groups suggests its potential to engage in a variety of interactions with biological targets, such as enzymes and receptors, making it a valuable starting point for library synthesis and lead optimization.[1][2][3]
This guide provides a comprehensive structural comparison between this compound and a curated selection of its analogues. By systematically dissecting the impact of subtle structural modifications—such as N-alkylation, functional group reduction, and isomerization—we aim to provide researchers, scientists, and drug development professionals with a clear framework for understanding the structure-activity relationships (SAR) within this chemical class. The insights and experimental protocols detailed herein are designed to empower rational drug design and accelerate the development of next-generation therapeutics.
Structural Overview of the Core Compound and Selected Analogues
To establish a clear basis for comparison, we will analyze this compound alongside three structurally related compounds. Each analogue was chosen to represent a specific, common modification in medicinal chemistry, allowing for a focused analysis of its impact.
-
Core Compound: this compound: The reference molecule, featuring a secondary amine linking a propanamide moiety to a hydroxypropyl tail.
-
Analogue 1: N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide: Represents N-alkylation of the amide, a modification that removes a hydrogen bond donor and increases lipophilicity.[4]
-
Analogue 2: 3-Amino-N-(3-hydroxypropyl)propanamide: An isomer of the core compound where the amino group is primary and adjacent to the carbonyl, while the secondary amine is part of the N-substituent. This shifts the position of the basic center and alters the hydrogen bonding profile.[5]
-
Analogue 3: 3-[(3-Hydroxypropyl)amino]propan-1-ol: Results from the chemical reduction of the amide carbonyl to a methylene group, transforming the amide into a secondary amine and introducing a second hydroxyl group. This significantly changes the molecule's electronic character and hydrogen bonding capacity.[6]
Caption: Chemical structures of the core compound and selected analogues.
Comparative Analysis of Physicochemical Properties
The subtle structural variations among these compounds lead to significant differences in their physicochemical properties, which in turn govern their absorption, distribution, metabolism, and excretion (ADME) profiles.
| Property | Core Compound | Analogue 1 | Analogue 2 | Analogue 3 |
| Molecular Formula | C₆H₁₄N₂O₂[1] | C₈H₁₈N₂O₂[4] | C₆H₁₄N₂O₂[5] | C₆H₁₅NO₂[6] |
| Molecular Weight ( g/mol ) | 146.19[1] | 174.24[4] | 146.19[5] | 133.19[6] |
| Hydrogen Bond Donors | 3 | 2 | 3 | 3 |
| Hydrogen Bond Acceptors | 3 | 3 | 3 | 3 |
| Predicted LogP | -1.5 | -0.8 | -1.6 | -1.2 |
| Key Structural Difference | Reference | N-ethyl amide | Isomeric amine | Reduced amide (alcohol) |
Predicted LogP values are estimations and should be experimentally verified.
Analysis of Structural Modifications:
-
N-Alkylation (Analogue 1): The replacement of the amide N-H with an N-ethyl group in Analogue 1 has two primary consequences. First, it removes one hydrogen bond donor, which can decrease binding affinity to targets where this interaction is critical.[2] Second, the addition of the ethyl group increases the molecule's lipophilicity (higher LogP), which may enhance membrane permeability but could also decrease aqueous solubility. This modification is often explored to improve cell penetration or modulate metabolic stability.[4]
-
Isomerization (Analogue 2): While having the same molecular formula and weight as the core compound, Analogue 2 repositions the secondary amine. The resulting primary amine is generally more basic than the secondary amine in the core compound, which will affect its ionization state at physiological pH. This can have profound effects on receptor binding, solubility, and off-target activities. Preliminary studies on this scaffold have indicated potential antimicrobial and anti-inflammatory effects.[5]
-
Amide Reduction (Analogue 3): The reduction of the amide carbonyl in Analogue 3 fundamentally alters the molecule's electronics and shape. The planar, electron-withdrawing amide is replaced by a flexible, electron-donating amino alcohol moiety. This removes a key hydrogen bond acceptor (the carbonyl oxygen) but retains hydrogen bond donors.[6] Such a change dramatically impacts conformational flexibility and the ability to interact with "oxyanion holes" in enzyme active sites. This analogue is a known intermediate in the synthesis of various pharmaceuticals, highlighting its utility as a chemical building block.[6]
Structure-Activity Relationship (SAR) Insights and Potential Biological Implications
The propanamide scaffold and its derivatives have been investigated for a range of biological activities, including enzyme inhibition and anticancer effects.[7][8] The functional groups present in our selected compounds are pivotal to these potential activities.
-
Hydrogen Bonding: The hydroxyl and amide/amine groups are crucial for forming hydrogen bonds with biological targets.[4] The precise geometry and nature of these groups, as illustrated by the differences between the core compound and its analogues, will dictate binding specificity and affinity. For instance, the loss of the amide N-H donor in Analogue 1 could be detrimental if that specific interaction is required for activity.
-
Ionizable Groups: The secondary amine in the core compound and Analogue 1, and the primary amine in Analogue 2, will be protonated at physiological pH. This positive charge is often critical for forming salt bridges with acidic residues (e.g., aspartate, glutamate) in protein binding pockets.
-
Hydrophobicity: The balance between hydrophilic (hydroxyl, amide) and hydrophobic (alkyl chain) regions is key. The increased lipophilicity of Analogue 1 might enhance its ability to cross cell membranes and access intracellular targets, a strategy often employed in drug design.[4]
The structural modifications presented here offer clear hypotheses for testing. For example, if the primary biological target contains a deep hydrophobic pocket near the amide binding site, Analogue 1 may exhibit enhanced potency. Conversely, if a hydrogen bond from the amide N-H is essential, its activity will be abrogated. Studies on related structures have shown that such subtle changes can significantly impact target modulation.[4][9]
Experimental Protocols for Comparative Evaluation
To translate these structural comparisons into actionable data, rigorous experimental evaluation is necessary. Below are standardized protocols for assessing key performance parameters directly influenced by the described structural modifications.
Protocol 1: Comparative Aqueous Solubility Assessment (Shake-Flask Method)
Rationale: Solubility is a cornerstone of drug development, directly impacting bioavailability. The shake-flask method, though manual, remains the gold standard for its accuracy. This experiment will quantify the impact of N-alkylation and amide reduction on aqueous solubility.
Caption: Workflow for the comparative shake-flask solubility assay.
Methodology:
-
Preparation: To a series of 2 mL glass vials, add an excess amount (approx. 5-10 mg) of each compound (Core, Analogue 1, Analogue 2, Analogue 3).
-
Solvent Addition: Accurately pipette 1.0 mL of phosphate-buffered saline (PBS, pH 7.4) into each vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker set to 200 RPM at a constant temperature of 25°C. Allow the samples to equilibrate for 24 hours to ensure saturation.
-
Sample Processing: After 24 hours, remove the vials and centrifuge at 10,000 x g for 15 minutes to pellet the undissolved solid.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with the mobile phase. Analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. Construct a standard curve to determine the concentration accurately.
Protocol 2: Comparative Target Engagement Assay (Generic Kinase Inhibition Screen)
Rationale: To assess how structural changes affect biological function, a target-based assay is essential. This protocol describes a generic fluorescence-based kinase inhibition assay, a common screen in drug discovery. It measures how effectively each compound inhibits the activity of a representative kinase enzyme.
Caption: Workflow for a generic fluorescence-based kinase inhibition assay.
Methodology:
-
Plate Preparation: Using a 384-well, low-volume black plate, dispense 5 µL of assay buffer containing the target kinase and its corresponding fluorescently labeled peptide substrate.
-
Compound Addition: Add 50 nL of each test compound from a serially diluted DMSO stock plate using an acoustic dispenser or pin tool. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 5 µL of assay buffer containing adenosine triphosphate (ATP).
-
Reaction Incubation: Allow the reaction to proceed for 60 minutes at room temperature.
-
Reaction Termination: Stop the reaction by adding 10 µL of a stop solution containing a chelating agent like EDTA, which sequesters the Mg²⁺ cofactor required for kinase activity.
-
Data Acquisition: Read the plate on a suitable plate reader capable of measuring fluorescence polarization. As the substrate is phosphorylated, it is cleaved, leading to a change in polarization.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the data and fit to a dose-response curve to determine the IC₅₀ value (the concentration required for 50% inhibition).
Conclusion
The comparative analysis of this compound and its analogues demonstrates that even minor structural modifications can have a substantial impact on a molecule's physicochemical properties and, by extension, its potential biological activity. The introduction of an N-ethyl group enhances lipophilicity at the cost of a hydrogen bond donor, the isomeric shift of an amine alters basicity and spatial arrangement, and the reduction of the amide creates a more flexible, aliphatic structure.
This guide underscores the core principles of medicinal chemistry: that rational, iterative design, grounded in a deep understanding of structure-activity relationships, is paramount. The provided experimental protocols offer a validated framework for researchers to empirically test the hypotheses generated from this structural analysis. By systematically exploring the chemical space around versatile scaffolds like this compound, the scientific community can continue to build the foundation for the next generation of targeted therapies.
References
-
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-
PubMed. Design, Synthesis, and Structure-Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents. [Link]
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Assessing the Off-Target Landscape of 3-[(3-Hydroxypropyl)amino]propanamide: A Comparative Guide for Drug Development Professionals
In the landscape of modern drug discovery, the precise characterization of a small molecule's interaction with the cellular proteome is paramount. While on-target efficacy is the primary goal, a comprehensive understanding of off-target effects is critical for predicting potential toxicity and ensuring clinical success. This guide provides a deep dive into the assessment of off-target effects for the compound 3-[(3-Hydroxypropyl)amino]propanamide, a versatile propanamide derivative with emerging biological significance.[1] Preliminary studies suggest a range of activities for this compound family, including antimicrobial, anti-inflammatory, and cytotoxic effects, likely mediated by interactions with various enzymes or receptors.[2]
This document is intended for researchers, scientists, and drug development professionals, offering a framework for a comparative analysis of this compound against structurally related analogs. We will explore robust experimental strategies to elucidate the off-target profiles of these molecules, thereby providing a clearer path toward identifying viable therapeutic candidates with minimized adverse effects.
The Imperative of Off-Target Profiling
Unintended interactions between a drug candidate and cellular proteins are a leading cause of adverse drug reactions and late-stage clinical trial failures.[3] These off-target effects can range from benign to severe, underscoring the necessity for their early identification and characterization.[4] Modern methodologies, particularly in the realm of chemical proteomics, have revolutionized our ability to globally map the protein interaction landscape of small molecules within a complex biological system.[3][5]
This guide will focus on a comparative workflow employing state-of-the-art chemical proteomics techniques to dissect the off-target profiles of this compound and two structural analogs:
-
Alternative 1: N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide
-
Alternative 2: 3-hydroxy-N,N-bis(3-hydroxypropyl)propanamide
By comparing the off-target interactions of these closely related molecules, we can begin to delineate the structure-activity relationships that govern both desired and undesired cellular responses.
A Multi-Pronged Approach to Off-Target Assessment
To construct a comprehensive off-target profile, a combination of experimental and computational methods is recommended.[6][7] Here, we outline a robust workflow that integrates chemical probe synthesis with advanced mass spectrometry-based proteomics.
Experimental Workflow Overview
The core of our comparative analysis lies in a compound-centric chemical proteomics approach.[3] This strategy utilizes a chemically modified version of the parent molecule to "fish" for interacting proteins within a cellular lysate or even in living cells.
Caption: A generalized experimental workflow for identifying protein targets of small molecules using chemical proteomics.
Step-by-Step Experimental Protocol
1. Synthesis of Affinity-Based Probes:
-
Rationale: To capture interacting proteins, the parent compounds must be modified to include a photoreactive group (e.g., a diazirine) for covalent cross-linking upon UV irradiation and a bio-orthogonal handle (e.g., an alkyne) for subsequent enrichment.[3] This modification should be strategically placed to minimize disruption of the compound's native binding interactions.
-
Protocol:
-
Synthesize the diazirine- and alkyne-modified versions of this compound, N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide, and 3-hydroxy-N,N-bis(3-hydroxypropyl)propanamide.
-
Purify the probes using high-performance liquid chromatography (HPLC).
-
Confirm the structure and purity of the probes via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
-
2. Cellular Treatment and Cross-linking:
-
Rationale: Incubating live cells with the probes allows for the identification of interactions within a native biological context. UV cross-linking then permanently captures these interactions.
-
Protocol:
-
Culture a relevant human cell line (e.g., MCF-7 breast cancer cells, based on preliminary cytotoxicity data) to 80-90% confluency.[2]
-
Treat the cells with each probe at a predetermined concentration (e.g., 10 µM) for a specified duration (e.g., 2 hours). Include a vehicle control (DMSO).
-
Irradiate the cells with UV light (365 nm) to induce covalent cross-linking of the probes to their interacting proteins.
-
3. Protein Enrichment and Identification:
-
Rationale: The alkyne handle on the probe allows for the specific attachment of a biotin tag via click chemistry. Biotin's high affinity for streptavidin is then exploited to purify the probe-protein complexes.
-
Protocol:
-
Lyse the UV-treated cells and harvest the proteome.
-
Perform a copper-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction to attach an azide-biotin tag to the alkyne-modified probes.
-
Incubate the biotinylated proteome with streptavidin-coated magnetic beads to enrich for probe-bound proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform on-bead tryptic digestion to release peptides from the captured proteins.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
4. Data Analysis and Target Deconvolution:
-
Rationale: The mass spectrometry data is used to identify and quantify the proteins that were enriched with each probe compared to the control.
-
Protocol:
-
Search the raw MS data against a human protein database (e.g., UniProt) to identify peptides and their corresponding proteins.
-
Perform label-free quantification (LFQ) to determine the relative abundance of each identified protein in the probe-treated samples versus the control.
-
Proteins that are significantly enriched in the probe samples are considered potential off-target interactors.
-
Comparative Analysis of Off-Target Profiles
The true power of this approach lies in the direct comparison of the off-target profiles of the three related compounds. The following table represents hypothetical data that could be generated from such an experiment.
| Protein Target | UniProt ID | Function | This compound (Fold Enrichment) | N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide (Fold Enrichment) | 3-hydroxy-N,N-bis(3-hydroxypropyl)propanamide (Fold Enrichment) |
| Known On-Target (Hypothetical) | P04637 | Tumor suppressor | 25.3 | 18.2 | 8.1 |
| Off-Target 1 | P08684 | Heat shock protein | 15.8 | 3.2 | 1.5 |
| Off-Target 2 | Q09472 | Kinase | 12.1 | 10.5 | 2.3 |
| Off-Target 3 | P62258 | Metabolic enzyme | 8.9 | 1.8 | 9.5 |
| Off-Target 4 | P11021 | Glutathione S-transferase | 7.5 | 2.1 | 1.1 |
This comparative data allows for the generation of hypotheses regarding the structural determinants of off-target binding. For instance, the ethyl group in N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide may sterically hinder its interaction with Off-Target 1, while the additional hydroxypropyl group in 3-hydroxy-N,N-bis(3-hydroxypropyl)propanamide may favor interaction with Off-Target 3.
Visualizing Off-Target Selectivity
A key aspect of drug development is visualizing the selectivity of a compound. The following diagram illustrates the concept of on-target versus off-target engagement.
Caption: Conceptual diagram illustrating the interaction of a small molecule with its intended on-target and various off-targets.
Complementary Genomic and Transcriptomic Approaches
While chemical proteomics directly identifies protein binders, genomic and transcriptomic approaches can provide orthogonal data on the functional consequences of these interactions.[8][9] Techniques such as RNA sequencing (RNA-seq) can be employed to assess changes in gene expression following treatment with each compound. This can reveal the perturbation of cellular pathways and potentially highlight the functional outcomes of off-target engagement.
Conclusion and Future Directions
The systematic assessment of off-target effects is an indispensable component of modern drug discovery. The comparative chemical proteomics workflow detailed in this guide provides a robust framework for characterizing and comparing the off-target profiles of this compound and its structural analogs. By integrating these proteomic data with functional genomic approaches, researchers can build a comprehensive understanding of a compound's cellular mechanism of action, ultimately leading to the development of safer and more effective therapeutics. The insights gained from such studies are critical for lead optimization and for mitigating the risks of unforeseen adverse events in clinical development.
References
- Lu KY. (2020). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Vertex AI Search.
- Benchchem. (n.d.). 3-Amino-N-(3-hydroxypropyl)propanamide hydrochloride | 1220034-67-2. Benchchem.
- Zhang, J., et al. (2022).
- Wang, L., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online.
- MtoZ Biolabs. (n.d.). Off-Target Profiling. MtoZ Biolabs.
- Stegmaier, K., et al. (2009). Genomic approaches to small molecule discovery. PubMed.
- Kumar, P., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH.
- Li, H., et al. (2022). Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor.
- Smolecule. (n.d.). Buy this compound | 1040687-70-4. Smolecule.
- Smolecule. (n.d.). N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide. Smolecule.
- Al-Shayeb, B., et al. (2020). Genetic and genomic approaches to identify and study the targets of bioactive small molecules. PubMed.
- Broad Institute. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Investigating Off-Target Effects of Small Molecules. Benchchem.
- Lino, C. A., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. PMC - NIH.
- Doench, J. G. (2018).
- Lin, A., & Giuliano, C. J. (2010). Genetic and proteomic approaches to identify cancer drug targets. British Journal of Cancer.
- Takara Bio. (n.d.). Reduced off-target effects with CRISPR/Cas9 gesicles. Takara Bio.
- CD Genomics. (n.d.). Off-Target Effects and Detection Strategies of CRISPR/Cas9 Gene Editing. CD Genomics.
- PubChem. (n.d.). 3-hydroxy-N,N-bis(3-hydroxypropyl)propanamide | C9H19NO4. PubChem.
- PubChem. (n.d.). 3-Aminopropanamide hydrochloride | C3H9ClN2O. PubChem.
- CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News.
- PubChem. (n.d.). 3-Amino-3-(hydroxyamino)propanamide | C3H8N3O2-. PubChem.
- Lino, C. A., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers.
- Patsnap. (2025). How can off-target effects of drugs be minimised?.
- Naeem, M., et al. (2022).
- Rahman, M. H., et al. (2024). Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing. Journal of Biosciences and Medicines.
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Reproducibility of experiments using 3-[(3-Hydroxypropyl)amino]propanamide from different suppliers
A Comparative Guide on the Reproducibility of Experiments Using 3-[(3-Hydroxypropyl)amino]propanamide from Different Suppliers
Authored by Gemini, Senior Application Scientist
Abstract
In the pursuit of scientific discovery, the consistency and reliability of experimental results are paramount. A frequently overlooked variable that can significantly impact reproducibility is the quality and purity of chemical reagents sourced from different suppliers. This guide provides a comprehensive analysis of the potential for variability in experiments utilizing this compound (CAS No. 1040687-70-4), a versatile building block in various research applications. We will explore the common synthetic routes and potential impurities, and present a systematic approach for qualifying and comparing this reagent from different vendors. This guide offers researchers, scientists, and drug development professionals a practical framework, complete with detailed experimental protocols and data interpretation, to ensure the integrity and reproducibility of their work.
Introduction: The Unseen Variable in Your Experiments
The principle of reproducibility is the bedrock of scientific advancement. However, the biomedical research community has faced challenges with many published findings being difficult to reproduce, a phenomenon often termed the "reproducibility crisis".[1] While factors such as experimental design and statistical analysis are often scrutinized, the quality of reagents is a critical, yet sometimes neglected, contributor to this issue.[1][2]
This compound is a bifunctional molecule containing both a secondary amine and a primary hydroxyl group, making it a valuable intermediate in the synthesis of more complex molecules, including those for biochemical and pharmaceutical research.[3][4] The seemingly straightforward structure of this compound can mask subtle but significant differences in purity and impurity profiles between batches from various manufacturers. These variations can stem from different synthetic methodologies and purification techniques.
This guide will provide a systematic approach to evaluating this compound from different suppliers, empowering researchers to make informed decisions and ensure the consistency of their experimental outcomes.
The Synthetic Landscape: A Source of Potential Variability
Several synthetic methods can be employed to produce this compound. Common approaches include the condensation reaction between propanoic acid and 3-aminopropanol or the amidation of 3-hydroxypropylamine with propanoic acid, often utilizing coupling agents.[3] Each synthetic route carries the potential for introducing specific impurities.
Potential Impurities and Their Impact:
-
Unreacted Starting Materials: Residual 3-aminopropanol or propanoic acid derivatives can compete in subsequent reactions, leading to lower yields and the formation of unintended byproducts.
-
Byproducts from Side Reactions: Incomplete reactions or side reactions can introduce structurally related impurities that may be difficult to separate from the desired product.
-
Residual Solvents and Catalysts: Solvents and catalysts used during synthesis and purification can be retained in the final product, potentially interfering with downstream applications, especially in sensitive biological assays.
A Framework for Supplier Qualification: From Analytics to Function
A robust qualification process is essential when sourcing critical reagents from a new supplier or even when using a new lot from an existing supplier. This process should encompass both analytical characterization and functional testing.
Analytical Characterization: "What's in the Bottle?"
A comprehensive analytical assessment provides a detailed chemical fingerprint of the reagent.
Key Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can be used to identify and quantify organic impurities.
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for determining the purity of the compound and detecting non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, such as residual solvents.[5]
-
Karl Fischer Titration: Specifically measures the water content, which can be critical for moisture-sensitive reactions.
Table 1: Illustrative Analytical Comparison of this compound from Three Different Suppliers
| Parameter | Supplier X | Supplier Y | Supplier Z |
| Purity (by HPLC, %) | 98.7 | 99.5 | 97.2 |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms, with minor unidentified peaks |
| Residual Acetone (GC-MS, ppm) | 50 | <10 | 350 |
| Water Content (Karl Fischer, %) | 0.15 | 0.05 | 0.50 |
| Appearance | White crystalline solid | White crystalline solid | Off-white powder |
This hypothetical data highlights how reagents with the same name can exhibit significant differences in purity and impurity profiles.
Functional Assay: "Does it Perform as Expected?"
While analytical data is informative, a functional assay that mimics the intended application of the reagent is the ultimate test of its suitability.
Experimental Protocol: N-Acylation Reaction
This protocol assesses the reactivity of this compound in a standard acylation reaction.
Materials:
-
This compound (from Suppliers X, Y, and Z)
-
Benzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
HPLC system with a C18 column
Procedure:
-
In separate vials, dissolve 146 mg (1.0 mmol) of this compound from each supplier in 5 mL of DCM.
-
Add 152 µL (1.1 mmol) of TEA to each vial and cool to 0°C in an ice bath.
-
Slowly add 128 µL (1.1 mmol) of benzoyl chloride to each vial while stirring.
-
Allow the reactions to warm to room temperature and stir for 2 hours.
-
Quench each reaction by adding 5 mL of saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash with 5 mL of brine.
-
Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve a small, accurately weighed amount of each crude product in a known volume of mobile phase and analyze by HPLC to determine the percent conversion to the N-benzoylated product.
Table 2: Illustrative Functional Assay Results
| Supplier | % Conversion to Product (by HPLC) | Observations |
| Supplier X | 96% | Clean reaction profile with minimal byproducts. |
| Supplier Y | 99% | Very clean reaction with trace starting material. |
| Supplier Z | 85% | Significant amount of unreacted starting material and several minor byproduct peaks observed. |
The results from this functional assay suggest that the lower purity and higher impurity content of the reagent from Supplier Z negatively impacted the reaction outcome.
Visualizing the Qualification Workflow and Potential Downstream Impacts
A clear workflow is crucial for systematically evaluating reagents.
Caption: A systematic workflow for qualifying reagents from different suppliers.
The impact of using a suboptimal reagent can be significant, especially in complex biological systems. For example, in a drug discovery cascade, an impure intermediate could lead to the synthesis of an analog with altered biological activity or off-target effects.
Caption: Potential impact of reagent purity on the synthesis and biological evaluation of a target molecule.
Conclusion and Best Practices
The quality of chemical reagents is a critical factor influencing experimental reproducibility. This guide has demonstrated, through the example of this compound, how variability between suppliers can impact experimental outcomes. To ensure the integrity of research, we strongly recommend the following best practices:
-
Never assume equivalency: Treat each new supplier and each new lot of a critical reagent with scrutiny.
-
Request and review the Certificate of Analysis (CofA): Use the CofA as a starting point for your own, more detailed analysis.
-
Implement a routine qualification process: For critical reagents, establish a standard operating procedure for analytical and functional testing.
-
Maintain meticulous records: Document the supplier, lot number, and all qualification data for every reagent used in your experiments. This is invaluable for troubleshooting.
By investing time in the proper qualification of reagents, researchers can build a stronger foundation for their work, leading to more reliable data and accelerating the pace of scientific innovation.
References
- Current time information in New York, NY, US. (n.d.). Google Search.
- Buy this compound | 1040687-70-4. (n.d.). Smolecule.
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- Does reagent quality play a role in reproducibility of experimental data? (n.d.). MLO Online.
- Reagent Validation to Facilitate Experimental Reproducibility. (2018). Current Protocols in Pharmacology, 81(1), e40.
- method development for the analysis of 3-Amino-1-(furan-3-yl)propan-1-ol impurities. (n.d.). Benchchem.
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A Head-to-Head Comparison of Synthesis Methods for 3-[(3-Hydroxypropyl)amino]propanamide
Introduction
3-[(3-Hydroxypropyl)amino]propanamide is a bifunctional molecule featuring a secondary amine, a primary amide, and a primary hydroxyl group. This unique combination of functionalities makes it a valuable building block in various fields, including pharmaceutical development as a scaffold for novel drug candidates, in polymer chemistry as a monomer or cross-linking agent, and in materials science for the synthesis of functionalized hydrogels and coatings. The efficient and selective synthesis of this molecule is, therefore, of significant interest to researchers in both academic and industrial settings.
This guide provides an in-depth, head-to-head comparison of two primary synthetic strategies for preparing this compound: Direct Alkylation via Nucleophilic Substitution and Conjugate Addition via a Michael Reaction . We will delve into the mechanistic rationale, provide detailed experimental protocols, and present a comparative analysis of their performance based on yield, purity, safety, and scalability to empower researchers to select the optimal method for their specific application.
Method 1: Direct Alkylation of 3-Aminopropanamide
This classical approach relies on the nucleophilic character of the primary amine in 3-aminopropanamide to displace a leaving group from a hydroxypropyl synthon, typically a halide. The most common variant involves the SN2 reaction between 3-aminopropanamide and 3-chloropropanol.
Principle and Rationale
The core of this method is the nucleophilic substitution reaction where the lone pair of electrons on the nitrogen atom of 3-aminopropanamide attacks the electrophilic carbon atom bonded to the chlorine in 3-chloropropanol. A base is typically required to neutralize the HCl generated in situ and to deprotonate the resulting ammonium salt, regenerating the neutral secondary amine product.
However, a significant challenge in amine alkylation is controlling the selectivity.[1] The secondary amine product is often more nucleophilic than the primary amine starting material, leading to a high propensity for over-alkylation to form the tertiary amine by-product.[2][3] This "runaway reaction" can significantly lower the yield of the desired secondary amine and complicate purification.[1]
Experimental Protocol: Alkylation with 3-Chloropropanol
Materials:
-
3-Aminopropanamide hydrochloride (or free base)
-
3-Chloropropanol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-aminopropanamide hydrochloride (1.0 eq), potassium carbonate (2.5 eq), and anhydrous acetonitrile. If using the free base of 3-aminopropanamide, use 1.1 eq of K₂CO₃.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 3-chloropropanol (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in dichloromethane and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a gradient of methanol in dichloromethane) to isolate the pure this compound.[4]
Workflow Diagram: Direct Alkylation
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-[(3-Hydroxypropyl)amino]propanamide
The fundamental principle in laboratory safety is to treat all chemical waste as hazardous unless it has been explicitly determined to be non-hazardous by your institution's Environmental Health and Safety (EHS) department[3]. This ensures the highest level of safety and regulatory compliance.
Inferred Hazard Assessment and Chemical Profile
To determine the correct disposal pathway, we must first infer the potential hazards of 3-[(3-Hydroxypropyl)amino]propanamide based on its constituent functional groups.
-
Secondary Amine (-NH-): This group can exhibit basic properties, making the compound incompatible with acids and strong oxidizing agents. Mixing with acids could cause an exothermic neutralization reaction.
-
Primary Alcohol (-OH): The hydroxyl group increases the compound's polarity and water solubility. Alcohols are generally considered low-hazard functional groups.
-
Primary Amide (-CONH2): Amides are generally of low reactivity.
Based on this structure, the compound is a water-soluble, low-volatility organic molecule. While it is not expected to exhibit high acute toxicity, corrosivity, or reactivity, its basic nature necessitates careful segregation from incompatible chemicals. Therefore, it must be disposed of through the designated chemical waste stream and should never be discharged down the sanitary sewer system without explicit approval from institutional EHS personnel[4].
| Property | Value / Inferred Characteristic | Source |
| CAS Number | 1040687-70-4 | [1] |
| Molecular Formula | C6H14N2O2 | [1][2] |
| Molecular Weight | 146.19 g/mol | [1] |
| Physical Form | Solid or liquid (Assumed) | N/A |
| Solubility | High water solubility (Inferred) | N/A |
| Primary Hazard Class | Chemical Waste, Non-halogenated Organic | Inferred |
| Key Incompatibilities | Strong Acids, Strong Oxidizing Agents | Inferred |
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe collection and disposal of this compound waste.
Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing standard laboratory PPE. This is a non-negotiable baseline for safety.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Standard nitrile laboratory gloves.
-
Body Protection: A properly fastened laboratory coat.
Step 2: Segregate the Waste Stream Proper segregation is critical to prevent dangerous chemical reactions within a waste container[5].
-
Designated Waste Stream: This compound should be disposed of into a container designated for Liquid Non-Halogenated Organic Waste . If the waste is a solid, it should be placed in a container for Solid Chemical Waste .
-
Causality: The amine functional group makes this compound basic. Mixing it with an acidic waste stream could generate heat and potentially pressurize the container. Therefore, it is imperative to avoid mixing with acidic waste[5]. Similarly, avoid mixing with strong oxidizing agents.
Step 3: Select a Compatible Waste Container The choice of container is crucial for safe storage.
-
Container Type: Use a high-density polyethylene (HDPE) or glass container that is compatible with organic chemicals and has a tightly sealing screw cap. For liquid waste, institutions often provide 2.5 or 5-gallon carboys[6].
-
Integrity Check: Ensure the container is in good condition, free from cracks, and has a functional, leak-proof cap.
Step 4: Label the Waste Container Correctly Proper labeling is an EPA and OSHA requirement and is essential for safe handling by EHS personnel[6][7].
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label provided by your institution's EHS department.
-
The label must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "this compound". List all other components and their approximate percentages.
-
The accumulation start date (the date the first waste is added).
-
The name and contact information of the generating researcher or lab.
-
Step 5: Accumulate Waste in a Satellite Accumulation Area (SAA) Waste must be stored in a designated and properly managed location pending pickup.
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel[6][7].
-
Storage Conditions: Keep the waste container tightly closed except when adding waste. Store it in a secondary containment bin to mitigate spills. Ensure the SAA is away from sources of ignition and incompatible materials.
Step 6: Arrange for Final Disposal Laboratory personnel are responsible for preparing waste for final disposal by a licensed contractor.
-
Request Pickup: Once the container is full (do not exceed 90% capacity) or has been in storage for the maximum allowable time (typically 12 months), submit a chemical waste collection request to your institution's EHS department[6].
-
Follow all institutional procedures for waste pickup.
Emergency Spill Procedures
For small spills of this compound in a laboratory setting:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill pad).
-
Sweep or scoop the absorbed material into a compatible, sealable container.
-
Label the container as "Spill Debris with this compound" and dispose of it as hazardous waste through your EHS department.
-
Clean the spill area with soap and water.
Disposal Decision Workflow
The following diagram outlines the logical steps for managing waste containing this compound.
References
- Smolecule. (n.d.). This compound.
- Benchchem. (n.d.). 3-Amino-N-(3-hydroxypropyl)propanamide hydrochloride.
- Smolecule. (n.d.). N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- ChemTik. (n.d.). This compound.
- Hangzhou Jessica Chemicals Co., Ltd. (n.d.). Material Safety Data Sheet: 3-(2-Aminoethylamino)propyltrimethoxysilane.
- Washington State Department of Ecology. (n.d.).
- Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste.
- Benchchem. (n.d.). 3-(3-Hydroxy-propylamino)-propan-1-ol.
- Montclair State University. (n.d.).
- Fisher Scientific. (2010).
- Fisher Scientific. (2010).
- TCI EUROPE N.V. (2024).
- Global MSDS. (2023).
- Means, C. M. (1990).
- PubChem. (n.d.). 3-hydroxy-N,N-bis(3-hydroxypropyl)propanamide.
- University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Vanderbilt University Medical Center. (n.d.).
- Oregon State University. (2021). Non Hazardous Chemical SUBMIT.
- PubChem. (n.d.). 3-Amino-3-(hydroxyamino)propanamide.
- Cornell EHS. (n.d.). 7.2 Organic Solvents.
- University of Oslo. (2024). Chemical and Hazardous Waste Guide.
Sources
Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 3-[(3-Hydroxypropyl)amino]propanamide
This document provides a detailed protocol for the safe handling of 3-[(3-Hydroxypropyl)amino]propanamide, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As a compound with potential biological activity, and for which specific toxicological data is not widely available, a cautious and systematic approach to safety is paramount.[1] This guide is intended for researchers, scientists, and drug development professionals to establish a robust safety culture and ensure personal and environmental protection.
Hazard Assessment of this compound
Therefore, it is prudent to treat this compound as a substance with the potential to cause, at a minimum, irritation to the eyes, skin, and respiratory tract. The operational plan must be built on the principle of minimizing all potential routes of exposure.
Potential Hazards:
-
Eye Contact: May cause serious irritation or damage.
-
Skin Contact: May cause irritation, burns, or allergic reactions upon prolonged contact.
-
Inhalation: If handled as a powder or aerosolized, it may cause respiratory tract irritation.
-
Ingestion: Assumed to be harmful if swallowed, as is common for many laboratory chemicals.[3][5]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to mitigate the identified risks. The following table summarizes the essential PPE for handling this compound.
| Protection Type | Required PPE | Rationale and Specifications |
| Eye and Face | Safety Goggles with Side-Shields or a Full-Face Shield | Protects against splashes and airborne particles. Must conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards. A face shield should be worn over safety glasses when there is a significant splash risk.[6][7] |
| Hand | Chemical-Resistant Gloves (Nitrile) | Nitrile gloves provide adequate protection against incidental contact with amines and amides. For prolonged handling or immersion, heavier-duty gloves should be considered. Always inspect gloves before use and change them frequently.[8] |
| Body | Laboratory Coat or Chemical-Resistant Apron/Coveralls | A fully buttoned lab coat provides a primary barrier against spills. For larger quantities or tasks with a higher risk of splashes, chemical-resistant coveralls are recommended.[6][9] |
| Respiratory | NIOSH/MSHA-approved Respirator (as needed) | Required if handling the compound as a fine powder outside of a certified chemical fume hood, or if aerosol generation is likely.[2][10] A fit-tested N95 respirator may be sufficient for powders, while an air-purifying respirator with appropriate cartridges would be needed for vapors. |
| Foot | Closed-Toed Shoes | Non-absorbent, closed-toed shoes are mandatory in any laboratory setting to protect against spills.[9] |
PPE Selection and Donning/Doffing Workflow
The following diagram illustrates the logical flow for selecting and using PPE when handling this compound.
Caption: PPE selection, donning, and doffing workflow.
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area for handling, preferably within a certified chemical fume hood, to minimize inhalation exposure.[10] Ensure a safety shower and eyewash station are accessible.[10]
-
Pre-weighing: If working with a solid, weigh the material in the fume hood to contain any dust.
-
Donning PPE: Follow the donning sequence outlined in the diagram above.
-
Handling: Conduct all manipulations of the compound within the fume hood. Avoid direct contact with the substance.[11]
-
Post-Handling: After completing the work, decontaminate any surfaces.
-
Doffing PPE: Carefully remove PPE in the prescribed order to prevent cross-contamination.[11]
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[10][11]
Disposal Plan
Waste contaminated with this compound must be treated as hazardous chemical waste.
-
Segregation: Collect all contaminated materials (e.g., gloves, pipette tips, paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Surplus Chemical: Unused or surplus this compound should not be mixed with other waste. It must be disposed of in its original container or a compatible, labeled waste container.
-
Disposal Route: The material should be disposed of through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing.[12][13]
-
Regulatory Compliance: Do not discharge any waste containing this chemical into sewer systems or waterways.[2][12] All disposal activities must adhere to local, state, and federal environmental regulations.[14]
Emergency Procedures: Spill Management
In the event of a spill, a swift and organized response is critical to prevent exposure and environmental contamination.
Spill Response Workflow
Caption: Step-by-step spill response workflow.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[2][10]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[5][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
By adhering to this comprehensive guide, laboratory personnel can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
-
Metasci. Safety Data Sheet Propionamide. [Link]
-
Good Day's Work. Personal Protective Equipment: Chemical Handling. [Link]
-
PubChem. 3-hydroxy-N,N-bis(3-hydroxypropyl)propanamide. [Link]
-
Hendershot Fire & Safety. Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. [Link]
-
SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. [Link]
-
Berg Compliance Solutions, LLC. Emergency Response & PPE - Ammonia Refrigeration PSM. [Link]
-
SafetyCulture. Essential PPE for Protection Against Liquid Chemicals. [Link]
-
PubChem. 3-Amino-3-(hydroxyamino)propanamide. [Link]
Sources
- 1. Buy this compound | 1040687-70-4 [smolecule.com]
- 2. biosynth.com [biosynth.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 8. velsafe.com [velsafe.com]
- 9. blog.gooddayswork.ag [blog.gooddayswork.ag]
- 10. chemscene.com [chemscene.com]
- 11. sds.metasci.ca [sds.metasci.ca]
- 12. echemi.com [echemi.com]
- 13. echemi.com [echemi.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

